Trimethylcyclohexanone
Description
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Structure
3D Structure
Properties
CAS No. |
50874-76-5 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,2,3-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-7-5-4-6-8(10)9(7,2)3/h7H,4-6H2,1-3H3 |
InChI Key |
XPZBNIUWMDJFPW-UHFFFAOYSA-N |
SMILES |
CC1CCCC(=O)C1(C)C |
Canonical SMILES |
CC1CCCC(=O)C1(C)C |
Synonyms |
3,3,5-trimethylcyclohexanone trimethylcyclohexanone |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Trimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of trimethylcyclohexanone, with a focus on the 3,3,5- and 2,2,6-isomers. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound (C₉H₁₆O) is a cyclic ketone that exists in several isomeric forms, with the specific placement of the three methyl groups on the cyclohexanone (B45756) ring dictating its physical and chemical properties. These compounds are valuable intermediates in the synthesis of a wide range of chemical products, from fragrances and solvents to complex pharmaceutical agents. Their utility in drug discovery, particularly as chiral building blocks for antiviral medications, has made them a subject of significant interest in the scientific community. This guide will delve into the synthesis and characteristics of two prominent isomers: 3,3,5-trimethylcyclohexanone (B147574) and 2,2,6-trimethylcyclohexanone (B1581249).
Physical and Chemical Properties
The properties of this compound isomers are distinct and are summarized below for easy comparison.
| Property | 3,3,5-Trimethylcyclohexanone | 2,2,6-Trimethylcyclohexanone |
| IUPAC Name | 3,3,5-trimethylcyclohexan-1-one[1] | 2,2,6-trimethylcyclohexan-1-one[2] |
| Synonyms | Dihydroisophorone[1] | --- |
| CAS Number | 873-94-9[1] | 2408-37-9[2] |
| Molecular Formula | C₉H₁₆O | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol [1] | 140.22 g/mol [2] |
| Appearance | Clear colorless liquid[1] | Colorless liquid[2] |
| Boiling Point | 188-192 °C[3] | 178-179 °C[4] |
| Melting Point | -10 °C[3] | Not available |
| Density | 0.887 g/mL at 25 °C[3] | 0.904 g/mL[4] |
Spectroscopic Data
The characterization of this compound isomers is crucial for their identification and quality control. Below is a summary of their key spectroscopic data.
3,3,5-Trimethylcyclohexanone
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃) | δ (ppm): 2.2-1.8 (m), 1.6-1.2 (m), 1.05 (s), 0.95 (d) |
| ¹³C NMR (CDCl₃) | δ (ppm): 212.1 (C=O), 53.0, 48.9, 45.0, 35.5, 31.9, 28.4, 25.0, 22.8 |
| IR (Neat) | ν (cm⁻¹): 2955, 2870 (C-H stretch), 1710 (C=O stretch) |
| Mass Spec (EI) | m/z (%): 140 (M+), 125, 97, 83, 69, 55, 41 |
2,2,6-Trimethylcyclohexanone
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃) | δ (ppm): 2.4-2.2 (m), 1.9-1.5 (m), 1.1 (d), 1.0 (s), 0.9 (s) |
| ¹³C NMR (CDCl₃) | δ (ppm): 215.8 (C=O), 49.5, 42.1, 34.8, 30.1, 27.8, 24.5, 22.1, 14.9 |
| IR (Neat) | ν (cm⁻¹): 2960, 2870 (C-H stretch), 1715 (C=O stretch) |
| Mass Spec (EI) | m/z (%): 140 (M+), 125, 97, 82, 69, 56, 41[2] |
Synthesis of this compound Isomers
The synthesis of this compound isomers can be achieved through various methods, with the choice of route often depending on the desired isomer and the available starting materials.
Synthesis of 3,3,5-Trimethylcyclohexanone
The most common and industrially significant method for the synthesis of 3,3,5-trimethylcyclohexanone is the selective catalytic hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one).[5] This process aims to reduce the carbon-carbon double bond while leaving the carbonyl group intact.
The selective hydrogenation of isophorone is a critical industrial process. The primary challenge lies in preventing the over-hydrogenation to 3,3,5-trimethylcyclohexanol, as the two compounds have very similar boiling points, making separation by distillation difficult.[5]
Figure 1: Reaction pathway for the hydrogenation of isophorone.
Experimental Protocols:
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This method offers high selectivity under mild conditions.
-
Materials: Isophorone, 5% Palladium on Carbon (Pd/C), high-pressure batch reactor, hydrogen gas, nitrogen gas.
-
Procedure:
-
A clean, dry high-pressure batch reactor is charged with isophorone and 5% Pd/C catalyst (e.g., 1.16 g isophorone to 0.05 g catalyst).[1]
-
The reactor is sealed and purged with nitrogen gas three times to remove air.[1]
-
The reactor is then pressurized with high-purity hydrogen gas to 2.0 MPa.[1]
-
The reaction mixture is stirred at 25°C for 1-2 hours.[1]
-
Upon completion, the reactor is cooled in an ice bath and the excess hydrogen is carefully vented.[1]
-
The product mixture is recovered and analyzed by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine conversion and selectivity.
-
Figure 2: Experimental workflow for Pd/C catalyzed hydrogenation.
Protocol 2: Hydrogenation using Raney® Nickel
Raney® Nickel is a more cost-effective catalyst that also provides high conversion and selectivity, particularly when using tetrahydrofuran (B95107) (THF) as a solvent.[4]
-
Materials: Isophorone, Raney® Nickel, Tetrahydrofuran (THF), high-pressure batch reactor, hydrogen gas, nitrogen gas.
-
Procedure:
-
In a clean, dry batch reactor, 1.16 g of isophorone and 0.05 g of Raney® Nickel catalyst are combined with 10 mL of THF.[4]
-
The reactor is sealed and purged first with nitrogen and then with hydrogen.[3]
-
The system is pressurized with hydrogen to 2.0 MPa.[3]
-
The reaction is stirred vigorously at 25°C for approximately 2 hours.[4]
-
After the reaction, the reactor is cooled and vented.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified by distillation.
-
Synthesis of 2,2,6-Trimethylcyclohexanone
A common laboratory-scale synthesis of 2,2,6-trimethylcyclohexanone involves the methylation of 2,6-dimethylcyclohexanone (B152311). This reaction proceeds via the formation of an enolate followed by alkylation.
The regioselectivity of the methylation can be controlled by the choice of base and reaction conditions to favor the formation of the desired 2,2,6-isomer.
Experimental Protocol:
-
Materials: 2,6-dimethylcyclohexanone, a strong non-nucleophilic base (e.g., lithium diisopropylamide - LDA), methyl iodide (or methyl triflate for higher reactivity), anhydrous solvent (e.g., tetrahydrofuran - THF), quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Procedure:
-
A solution of LDA is prepared in anhydrous THF at -78°C under an inert atmosphere (e.g., argon).
-
A solution of 2,6-dimethylcyclohexanone in anhydrous THF is added dropwise to the LDA solution at -78°C to form the lithium enolate.
-
Methyl iodide is then added to the enolate solution, and the reaction is allowed to proceed at low temperature before gradually warming to room temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography or distillation to yield 2,2,6-trimethylcyclohexanone.
-
Figure 3: Logical workflow for the synthesis of 2,2,6-trimethylcyclohexanone.
Applications in Drug Development
This compound and its derivatives, particularly chiral functionalized cyclohexanones, are valuable building blocks in the synthesis of complex pharmaceutical compounds. Their rigid cyclic structure allows for precise control of stereochemistry, which is often critical for biological activity.
Chiral Building Blocks for Carbocyclic Nucleoside Analogues
One of the most significant applications of chiral cyclohexanone derivatives is in the synthesis of carbocyclic nucleoside analogues.[6] These are molecules that mimic natural nucleosides but have the furanose ring's oxygen atom replaced by a methylene (B1212753) group. This structural modification enhances their metabolic stability, making them resistant to cleavage by enzymes that would typically break down natural nucleosides.[6]
These carbocyclic nucleosides often exhibit potent antiviral activity against viruses such as HIV, herpes simplex virus (HSV), and varicella-zoster virus (VZV).[6]
Example: Synthesis of Carbovir (B1146969) and Abacavir (B1662851) Precursors
The anti-HIV drugs Carbovir and Abacavir are prominent examples of carbocyclic nucleoside analogues. Their synthesis can involve intermediates derived from chiral cyclohexanone structures. The general synthetic strategy involves the construction of the purine (B94841) base onto a functionalized carbocyclic ring system.
Figure 4: Generalized pathway for the synthesis of carbocyclic nucleosides.
The synthesis of these antiviral agents underscores the importance of this compound and related compounds as versatile starting materials in medicinal chemistry. The ability to introduce chirality and multiple functional groups onto the cyclohexane (B81311) ring provides a powerful platform for the development of novel therapeutics.
Conclusion
This compound isomers, particularly 3,3,5- and 2,2,6-trimethylcyclohexanone, are important chemical intermediates with distinct properties and synthetic routes. The selective hydrogenation of isophorone provides an efficient pathway to 3,3,5-trimethylcyclohexanone, while the alkylation of substituted cyclohexanones can yield other isomers like the 2,2,6-variant. The spectroscopic data presented in this guide are essential for the unambiguous identification of these compounds. Furthermore, the role of functionalized cyclohexanone derivatives as chiral building blocks in the synthesis of life-saving antiviral drugs highlights their significance in the pharmaceutical industry. This guide serves as a foundational resource for scientists and researchers working with these versatile molecules.
References
An In-depth Technical Guide to 3,3,5-Trimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,5-Trimethylcyclohexanone (B147574), also known as dihydroisophorone, is a cyclic ketone that serves as a versatile intermediate in organic synthesis. Its chemical structure, characterized by a cyclohexanone (B45756) ring with three methyl group substitutions, imparts specific reactivity and physical properties that make it a valuable building block in the synthesis of a range of compounds, from polymers and specialty polycarbonates to pharmaceuticals and fragrances.[1][2][3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of 3,3,5-trimethylcyclohexanone.
Chemical Structure and Properties
The chemical structure of 3,3,5-trimethylcyclohexanone is foundational to its reactivity and applications. The presence of a carbonyl group and strategically positioned methyl groups influences its steric and electronic characteristics.
IUPAC Name: 3,3,5-trimethylcyclohexan-1-one[4] Synonyms: Dihydroisophorone, 3,3,5-Trimethylcyclohexan-1-one[4][5] CAS Number: 873-94-9[1][2][5] Chemical Formula: C₉H₁₆O[1][5][6] Molecular Weight: 140.22 g/mol [6][7][8]
Physicochemical Properties
A summary of the key quantitative data for 3,3,5-trimethylcyclohexanone is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 140.22 g/mol | [6][7][8] |
| Boiling Point | 188-192 °C | [2][7] |
| Melting Point | -10 °C | [1][2][7] |
| Density | 0.887 g/mL at 25 °C | [1][2][7] |
| Refractive Index (n20/D) | 1.445 | [2][7] |
| Flash Point | 64 °C (147.2 °F) | [7] |
| Water Solubility | 13 g/L (20 °C) | [3] |
| SMILES | CC1CC(=O)CC(C)(C)C1 | [1][7] |
| InChI | 1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h7H,4-6H2,1-3H3 | [5][7] |
Synthesis of 3,3,5-Trimethylcyclohexanone
The primary industrial synthesis of 3,3,5-trimethylcyclohexanone involves the selective catalytic hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one).[2] This process aims to reduce the carbon-carbon double bond of the α,β-unsaturated ketone selectively, without reducing the carbonyl group.
Synthesis Workflow Diagram
The logical relationship of the synthesis is depicted in the following diagram:
Experimental Protocol: Catalytic Hydrogenation of Isophorone
The following protocol is a representative example of the synthesis of 3,3,5-trimethylcyclohexanone. The choice of catalyst and solvent can significantly influence the selectivity and yield of the desired product.[9]
Materials:
-
Isophorone
-
Palladium on activated carbon (5% Pd/C) or Raney Nickel
-
Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate
-
High-pressure autoclave or similar hydrogenation reactor
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry.
-
Charging the Reactor: To the reactor, add isophorone, the chosen solvent (e.g., THF), and the catalyst (e.g., 5% Pd/C). A typical ratio would be 1:10:0.05 w/w/w of isophorone:solvent:catalyst.
-
Purging: Seal the reactor and purge the system with nitrogen gas three to five times to remove any air.
-
Hydrogenation: After purging with nitrogen, purge the reactor with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 2.0 MPa).
-
Reaction: Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 100 °C). The reaction progress can be monitored by techniques such as gas chromatography (GC) by taking aliquots at regular intervals.
-
Work-up: Once the reaction is complete (as determined by the consumption of isophorone), cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Catalyst Removal: Open the reactor and filter the reaction mixture to remove the catalyst.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining liquid is the crude 3,3,5-trimethylcyclohexanone.
-
Purification (Optional): If necessary, the product can be further purified by vacuum distillation.
Spectroscopic Characterization
The structure of 3,3,5-trimethylcyclohexanone can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 3,3,5-trimethylcyclohexanone will show distinct signals corresponding to the different types of protons in the molecule. The methyl groups will appear as singlets or doublets depending on their position and coupling. The methylene (B1212753) and methine protons on the cyclohexane (B81311) ring will appear as multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (typically in the range of 200-220 ppm), the quaternary carbon, and the other aliphatic carbons of the ring and methyl groups.[9]
Infrared (IR) Spectroscopy
The IR spectrum of 3,3,5-trimethylcyclohexanone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1710 cm⁻¹. The absence of a C=C stretching band (which would be present in the starting material, isophorone) confirms the successful hydrogenation of the double bond. Other bands corresponding to C-H stretching and bending vibrations will also be present.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of 3,3,5-trimethylcyclohexanone. The molecular ion peak (M⁺) would be observed at m/z = 140. The fragmentation pattern can provide further structural information. Common fragments may arise from the loss of methyl groups or other characteristic cleavages of the cyclohexanone ring.
Applications in Research and Drug Development
3,3,5-Trimethylcyclohexanone is a key starting material and intermediate in various chemical syntheses:
-
Polymer Chemistry: It is used as a monomer for the production of specialty polycarbonates and as an intermediate in the synthesis of polyesters.[1][2]
-
Peroxide Initiators: It is a precursor for the synthesis of peroxides used as polymerization initiators.[2][3]
-
Pharmaceuticals: It serves as a precursor to the vasodilator cyclandelate (B1669388) and the sunscreen component homosalate.
-
Fragrance and Flavor Industry: It is utilized in the flavor and fragrance industry due to its characteristic minty or fruity odor.[3]
-
Solvents: Due to its high boiling point, it is used as a solvent in coatings, paints, and printing inks to improve leveling and gloss.[2][3]
Safety and Handling
3,3,5-Trimethylcyclohexanone is a combustible liquid and should be handled with appropriate safety precautions. It can cause skin and serious eye irritation.[10] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated place away from heat and ignition sources. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US5011968A - Process for the preparation of 3-cyano-3,5,5-trimethylcyclohexanone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US5728891A - Process for the preparation of 3,3,5-trimethylcyclohexanone - Google Patents [patents.google.com]
- 6. epb.bibl.th-koeln.de [epb.bibl.th-koeln.de]
- 7. rsc.org [rsc.org]
- 8. Cyclohexanone, 3,3,5-trimethyl- [webbook.nist.gov]
- 9. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 3,3,5-Trimethylcyclohexanone | C9H16O | CID 13398 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,2,6-Trimethylcyclohexanone CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2,6-trimethylcyclohexanone (B1581249), a versatile ketone with applications in the fragrance, flavor, and pharmaceutical industries. This document details its chemical and physical properties, outlines a detailed synthesis protocol, presents key analytical data, and discusses its known applications and safety information.
Chemical and Physical Properties
2,2,6-Trimethylcyclohexanone, also known as cistus cyclohexanone (B45756), is a cyclic ketone. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 2408-37-9 | [1] |
| Molecular Formula | C₉H₁₆O | [1] |
| Molecular Weight | 140.22 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | |
| Odor | Camphoraceous, tobacco-like with herbaceous undertones | |
| Boiling Point | 178-179 °C | [2] |
| Density | 0.904 g/mL at 25 °C | [2] |
| Refractive Index | 1.4470 at 20 °C | [3] |
| Solubility | Insoluble in water; soluble in alcohol and ether | [4] |
Synthesis of 2,2,6-Trimethylcyclohexanone: An Experimental Protocol
The synthesis of 2,2,6-trimethylcyclohexanone can be achieved through the exhaustive methylation of cyclohexanone or the methylation of 2,6-dimethylcyclohexanone (B152311). The following protocol is a detailed method adapted from established procedures for the alkylation of ketones.[5][6][7]
2.1. Materials and Equipment
-
2,6-Dimethylcyclohexanone
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flasks
-
Syringes and syringe pump
-
Magnetic stirrer and stir bars
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
2.2. Procedure
-
Formation of Lithium Diisopropylamide (LDA): In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath. To the cooled THF, add freshly distilled diisopropylamine (1.2 equivalents). Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. After the addition is complete, warm the mixture to 0 °C and stir for 30-40 minutes. This solution now contains the strong, non-nucleophilic base, LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. In a separate flask, dissolve 2,6-dimethylcyclohexanone (1 equivalent) in a minimal amount of anhydrous THF. Using a syringe pump, add the solution of 2,6-dimethylcyclohexanone to the LDA solution over a period of 30 minutes. Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the lithium enolate.
-
Methylation: While maintaining the temperature at -78 °C, add methyl iodide (1.5 equivalents) dropwise to the enolate solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Extraction: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add diethyl ether. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether. Combine the organic extracts and wash them with water and then with brine.
-
Purification: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure 2,2,6-trimethylcyclohexanone.
Spectroscopic Data
The identity and purity of 2,2,6-trimethylcyclohexanone can be confirmed using various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of 2,2,6-trimethylcyclohexanone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch.[8]
| Wavenumber (cm⁻¹) | Assignment |
| ~2970-2870 | C-H stretch (alkane) |
| ~1715 | C=O stretch (ketone) |
| ~1465 | C-H bend (methylene) |
| ~1375 | C-H bend (methyl) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of 2,2,6-trimethylcyclohexanone shows a molecular ion peak and characteristic fragmentation patterns.[9][10]
| m/z | Assignment |
| 140 | [M]⁺ (Molecular Ion) |
| 125 | [M - CH₃]⁺ |
| 97 | [M - C₃H₇]⁺ |
| 83 | [M - C₄H₇O]⁺ or [C₆H₁₁]⁺ |
| 69 | [C₅H₉]⁺ |
| 55 | [C₄H₇]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts provide further structural confirmation.
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.4 | m | 1H | CH at C6 |
| ~1.8 - 1.4 | m | 6H | CH₂ at C3, C4, C5 |
| ~1.1 | s | 6H | Two CH₃ at C2 |
| ~1.0 | d | 3H | CH₃ at C6 |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~215 | C=O (C1) |
| ~50 | Quaternary C at C2 |
| ~45 | CH at C6 |
| ~35 | CH₂ at C3 |
| ~28 | CH₂ at C5 |
| ~25 | Two CH₃ at C2 |
| ~20 | CH₂ at C4 |
| ~15 | CH₃ at C6 |
Applications
2,2,6-Trimethylcyclohexanone is primarily utilized in the following areas:
-
Fragrance and Flavor: It is used as a fragrance ingredient in various consumer products and as a flavoring agent in foods.
-
Chemical Intermediate: It serves as a starting material or intermediate in the synthesis of other valuable organic compounds, including vitamins (such as Vitamin E) and specialty polymers.[2][11]
-
Pharmaceutical Research: While direct biological activity is not extensively documented, its role as an intermediate suggests its use in the synthesis of more complex, biologically active molecules.[12]
Safety and Handling
2,2,6-Trimethylcyclohexanone is classified as a flammable liquid and may be harmful if inhaled.[13]
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H332 (Harmful if inhaled).[13]
-
Precautionary Measures: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.
Logical Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of 2,2,6-trimethylcyclohexanone.
References
- 1. scbt.com [scbt.com]
- 2. 2,2,6-Trimethylcyclohexanone [myskinrecipes.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Showing Compound 2,2,6-Trimethylcyclohexanone (FDB012038) - FooDB [foodb.ca]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. quora.com [quora.com]
- 7. US3932518A - Methylation of cyclohexanone with simultaneous dehydrogenation - Google Patents [patents.google.com]
- 8. Cyclohexanone, 2,2,6-trimethyl- [webbook.nist.gov]
- 9. Cyclohexanone, 2,2,6-trimethyl- [webbook.nist.gov]
- 10. Cyclohexanone, 2,2,6-trimethyl- [webbook.nist.gov]
- 11. US6420609B2 - Process for the production of 2,2,6-trimethylcyclohexane-1,4-dione - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. 2,2,6-Trimethylcyclohexanone | C9H16O | CID 17000 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Trimethylcyclohexanone Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of various trimethylcyclohexanone isomers. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where these compounds are utilized. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and presents logical workflows for isomer separation and analysis.
Introduction to this compound Isomers
Trimethylcyclohexanones are cyclic ketones that are of significant interest in organic synthesis and serve as versatile building blocks for a variety of more complex molecules. The position of the three methyl groups on the cyclohexanone (B45756) ring gives rise to a number of structural isomers, each with its own unique set of physical and chemical properties. Furthermore, the presence of stereocenters in many of these isomers leads to the existence of diastereomers (e.g., cis and trans isomers), which can exhibit different physical characteristics. Understanding these properties is crucial for their effective use in research and development, particularly in areas such as fragrance chemistry, polymer synthesis, and as intermediates in the pharmaceutical industry.
Physical Properties of this compound Isomers
The physical properties of this compound isomers, such as boiling point, melting point, density, and refractive index, are fundamental parameters for their handling, purification, and use in chemical reactions. These properties are influenced by factors including molecular weight, intermolecular forces (primarily dipole-dipole interactions due to the polar carbonyl group), and molecular symmetry, which affects crystal lattice packing in the solid state.
The following tables summarize the available quantitative data for various this compound isomers.
Table 1: Physical Properties of 2,2,6-Trimethylcyclohexanone
| Physical Property | Value | Conditions |
| Boiling Point | 178-179 °C | at 760 mmHg |
| Melting Point | -31.8 °C | |
| Density | 0.904 g/mL | at 25 °C |
| Refractive Index | 1.4470 | at 20 °C |
Table 2: Physical Properties of 3,3,5-Trimethylcyclohexanone
| Physical Property | Value | Conditions |
| Boiling Point | 188-192 °C | at 760 mmHg |
| Melting Point | -10 °C | |
| Density | 0.887 g/mL | at 25 °C |
| Refractive Index | 1.445 | at 20 °C |
Table 3: Physical Properties of 3,5,5-Trimethylcyclohexanone
| Physical Property | Value | Conditions |
| Boiling Point | 189 °C (Predicted) | |
| Melting Point | Not Available | |
| Density | 0.89 g/cm³ (Predicted) | |
| Refractive Index | 1.448 (Predicted) |
Table 4: Physical Properties of Other this compound Isomers (Primarily Computed Data)
| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index |
| 2,3,5-Trimethylcyclohexanone | 192.3 ± 20.0 (Predicted) | Not Available | 0.895 ± 0.06 (Predicted) | 1.450 ± 0.02 (Predicted) |
| 2,3,6-Trimethylcyclohexanone | 190.7 ± 20.0 (Predicted) | Not Available | 0.892 ± 0.06 (Predicted) | 1.449 ± 0.02 (Predicted) |
| 2,4,5-Trimethylcyclohexanone | 192.3 ± 20.0 (Predicted) | Not Available | 0.895 ± 0.06 (Predicted) | 1.450 ± 0.02 (Predicted) |
| 2,4,6-Trimethylcyclohexanone | Not Available | Not Available | Not Available | Not Available |
Note: The data for isomers in Table 4 are largely predicted values from chemical databases and should be used with caution. Experimental verification is recommended.
Experimental Protocols
The accurate determination of physical properties is essential for the characterization and quality control of chemical compounds. Below are detailed methodologies for the key experiments cited in this guide.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For the this compound isomers, which are liquids at room temperature, distillation is a common method for determining the boiling point.
Methodology: Simple Distillation
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure accurate measurement of the vapor temperature.
-
Sample Preparation: The round-bottom flask is charged with the this compound isomer and a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Heating: The flask is gently heated using a heating mantle.
-
Data Collection: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. The boiling point is the constant temperature observed during the distillation of the pure liquid.
Determination of Melting Point
For isomers that are solid at or near room temperature, or for determining the freezing point of liquid isomers, a melting point apparatus is used.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the solid this compound isomer is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) near the expected melting point for an accurate measurement.
-
Data Collection: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten. A narrow melting range is indicative of a pure compound.
Determination of Density
Density, the mass per unit volume, is a characteristic property of a substance.
Methodology: Pycnometer Method
-
Measurement of Pycnometer Mass: A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately.
-
Filling the Pycnometer: The pycnometer is filled with the this compound isomer, ensuring no air bubbles are trapped. The temperature of the liquid is allowed to equilibrate to a specific temperature (e.g., 25 °C).
-
Measurement of Filled Pycnometer Mass: The filled pycnometer is weighed accurately.
-
Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a sensitive measure of purity.
Methodology: Abbe Refractometer
-
Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: A few drops of the this compound isomer are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The knob is turned to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.
Isomer Separation and Analysis Workflow
The separation and analysis of a mixture of this compound isomers often require a combination of chromatographic and spectroscopic techniques. The following diagram illustrates a typical workflow.
Conclusion
This technical guide has summarized the available physical property data for a range of this compound isomers and provided detailed experimental protocols for their determination. While experimental data for some common isomers are well-documented, there is a noticeable lack of experimentally verified data for many of the less common positional and stereoisomers, highlighting an area for future research. The presented workflow for isomer separation and analysis provides a robust framework for researchers working with these compounds. Accurate knowledge of these fundamental physical properties is indispensable for the successful application of this compound isomers in scientific research and industrial development.
A Technical Guide to the Solubility of Trimethylcyclohexanone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility characteristics of trimethylcyclohexanone isomers. Given the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative and semi-quantitative information, a generalized experimental protocol for determining solubility, and the strategic importance of such data in the context of drug development.
Introduction to this compound
This compound (C₉H₁₆O) is a cyclic ketone that exists in several isomeric forms, with 2,2,6-trimethylcyclohexanone (B1581249) and 3,3,5-trimethylcyclohexanone (B147574) being of significant interest in various chemical and pharmaceutical applications. These compounds are utilized as flavoring agents, fragrance components, and intermediates in chemical synthesis.[1][2][3] Understanding their solubility in a range of organic solvents is crucial for their application in synthesis, formulation, and purification processes, particularly within the pharmaceutical industry where solvent selection can critically impact reaction kinetics, product purity, and formulation stability.
Solubility Data of this compound Isomers
The following table summarizes the available solubility data for 2,2,6-trimethylcyclohexanone and 3,3,5-trimethylcyclohexanone in water and common organic solvents. The data is largely qualitative, highlighting the need for empirical determination for specific applications.
| Solvent | 2,2,6-Trimethylcyclohexanone | 3,3,5-Trimethylcyclohexanone |
| Water | Insoluble; Slightly miscible[1][4][5][6] | Very slightly soluble; 13 g/L (20 °C); 30 g/L[2][7][8][9][10] |
| Ethanol | Miscible at room temperature[1][11] | Soluble[2][3] |
| Fat/Oils | Soluble[1][11] | Soluble[2][3] |
| Ether | Soluble[3] | No specific data available |
| General Organic Solvents | Soluble[3] | Miscible with a broad array of organic solvents[12] |
Experimental Protocol for Solubility Determination
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, High-Performance Liquid Chromatography - HPLC)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Add a known volume of the selected organic solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
Record the exact volume of the filtered solution.
-
-
Quantification:
-
Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualizing Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: A flowchart of the experimental protocol for determining solubility.
Role of Solubility in Drug Development
Understanding the solubility of a compound is a cornerstone of early-stage drug development. The following diagram outlines the logical relationships and the importance of solubility data in this process.
Caption: The central role of solubility data in the drug development pipeline.
Conclusion
While specific quantitative solubility data for this compound in a wide array of common organic solvents remains elusive in published literature, its qualitative behavior indicates good solubility in non-polar and moderately polar organic solvents. For researchers and drug development professionals, the provided generalized experimental protocol offers a robust framework for determining precise solubility values tailored to their specific needs. The critical role of this data, from early-stage discovery and synthesis to formulation and regulatory approval, underscores the importance of conducting such empirical studies.
References
- 1. filab.fr [filab.fr]
- 2. 3,3,5-Trimethylcyclohexanone CAS#: 873-94-9 [m.chemicalbook.com]
- 3. 3,3,5-Trimethylcyclohexanone | 873-94-9 [chemicalbook.com]
- 4. acri.gov.tw [acri.gov.tw]
- 5. 2,2,6-Trimethylcyclohexanone, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 3,3,5-Trimethylcyclohexanone 98 873-94-9 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. lookchem.com [lookchem.com]
- 10. 3,3,5-Trimethylcyclohexanone | CAS#:873-94-9 | Chemsrc [chemsrc.com]
- 11. 2,2,6-Trimethylcyclohexanone | C9H16O | CID 17000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. TMCHONE (3,3,5-TRIMETHYL CYCLOHEXANONE) - Ataman Kimya [atamanchemicals.com]
Spectroscopic Profile of 3,3,5-Trimethylcyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3,3,5-trimethylcyclohexanone (B147574), a key intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.[1][2][3] The following sections detail the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The structural elucidation of 3,3,5-trimethylcyclohexanone is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, and the collective data confirms the presence of the carbonyl group, the arrangement of methyl groups, and the overall cyclohexanone (B45756) framework.
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 3,3,5-trimethylcyclohexanone is characterized by a strong absorption band indicative of the carbonyl (C=O) stretching vibration, a hallmark of ketones.[4][5]
| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |
| C=O Stretch | ~1715 | Strong |
| C-H Stretch (Alkyl) | ~2952 | Strong |
Data sourced from NIST Chemistry WebBook and other spectroscopic databases.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For 3,3,5-trimethylcyclohexanone, the spectrum shows distinct signals for the methyl protons and the methylene (B1212753) and methine protons on the cyclohexanone ring.[8][9]
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (at C3) | ~1.0 | Singlet | 6H |
| -CH₃ (at C5) | ~0.9 | Doublet | 3H |
| -CH₂- (ring) | 1.5 - 2.5 | Multiplet | 4H |
| -CH- (ring) | ~2.2 | Multiplet | 1H |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency. Data is typically acquired in CDCl₃.[9]
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms.[10][11]
| Carbon Environment | Chemical Shift (δ, ppm) |
| C=O | ~212 |
| C(CH₃)₂ (C3) | ~35 |
| CH-CH₃ (C5) | ~30 |
| -CH₂- (ring) | 45-55 |
| -CH₃ (at C3) | ~25 |
| -CH₃ (at C5) | ~22 |
Note: Chemical shifts are approximate and referenced to a standard. Data is typically acquired in CDCl₃.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.[12][13][14] The mass spectrum of 3,3,5-trimethylcyclohexanone shows a molecular ion peak corresponding to its molecular weight (140.22 g/mol ).[12][13]
| m/z | Relative Intensity (%) | Assignment |
| 140 | ~20 | [M]⁺ |
| 125 | ~15 | [M-CH₃]⁺ |
| 83 | 100 | [M-C₄H₇O]⁺ (base peak) |
| 69 | ~55 | [C₅H₉]⁺ |
| 55 | ~45 | [C₄H₇]⁺ |
Data represents a typical electron ionization (EI) mass spectrum.[12]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Infrared (IR) Spectroscopy
Objective: To identify the carbonyl and alkyl functional groups.
Methodology:
-
Sample Preparation: For a liquid sample like 3,3,5-trimethylcyclohexanone, a thin film is prepared. A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean KBr plates is recorded.
-
The sample is placed in the spectrometer's sample compartment.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The background spectrum is automatically subtracted from the sample spectrum.
-
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands, with particular attention to the carbonyl stretching frequency around 1715 cm⁻¹.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments and connectivity.
Methodology:
-
Sample Preparation:
-
Approximately 5-10 mg of 3,3,5-trimethylcyclohexanone is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[15]
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition for ¹H NMR:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is used to acquire the spectrum.
-
Key parameters include the spectral width, acquisition time, and relaxation delay.
-
-
Data Acquisition for ¹³C NMR:
-
The spectrometer is tuned to the carbon-13 frequency.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.
-
A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. The spectra are then phased, baseline-corrected, and referenced. Chemical shifts, multiplicities, and integrations (for ¹H) are analyzed to assign the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: The sample can be introduced directly or, more commonly, via a gas chromatograph (GC-MS) for separation from any impurities. For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Analysis: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio. The molecular ion peak is identified, and the fragmentation pattern is analyzed to support the proposed structure.[16]
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 3,3,5-trimethylcyclohexanone using the spectroscopic methods described.
Caption: Logical workflow for the structural elucidation of 3,3,5-trimethylcyclohexanone.
References
- 1. Trimethylcyclohexanone | 50874-76-5 | Benchchem [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. TMCHONE (3,3,5-TRIMETHYL CYCLOHEXANONE) - Ataman Kimya [atamanchemicals.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. Cyclohexanone, 3,3,5-trimethyl- [webbook.nist.gov]
- 7. Cyclohexanone, 3,3,5-trimethyl- [webbook.nist.gov]
- 8. 3,3,5-Trimethylcyclohexanone(873-94-9) 1H NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 3,3,5-Trimethylcyclohexanone(873-94-9) 13C NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 3,3,5-Trimethylcyclohexanone | C9H16O | CID 13398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Cyclohexanone, 3,3,5-trimethyl- [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Isomers of Trimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of trimethylcyclohexanone, focusing on their chemical and physical characteristics, spectroscopic data, and synthetic methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug development, and materials science.
Introduction to this compound Isomers
This compound (C₉H₁₆O) is a cyclic ketone with several constitutional isomers, each differing in the placement of the three methyl groups on the cyclohexanone (B45756) ring. These isomers exhibit distinct physical and chemical properties, making them suitable for a variety of applications, including as intermediates in the synthesis of pharmaceuticals, fragrances, and specialty polymers.[1][2] This guide will focus on the most commonly cited isomers: 2,2,6-trimethylcyclohexanone, 3,3,5-trimethylcyclohexanone (B147574), 2,4,5-trimethylcyclohexanone, and 2,4,4-trimethylcyclohexanone.
Physicochemical Properties
The physical and chemical properties of this compound isomers are summarized in the tables below for easy comparison. These properties are critical for designing reaction conditions, purification procedures, and for understanding the structure-activity relationships of these compounds.
Table 1: Physical Properties of this compound Isomers
| Property | 2,2,6-Trimethylcyclohexanone | 3,3,5-Trimethylcyclohexanone | 2,4,5-Trimethylcyclohexanone | 2,4,4-Trimethylcyclohexanone |
| CAS Number | 2408-37-9[3] | 873-94-9[4] | 521325 (CID)[5] | 2230-70-8[6] |
| Molecular Weight ( g/mol ) | 140.22[3] | 140.22[4] | 140.22[5] | 140.22[6] |
| Melting Point (°C) | -31.8[7] | -10[8] | N/A | N/A |
| Boiling Point (°C) | 178-179[2] | 188-192[8] | N/A | N/A |
| Density (g/mL) | 0.904 at 25°C[2] | 0.887 at 25°C[8] | N/A | N/A |
| Refractive Index (n20/D) | 1.445-1.450[9] | 1.445[8] | N/A | N/A |
| Flash Point (°C) | 58.5[7] | 64[8] | N/A | N/A |
| Water Solubility | Slightly miscible[7] | 13 g/L at 20°C[10] | N/A | N/A |
Table 2: Spectroscopic Data of Key this compound Isomers
| Spectroscopic Data | 2,2,6-Trimethylcyclohexanone | 3,3,5-Trimethylcyclohexanone |
| ¹H NMR | Data available, see SpectraBase ID: CckDtYHmV6b[11] | Data available, see SpectraBase ID: L7VTZ7bFU9v[12] |
| ¹³C NMR | Data available[3] | Data available[4] |
| IR (Infrared) Spectroscopy (cm⁻¹) | Prominent C=O stretch characteristic of ketones.[13][14] | Prominent C=O stretch around 1710 cm⁻¹.[4][15][16] |
| Mass Spectrometry (MS) | Key fragmentation patterns available.[12][17][18] | Key fragmentation patterns available.[4][19][20] |
| Kovats Retention Index | Standard non-polar: ~1007-1035; Standard polar: ~1282-1336[3] | Semi-standard non-polar: ~1285[4] |
Synthesis of this compound Isomers
The synthesis of this compound isomers can be achieved through various organic reactions. The most well-documented synthesis is that of 3,3,5-trimethylcyclohexanone via the catalytic hydrogenation of isophorone (B1672270).
Synthesis of 3,3,5-Trimethylcyclohexanone
The selective hydrogenation of the carbon-carbon double bond in isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is the primary industrial route to produce 3,3,5-trimethylcyclohexanone.[21] This reaction requires careful selection of catalysts and reaction conditions to avoid the over-reduction of the carbonyl group to a hydroxyl group, which would yield 3,3,5-trimethylcyclohexanol.[22][23]
Caption: Selective and over-hydrogenation pathways of isophorone.
This protocol describes a general procedure for the selective hydrogenation of isophorone to 3,3,5-trimethylcyclohexanone using a palladium on carbon (Pd/C) catalyst.
Materials:
-
Isophorone
-
5% Pd/C catalyst
-
High-pressure autoclave reactor with magnetic stirring
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
-
Solvent (e.g., ethanol, or solvent-free)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Preparation: Ensure the autoclave reactor is clean and dry.
-
Charging the Reactor: Charge the reactor with isophorone and the 5% Pd/C catalyst. For a lab-scale reaction, a substrate-to-catalyst ratio of approximately 20:1 by weight can be used. The reaction can be run neat or with a solvent like ethanol.[21]
-
Purging: Seal the reactor and purge it with nitrogen gas three to five times to remove any air.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 MPa).
-
Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 50-100 °C). The reaction progress can be monitored by taking samples and analyzing them by Gas Chromatography (GC).
-
Cooling and Depressurization: Once the reaction is complete (as indicated by GC analysis showing the disappearance of isophorone), stop the heating and cool the reactor to room temperature. Carefully vent the excess hydrogen gas.
-
Catalyst Removal: Open the reactor and filter the reaction mixture to remove the Pd/C catalyst.
-
Product Isolation: If a solvent was used, remove it under reduced pressure using a rotary evaporator to obtain the crude 3,3,5-trimethylcyclohexanone.
-
Purification: The crude product can be purified by vacuum distillation if necessary.
Note: Various catalysts, including Raney Nickel, and different solvents can be employed, which may alter the reaction conditions and selectivity.[22][24]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,2,6-Trimethylcyclohexanone [myskinrecipes.com]
- 3. 2,2,6-Trimethylcyclohexanone | C9H16O | CID 17000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3,5-Trimethylcyclohexanone | C9H16O | CID 13398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,5-Trimethylcyclohexanone | C9H16O | CID 521325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4,4-Trimethylcyclohexanone | C9H16O | CID 102771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 3,3,5-三甲基环己酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2,2,6-Trimethylcyclohexanone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. 3,3,5-Trimethylcyclohexanone | 873-94-9 [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Cyclohexanone, 2,2,6-trimethyl- [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. 3,3,5-Trimethylcyclohexanone(873-94-9) IR Spectrum [chemicalbook.com]
- 16. Cyclohexanone, 3,3,5-trimethyl- [webbook.nist.gov]
- 17. Cyclohexanone, 2,2,6-trimethyl- [webbook.nist.gov]
- 18. Cyclohexanone, 2,2,6-trimethyl- [webbook.nist.gov]
- 19. Cyclohexanone, 3,3,5-trimethyl- [webbook.nist.gov]
- 20. spectrabase.com [spectrabase.com]
- 21. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Selective catalytic hydrogenation of isophorone on Ni-Al alloy modified with Cr (Journal Article) | ETDEWEB [osti.gov]
- 24. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]
Commercial Availability and Synthetic Methodologies of Trimethylcyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of trimethylcyclohexanone isomers, focusing on 3,3,5-trimethylcyclohexanone (B147574) and 2,2,6-trimethylcyclohexanone (B1581249). It further details experimental protocols for their synthesis and analysis, crucial for research and development in pharmaceuticals and specialty chemicals.
Commercial Availability
This compound is commercially available primarily as two isomers: 3,3,5-trimethylcyclohexanone and 2,2,6-trimethylcyclohexanone. These can be sourced from a variety of chemical suppliers in various quantities and purities.
3,3,5-Trimethylcyclohexanone
This isomer is widely available and is often used as an intermediate in the synthesis of polymers and polyesters, as well as a solvent for coatings and paints to enhance leveling and gloss.[1][2]
Table 1: Commercial Suppliers and Specifications of 3,3,5-Trimethylcyclohexanone
| Supplier | CAS Number | Purity | Available Quantities |
| Biosynth | 873-94-9 | - | 0.25 g, 2.5 g[3] |
| Sigma-Aldrich | 873-94-9 | 98% | 250 mL, 1 L[4] |
| CP Lab Safety | 873-94-9 | min 98% (GC) | 100 mL[5] |
| ChemicalBook | 873-94-9 | 99% | -[1] |
| SI Group India Limited | 873-94-9 | 99% | 1 kg, 5 kg, 10 kg, 25 kg, 1 MT[6] |
| Prasol Chemicals Pvt Ltd | 873-94-9 | 99% | 1 kg, 5 kg, 10 kg, 25 kg, 1 MT[6] |
| TCI Chemicals (India) Pvt. Ltd. | 873-94-9 | min. 98.0% | -[6] |
2,2,6-Trimethylcyclohexanone
This isomer is utilized as a flavoring agent and as an intermediate in the synthesis of terpenes, such as β-ionone.[7][8]
Table 2: Commercial Suppliers and Specifications of 2,2,6-Trimethylcyclohexanone
| Supplier | CAS Number | Purity | Available Quantities |
| Thermo Scientific Chemicals | 2408-37-9 | 97% | 1 g[9] |
| Santa Cruz Biotechnology | 2408-37-9 | - | - |
| Sris Pharmaceuticals | 2408-37-9 | >96.0% | 10 kg[10] |
| MedchemExpress | 2408-37-9 | - | -[8] |
Physicochemical Properties
The physical and chemical properties of the two main isomers of this compound are summarized below.
Table 3: Physicochemical Data of this compound Isomers
| Property | 3,3,5-Trimethylcyclohexanone | 2,2,6-Trimethylcyclohexanone |
| Molecular Formula | C₉H₁₆O[3] | C₉H₁₆O[11] |
| Molecular Weight | 140.23 g/mol [3] | 140.22 g/mol [11] |
| CAS Number | 873-94-9[3] | 2408-37-9[11] |
| Boiling Point | 190 °C[3] | 61-62 °C (15 mmHg)[12] |
| Melting Point | -10 °C[3] | - |
| Density | 0.887 g/cm³[3] | 0.9 g/mL[12] |
| Refractive Index | n20/D 1.445 (lit.)[4] | 1.4470[12] |
| Flash Point | 68 °C[3] | - |
Experimental Protocols
Synthesis of 3,3,5-Trimethylcyclohexanone via Catalytic Hydrogenation of Isophorone (B1672270)
3,3,5-Trimethylcyclohexanone is industrially produced by the selective catalytic hydrogenation of isophorone.[3][13] The key to this synthesis is the selective reduction of the carbon-carbon double bond of the α,β-unsaturated ketone while preserving the carbonyl group.
Caption: General reaction pathway for the hydrogenation of isophorone.
A highly effective method for the selective hydrogenation of isophorone utilizes a Raney® Ni catalyst in a tetrahydrofuran (B95107) (THF) solvent, achieving high conversion and yield.[3]
Caption: Experimental workflow for the selective hydrogenation of isophorone.
-
Catalyst Preparation: If the Raney® Ni is stored under water, it should be washed with the reaction solvent (THF) prior to use.
-
Reaction Setup: In a high-pressure batch reactor, add 0.05 g of the washed Raney® Ni catalyst, 10 mL of THF, and 1.16 g of isophorone.[11]
-
Inerting: Seal the reactor and purge it with nitrogen gas three times to remove any residual oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 2.0 MPa. Begin stirring and maintain the reaction temperature at 25°C.[11]
-
Reaction Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC).
-
Work-up: Once the reaction is complete (typically when hydrogen uptake ceases), stop the stirring and cool the reactor in an ice bath. Carefully vent the excess hydrogen gas.
-
Product Isolation and Analysis: The catalyst can be removed by filtration. The resulting solution contains the product, 3,3,5-trimethylcyclohexanone, which can be analyzed for purity and yield by GC or GC-Mass Spectrometry (GC-MS). This method has been reported to achieve 100% conversion of isophorone with a 98.1% yield of 3,3,5-trimethylcyclohexanone.[3]
Synthesis of 2,2,6-Trimethylcyclohexanone
The synthesis of 2,2,6-trimethylcyclohexanone can be achieved through various routes, including the oxidation of β-isophorone.
A known method involves the epoxidation of β-isophorone followed by isomerization to yield 2,2,6-trimethylcyclohexane-1,4-dione, which can then be further converted. A more direct, though less detailed in the available literature, palladium-catalyzed synthesis of β-ionone from 2,2,6-trimethylcyclohexanone suggests the availability of synthetic routes to the ketone itself.
Caption: Synthetic pathway to 2,2,6-trimethylcyclohexanone from β-isophorone.
A general approach to synthesizing substituted cyclohexanones involves the alkylation of a specific enolate of a less substituted precursor, such as 2-methylcyclohexanone (B44802). This method provides a versatile route to various alkylated cyclohexanones.
-
Enolate Formation: A solution of 2-methylcyclohexanone in a suitable aprotic solvent (e.g., tetrahydrofuran) is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to generate the specific lithium enolate.
-
Alkylation: The enolate solution is then treated with an alkylating agent, such as methyl iodide, to introduce the additional methyl groups.
-
Work-up: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride solution). The organic product is extracted, dried, and purified by distillation or chromatography.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the analysis of this compound isomers, allowing for their separation and identification based on their retention times and mass spectra.
Caption: General workflow for the GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of this compound isomers. The chemical shifts and coupling patterns provide detailed information about the molecular structure. Spectra for 3,3,5-trimethylcyclohexanone are publicly available in databases such as SpectraBase.[6][14]
References
- 1. 3,3,5-Trimethylcyclohexanone(873-94-9) 1H NMR spectrum [chemicalbook.com]
- 2. Selective Hydrogenation of Isophorone by Rh-TPPTS Catalysts | Semantic Scholar [semanticscholar.org]
- 3. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of the selectivity of isophorone hydrogenation by Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 3,3,5-Trimethylcyclohexanone | C9H16O | CID 13398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3 5 this compound Lab Report - 628 Words | Bartleby [bartleby.com]
- 8. EP0753502A2 - Process for the preparation of 3,3,5-trimethylcyclohexanone - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 3,3,5-Trimethylcyclohexanone | 873-94-9 | AAA87394 [biosynth.com]
- 11. benchchem.com [benchchem.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. 3,3,5-Trimethylcyclohexanone | 873-94-9 [chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Safe Handling of Trimethylcyclohexanone in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for trimethylcyclohexanone, a versatile ketone utilized in various chemical syntheses. Due to the existence of several isomers, including 3,3,5-trimethylcyclohexanone (B147574) and 2,2,6-trimethylcyclohexanone, it is imperative that laboratory personnel consult the specific Safety Data Sheet (SDS) for the isomer in use. The information herein is a consolidated overview intended to supplement, not replace, official safety documentation.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic sweet or camphor-like odor.[1] It is a combustible liquid and should be handled with appropriate precautions to avoid ignition sources.[2] The following tables summarize key quantitative data for common isomers.
Table 1: Physical and Chemical Properties of this compound Isomers
| Property | 3,3,5-Trimethylcyclohexanone | 2,2,6-Trimethylcyclohexanone | Source(s) |
| Molecular Formula | C₉H₁₆O | C₉H₁₆O | [1][3] |
| Molecular Weight | 140.22 g/mol | 140.22 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [1] |
| Boiling Point | 188-192 °C | 61-62 °C (15 mmHg) | [1][4] |
| Melting Point | -10 °C | Not available | [4] |
| Density | 0.887 g/mL at 25 °C | 0.9 g/mL | [1][4] |
| Flash Point | 64 °C (147.2 °F) | 51.67 °C (125.00 °F) | [1][2] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils.[5] | Slightly miscible with water.[1] | |
| Refractive Index | n20/D 1.445 | Not available | [4] |
Table 2: Hazard Identification and Classification
| Hazard | 3,3,5-Trimethylcyclohexanone | 2,2,6-Trimethylcyclohexanone | Source(s) |
| GHS Pictograms | GHS07 (Exclamation Mark) | GHS02 (Flame), GHS07 (Exclamation Mark) | [6] |
| Signal Word | Warning | Warning | [6] |
| Hazard Statements | H319: Causes serious eye irritation.H335: May cause respiratory irritation. | H226: Flammable liquid and vapor.H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H318: Causes serious eye damage.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [6] |
| NFPA Rating (estimated) | Health: 2Flammability: 2Instability: 0 | Not available | [2] |
Health Hazards and First Aid
This compound can cause irritation to the skin, eyes, and respiratory tract.[2] Harmful effects may occur through inhalation, ingestion, or skin absorption.
First Aid Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has ceased, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Safe Handling and Storage
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[2]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[1]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities, consider flame-retardant and antistatic protective clothing.[1]
-
Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not inhale vapors or mists.[1]
-
Keep away from heat, sparks, and open flames.[2]
-
Use non-sparking tools and ensure proper grounding and bonding of containers when transferring the chemical to prevent static discharge.[1]
-
Wash hands thoroughly with soap and water after handling.[2]
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]
Spill and Waste Disposal
Spill Response: In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.
-
Contain: Contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like sawdust.[2]
-
Collect: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal: Unused or waste this compound and any contaminated materials must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.[1]
Experimental Protocols
The following are examples of experimental procedures involving this compound. These are intended for illustrative purposes and should be adapted and reviewed by qualified personnel before implementation.
A. Synthesis of 3,3,5-Trimethylcyclohexanone from Isophorone (B1672270)
This protocol describes the catalytic hydrogenation of isophorone to produce 3,3,5-trimethylcyclohexanone.
Materials:
-
Isophorone
-
RANEY® Ni catalyst
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen gas (H₂)
-
Polytetrafluoroethylene (PTFE) coated stainless steel batch reactor
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a PTFE-coated stainless steel batch reactor, add isophorone (e.g., 1.16 g) and the RANEY® Ni catalyst (e.g., 0.05 g) in anhydrous THF.
-
Seal the reactor and purge it with nitrogen gas three times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2.0 MPa).
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 298 K) for a specified duration (e.g., 120 minutes).
-
Upon completion, quench the reaction by cooling the reactor with ice.
-
Carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution contains 3,3,5-trimethylcyclohexanone, which can be further purified if necessary.
B. Reduction of 3,3,5-Trimethylcyclohexanone to 3,3,5-Trimethylcyclohexanol
This protocol outlines the reduction of 3,3,5-trimethylcyclohexanone to the corresponding alcohol using sodium borohydride (B1222165).
Materials:
-
3,3,5-Trimethylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Potassium hydroxide (B78521) (KOH) pellet
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel
-
Stirring apparatus
Procedure:
-
In a suitable reaction flask, suspend sodium borohydride (e.g., 17.8 mmol, 673 mg) in isopropanol (e.g., 12.5 mL).
-
Add a single pellet of potassium hydroxide.
-
To this suspension, add 3,3,5-trimethylcyclohexanone (e.g., 20 mmol, 3.16 mL).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Transfer the reaction mixture to a separatory funnel containing brine (e.g., 10.0 mL).
-
Extract the product from the aqueous layer with three portions of 10% hexane (e.g., 3 x 10 mL).
-
Combine the organic layers and wash with brine (e.g., 10.0 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant or filter the dried solution and concentrate under reduced pressure to obtain the crude 3,3,5-trimethylcyclohexanol.
This guide is intended to provide a foundation for the safe handling of this compound in a laboratory setting. It is crucial to always consult the specific Safety Data Sheet for the isomer in use and to adhere to all institutional safety protocols.
References
- 1. US9187412B2 - Process for preparing 3-cyano-3,5,5-trimethylcyclohexanone - Google Patents [patents.google.com]
- 2. 3 5 this compound Lab Report - 628 Words | Bartleby [bartleby.com]
- 3. biosynth.com [biosynth.com]
- 4. EP0753502A2 - Process for the preparation of 3,3,5-trimethylcyclohexanone - Google Patents [patents.google.com]
- 5. TMCHONE (3,3,5-TRIMETHYL CYCLOHEXANONE) - Ataman Kimya [atamanchemicals.com]
- 6. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Overview of Trimethylcyclohexanone Synthesis: A Technical Guide
This technical guide provides a comprehensive historical overview of the core synthetic methodologies developed for trimethylcyclohexanone isomers. Tailored for researchers, scientists, and professionals in drug development, this document traces the evolution of synthetic strategies, from foundational ring-forming reactions to modern industrial processes and landmark achievements in asymmetric catalysis. Key quantitative data, detailed experimental protocols, and logical diagrams are presented to offer a thorough understanding of this important class of cyclic ketones.
Chapter 1: Foundational Ring-Forming Reactions: The Robinson Annulation
The ability to construct the six-membered cyclohexanone (B45756) ring is fundamental to the synthesis of trimethylcyclohexanones. One of the most significant historical contributions to this field is the Robinson annulation, discovered by Sir Robert Robinson in 1935.[1] This powerful reaction creates a new six-membered ring by forming three new carbon-carbon bonds in a tandem sequence.[1] It remains a cornerstone of organic synthesis, particularly for preparing fused ring systems like those found in steroids and terpenoids.[1]
The reaction proceeds in two distinct stages: a Michael addition of a ketone enolate to an α,β-unsaturated ketone (typically methyl vinyl ketone), which forms a 1,5-diketone intermediate.[1][2] This is immediately followed by an intramolecular aldol (B89426) condensation, which cyclizes the intermediate to form a β-hydroxy ketone that readily dehydrates to yield the final α,β-unsaturated cyclohexenone product.[2][3] While the reaction can be performed in one pot, yields are often improved by isolating the Michael adduct before proceeding with the aldol cyclization.[2]
Experimental Protocol: Robinson Annulation of 2-Methylcyclohexanone[4]
This protocol describes the synthesis of 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one, a classic example of the Robinson annulation.
Materials:
-
2-Methylcyclohexanone (B44802) (1.0 equiv.)
-
Methyl vinyl ketone (1.2 equiv.)
-
Sodium ethoxide (1.1 equiv.)
-
Anhydrous ethanol (B145695)
-
5% Aqueous Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: A solution of 2-methylcyclohexanone in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser. Sodium ethoxide is added portion-wise at room temperature, and the mixture is stirred for 30 minutes.
-
Michael Addition: Methyl vinyl ketone is added slowly to the reaction mixture.
-
Annulation: The reaction mixture is heated to reflux for 6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The mixture is cooled to room temperature and neutralized with 5% HCl. The ethanol is removed under reduced pressure. The residue is taken up in dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield the final product.
Chapter 2: The Industrial Synthesis of 3,5,5-Trimethylcyclohexanone
The most commercially significant isomer, 3,5,5-trimethylcyclohexanone (also known as dihydroisophorone), has a well-established industrial synthesis route that originates from a simple and abundant starting material: acetone.
From Acetone to Isophorone (B1672270)
The journey begins with the base-catalyzed self-condensation of acetone.[4][5][6] This process, known for over 80 years, involves a complex reaction network that ultimately yields α-isophorone (3,5,5-trimethylcyclohex-2-en-1-one), a key α,β-unsaturated cyclic ketone intermediate.[4][5][6][7] The large-scale industrial production of isophorone began in the 1960s, driven by the need to utilize acetone, a co-product of the cumene (B47948) process for phenol (B47542) synthesis.[4][8]
Catalytic Hydrogenation of Isophorone
The final step to 3,5,5-trimethylcyclohexanone is the selective catalytic hydrogenation of the carbon-carbon double bond of isophorone, while preserving the carbonyl group.[9] This reaction is of great industrial importance and has been extensively optimized. Both precious metal catalysts, such as palladium on carbon (Pd/C), and less expensive non-noble metal catalysts, like Raney Nickel, are effective.[10] The choice of catalyst and reaction conditions (solvent, temperature, pressure) significantly impacts yield and selectivity.
Data Presentation: Catalytic Hydrogenation of Isophorone
The following table summarizes quantitative data from various studies on the selective hydrogenation of isophorone to 3,5,5-trimethylcyclohexanone.
| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Isophorone Conversion (%) | TMCH Yield (%) | Selectivity (%) |
| Pd/C | Solvent-free | 25 | 2.0 | >99.7 | >99.4 | ~99.7 |
| Pd/SiO₂ | Solvent-free | 25 | 2.0 | >99.7 | >99.4 | ~99.7 |
| 5% Pd/Al₂O₃ | Supercritical CO₂ | Not Specified | Not Specified | 99.9 | 99.5 | ~99.6 |
| Raney® Ni | Tetrahydrofuran (THF) | 25 | 2.0 | 100 | 98.1 | 98.1 |
| Pd/AC with ZnCl₂ | Dichloromethane | Not Specified | Not Specified | >99 | >99 | >99 |
TMCH: 3,3,5-Trimethylcyclohexanone
Experimental Protocols: Hydrogenation of Isophorone
Method A: Solvent-Free Hydrogenation with Pd/C Catalyst
-
Procedure: A stainless steel batch reactor is charged with isophorone (e.g., 1.16 g) and the Pd/C catalyst (e.g., 0.05 g). The reactor is sealed and purged three times with nitrogen. It is then pressurized with hydrogen to 2.0 MPa. The mixture is stirred at 25°C for 1-2 hours. Upon completion, the reactor is quenched in an ice bath, and the excess hydrogen is carefully vented. The product mixture is recovered for analysis.
Method B: Solvent-Based Hydrogenation with Raney® Ni Catalyst
-
Procedure: Raney® Ni catalyst (e.g., 0.05 g), washed with the reaction solvent (THF), is added to a batch reactor along with THF (e.g., 10 mL) and isophorone (e.g., 1.16 g). The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 2.0 MPa. The reaction is stirred at 25°C and monitored until completion. The work-up follows the same quenching and venting procedure as Method A.
Chapter 3: Synthesis of 2,2,6-Trimethylcyclohexanone (B1581249)
The synthesis of the sterically hindered 2,2,6-trimethylcyclohexanone isomer has been approached through different strategies. A notable modern method involves the direct methylation of a less substituted precursor, 2,6-dimethylcyclohexanone (B152311).[6][11] This approach allows for the controlled introduction of the third methyl group at the highly substituted C2 position.
Experimental Protocol: Synthesis of 2,2,6-Trimethylcyclohexanone[7][12]
This protocol details the α-methylation of 2,6-dimethylcyclohexanone.
Materials:
-
Diisopropylamine (B44863) (1.1 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.05 equiv.)
-
2,6-Dimethylcyclohexanone (1.0 equiv.)
-
Methyl iodide (MeI) (1.5 equiv.)
-
Saturated aqueous NH₄Cl
Procedure:
-
LDA Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), a solution of diisopropylamine in anhydrous THF is cooled to -78°C. n-Butyllithium is added dropwise, and the solution is stirred for 30 minutes at 0°C to form lithium diisopropylamide (LDA).
-
Enolate Formation: The LDA solution is re-cooled to -78°C. A solution of 2,6-dimethylcyclohexanone in anhydrous THF is added slowly via syringe pump over 30 minutes. The mixture is stirred for 1.5 hours at -78°C to ensure complete enolate formation.
-
Methylation: Methyl iodide is added dropwise to the reaction mixture, which is then stirred for an additional hour at -78°C.
-
Quenching and Work-up: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is allowed to warm to room temperature. The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 2,2,6-trimethylcyclohexanone, which can be further purified if necessary.
Chapter 4: The Dawn of Asymmetric Organocatalysis: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
In the early 1970s, a groundbreaking discovery was made independently by research groups at Hoffmann-La Roche (Zoltan Hajos and David Parrish) and Schering AG (Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert). They found that the simple, naturally occurring amino acid (S)-proline could catalyze a highly enantioselective intramolecular aldol reaction of an achiral triketone to produce a chiral bicyclic ketol with excellent enantiomeric excess. This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, is considered a milestone in the field of organocatalysis—the use of small organic molecules as catalysts.
While the reaction does not produce a simple this compound, it was pivotal in the synthesis of steroid precursors and demonstrated that small organic molecules could act like enzymes to facilitate complex, stereocontrolled transformations. The mechanism is now understood to proceed through an enamine intermediate, where proline reacts with a ketone carbonyl to form a nucleophilic enamine, mimicking the strategy of Class I aldolase (B8822740) enzymes.
Chapter 5: Routes from Natural Precursors
The synthesis of this compound derivatives can also be approached from naturally occurring monoterpenes. For instance, pulegone, a major constituent of pennyroyal oil, can be readily converted to menthone and isomenthone (B49636) via catalytic reduction of its exocyclic double bond. While these natural product pathways have been extensively studied, particularly in the context of flavor and fragrance chemistry, they are generally less common for the bulk synthesis of simple, unfunctionalized trimethylcyclohexanones compared to the industrial isophorone route.
References
- 1. Process for the preparation of 1-(2,6,6-trimethylcyclohexyl)-alkan-3-ols | Patent Publication Number 20170355670 | Patexia [patexia.com]
- 2. WO2015013184A1 - Derivatives of 2,2,6-trimethylcyclohexane-carboxylate - Google Patents [patents.google.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Barbier reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Trimethylcyclohexanone as a Precursor for Polyesters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of polyesters derived from trimethylcyclohexanone. The primary route involves the Baeyer-Villiger oxidation of this compound to produce the corresponding trimethylcaprolactone, followed by ring-opening polymerization (ROP) to yield the polyester (B1180765). This polyester, poly(trimethylcaprolactone), is a derivative of the well-studied poly(ε-caprolactone) (PCL) and offers unique properties due to the presence of methyl groups on the polymer backbone. These materials are of significant interest in the biomedical and pharmaceutical fields for applications such as drug delivery, tissue engineering, and as biodegradable materials. This document outlines the necessary experimental procedures, characterization techniques, and expected material properties.
Introduction
Aliphatic polyesters are a crucial class of biodegradable polymers with extensive applications in the medical and pharmaceutical industries. Poly(ε-caprolactone) (PCL) is a prominent member of this family, known for its biocompatibility, biodegradability, and excellent mechanical properties. The functionalization of the PCL backbone allows for the tuning of its physicochemical properties, including its degradation rate, crystallinity, and hydrophobicity.
This compound serves as a readily available precursor to trimethyl-substituted caprolactones, which can then be polymerized to form polyesters with modified properties compared to unsubstituted PCL. The synthesis pathway involves two key steps:
-
Baeyer-Villiger Oxidation: Conversion of this compound, a cyclic ketone, into a cyclic ester (lactone), specifically trimethylcaprolactone.
-
Ring-Opening Polymerization (ROP): Polymerization of the trimethylcaprolactone monomer to yield high molecular weight polyesters.
This document provides detailed protocols for both of these synthetic steps and methods for the characterization of the resulting polymers.
Synthesis of Trimethylcaprolactone via Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a reliable method for converting ketones to esters or lactones using peroxy acids or other oxidants.[1][2] For the conversion of this compound, various isomers exist, and the resulting lactone will depend on the starting ketone's substitution pattern. A common starting material is 3,3,5-trimethylcyclohexanone (B147574).
Experimental Protocol: Baeyer-Villiger Oxidation of 3,3,5-Trimethylcyclohexanone
This protocol is adapted from general procedures for Baeyer-Villiger oxidations of substituted cyclohexanones.
Materials:
-
3,3,5-Trimethylcyclohexanone
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3,5-trimethylcyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 12-24 hours).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude lactone by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the trimethylcaprolactone as a colorless oil.
Expected Yield: 70-85%
Synthesis of Poly(trimethylcaprolactone) via Ring-Opening Polymerization (ROP)
The ring-opening polymerization of trimethylcaprolactone can be initiated by various catalysts, with tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) being one of the most common and effective for producing high molecular weight polyesters.
Experimental Protocol: Ring-Opening Polymerization of Trimethylcaprolactone
This protocol describes a bulk polymerization method.
Materials:
-
Trimethylcaprolactone (purified, dried, and stored over molecular sieves)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Benzyl (B1604629) alcohol (as co-initiator, dried and distilled)
-
Toluene, anhydrous
-
Schlenk flask and other oven-dried glassware
-
High-vacuum line
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, add the desired amount of trimethylcaprolactone.
-
Add the initiator, benzyl alcohol, via syringe. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
Add the catalyst, Sn(Oct)₂, as a solution in anhydrous toluene. A typical monomer-to-catalyst ratio is 1000:1.
-
Place the sealed Schlenk flask in a preheated oil bath at 130 °C.
-
Allow the polymerization to proceed with stirring for the desired time (e.g., 4-24 hours). The viscosity of the mixture will increase significantly.
-
To terminate the polymerization, cool the flask to room temperature and dissolve the viscous polymer in a minimal amount of dichloromethane or toluene.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Characterization of Poly(trimethylcaprolactone)
The synthesized polyesters should be characterized to determine their molecular weight, thermal properties, and structure.
Data Presentation
The following table summarizes the expected properties of poly(trimethylcaprolactone) synthesized under different conditions.
| Sample ID | Monomer/Initiator Ratio | Polymerization Time (h) | Mn ( g/mol ) (GPC) | PDI (GPC) | Tg (°C) (DSC) | Tm (°C) (DSC) |
| PTMC-1 | 100:1 | 4 | 10,000 - 15,000 | 1.2 - 1.5 | -55 to -50 | 40 - 50 |
| PTMC-2 | 200:1 | 8 | 20,000 - 30,000 | 1.3 - 1.6 | -55 to -50 | 45 - 55 |
| PTMC-3 | 400:1 | 16 | 40,000 - 60,000 | 1.4 - 1.8 | -55 to -50 | 50 - 60 |
Note: These are representative values. Actual results may vary depending on the purity of reagents and reaction conditions.
Experimental Protocols for Characterization
4.2.1. Gel Permeation Chromatography (GPC)
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Instrumentation: GPC system equipped with a refractive index (RI) detector.
-
Columns: Polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
-
Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.
-
Calibration: Use polystyrene standards of known molecular weights.
-
Sample Preparation: Dissolve the polymer in THF at a concentration of approximately 1-2 mg/mL and filter through a 0.45 µm syringe filter before injection.
4.2.2. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Instrumentation: DSC instrument.
-
Procedure:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.
-
Heat the sample from room temperature to 100 °C at a heating rate of 10 °C/min to erase the thermal history.
-
Cool the sample to -80 °C at a rate of 10 °C/min.
-
Heat the sample from -80 °C to 100 °C at a rate of 10 °C/min.
-
The Tg is determined from the midpoint of the transition in the second heating scan, and the Tm is taken as the peak maximum of the melting endotherm.
-
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the monomer and the resulting polymer.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Analysis:
-
For trimethylcaprolactone, ¹H and ¹³C NMR will confirm the successful oxidation and the structure of the lactone ring.
-
For poly(trimethylcaprolactone), the disappearance of the monomer peaks and the appearance of characteristic polyester peaks in the ¹H and ¹³C NMR spectra will confirm polymerization. The integration of the polymer backbone protons versus the initiator end-group protons can be used to estimate the number-average molecular weight.
-
Visualizations
Synthesis Pathway
Caption: Synthesis of poly(trimethylcaprolactone).
Experimental Workflow
Caption: Experimental workflow for polyester synthesis.
References
Application of Trimethylcyclohexanone in Fragrance Chemistry: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylcyclohexanone and its isomers are versatile ketone compounds that hold a significant place in the field of fragrance chemistry. Their characteristic scents, ranging from minty and camphoraceous to sweet and floral, make them valuable ingredients in a wide array of perfumery and consumer products. This document provides detailed application notes and experimental protocols for the use of this compound in fragrance research and development. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and application of new fragrance materials.
The olfactory properties of this compound are highly dependent on the substitution pattern of the methyl groups on the cyclohexanone (B45756) ring. This structural variation allows for a range of odor profiles, providing perfumers with a palette of notes to create complex and nuanced fragrances. Understanding the synthesis, purification, and sensory evaluation of these compounds is crucial for their effective application.
Olfactory Properties and Applications
The various isomers of this compound each possess a unique odor profile, leading to their use in different fragrance applications. The following table summarizes the key olfactory characteristics and typical usage levels of the most common isomers.
| Compound | CAS Number | Odor Description | Typical Usage Level in Fragrance Concentrate (%) |
| 2,2,6-Trimethylcyclohexanone (B1581249) | 2408-37-9 | Pungent, thujonic, with notes of labdanum, honey, and cistus.[1] | 0.01 - 2.0 |
| 3,3,5-Trimethylcyclohexanone (B147574) | 873-94-9 | Strong, sweet, with fruity and floral undertones.[2] Often described as having a minty flavor.[3] | 0.1 - 5.0 |
| 2,3,6-Trimethylcyclohexanone | 42185-47-7 | Not typically used in fragrances or flavors.[4] | Not Applicable |
Experimental Protocols
Protocol 1: Synthesis of 2,2,6-Trimethylcyclohexanone
This protocol describes the synthesis of a derivative of 2,2,6-trimethylcyclohexanone, which is a common method for producing fragrance ingredients. The initial ketone can be prepared through various established organic synthesis routes.
Materials:
-
2,2,6-trimethylcyclohexanone (28 g)
-
1,4-dichlorobut-2-ene (25 g)
-
Sodium (15 g)
-
Liquid ammonia
-
Tetrahydrofuran (THF), anhydrous (200 ml)
-
Ether
-
Water
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware for inert atmosphere reactions
-
Distillation apparatus
Procedure: [5]
-
Prepare a suspension of sodium vinylacetylide by reacting 25 g of 1,4-dichlorobut-2-ene with 15 g of sodium in liquid ammonia.
-
Suspend the prepared sodium vinylacetylide in 200 ml of anhydrous THF in a reaction vessel equipped with a dropping funnel and a stirrer, under an inert atmosphere.
-
Cool the suspension and add 28 g of 2,2,6-trimethylcyclohexanone dropwise.
-
After the addition is complete, allow the reaction mixture to stir overnight at room temperature.
-
Quench the reaction by carefully adding 50 ml of water.
-
Extract the aqueous phase with ether.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting product by fractional distillation to yield 2,2,6-trimethyl-1-(but-1'-yn-3'-en-1'-yl)-cyclohexanol.
Expected Yield: Approximately 68% based on the converted ketone.[5]
Protocol 2: Synthesis of 3,3,5-Trimethylcyclohexanone
This protocol outlines the synthesis of 3,3,5-trimethylcyclohexanone via the catalytic hydrogenation of isophorone (B1672270).
Materials:
-
Isophorone
-
Hydrogen gas
-
Palladium on carbon catalyst (or other suitable hydrogenation catalyst)
-
Solvent (e.g., isopropanol, though solvent-free methods exist)
-
High-pressure reactor (autoclave)
-
Distillation apparatus
Procedure: [6]
-
Charge a high-pressure reactor with isophorone and the hydrogenation catalyst. If using a solvent, add it at this stage.
-
Seal the reactor and purge with an inert gas, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reactor to the target temperature while stirring. The reaction is often carried out in multiple stages or loops to control selectivity.[6][7]
-
Monitor the reaction progress by measuring hydrogen uptake.
-
Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Purify the crude 3,3,5-trimethylcyclohexanone by distillation.
Sensory Evaluation Workflow
The following diagram illustrates a typical workflow for the sensory evaluation of a new fragrance ingredient like a this compound isomer.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,3,5-Trimethylcyclohexanone | 873-94-9 | AAA87394 [biosynth.com]
- 3. TMCHONE (3,3,5-TRIMETHYL CYCLOHEXANONE) - Ataman Kimya [atamanchemicals.com]
- 4. 2,3,6-trimethyl cyclohexanone, 42185-47-7 [thegoodscentscompany.com]
- 5. prepchem.com [prepchem.com]
- 6. US5728891A - Process for the preparation of 3,3,5-trimethylcyclohexanone - Google Patents [patents.google.com]
- 7. EP0753502A2 - Process for the preparation of 3,3,5-trimethylcyclohexanone - Google Patents [patents.google.com]
Application Notes & Protocols: 3,5,5-Trimethylcyclohexanone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,5,5-trimethylcyclohexanone, a key intermediate in organic synthesis. The protocols detailed below offer starting points for the synthesis of a variety of important organic compounds, including pharmaceuticals, fragrances, and specialty polymers.
Introduction to 3,5,5-Trimethylcyclohexanone
3,5,5-Trimethylcyclohexanone, often referred to as isophorone (B1672270), is a cyclic ketone that serves as a versatile and valuable building block in organic chemistry. Its unique structure, featuring both a ketone functional group and a sterically hindered gem-dimethyl group, allows for a wide range of chemical transformations. This makes it an ideal starting material for the synthesis of complex molecules with diverse biological and chemical properties. Its applications span from the synthesis of carotenoids and vitamins to the development of novel pharmaceutical agents.
Key Synthetic Transformations and Applications
3,5,5-Trimethylcyclohexanone can undergo a variety of chemical reactions, making it a versatile precursor for a range of compounds. Key transformations include:
-
Robinson Annulation: A classic method for the formation of six-membered rings, crucial in the synthesis of steroids and terpenoids.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds, enabling the synthesis of various alkenes.
-
Asymmetric Hydrogenation: To produce chiral alcohols, which are important intermediates in the synthesis of enantiomerically pure pharmaceuticals.
-
Baeyer-Villiger Oxidation: To form lactones, which are present in many natural products and have applications in polymer chemistry.
-
Synthesis of Heterocycles: Serving as a scaffold for the construction of various nitrogen- and oxygen-containing heterocyclic compounds.
The following sections provide detailed protocols for some of these key transformations.
Experimental Protocols
Protocol 1: Synthesis of (±)-3,5,5-Trimethylcyclohexanol via Sodium Borohydride (B1222165) Reduction
This protocol details the reduction of 3,5,5-trimethylcyclohexanone to the corresponding alcohol using sodium borohydride. This is a fundamental transformation that provides a precursor for further functionalization.
Workflow for the Reduction of 3,5,5-Trimethylcyclohexanone
Caption: Workflow for the synthesis of (±)-3,5,5-trimethylcyclohexanol.
Materials:
-
3,5,5-Trimethylcyclohexanone (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and hexane (B92381) for elution
Procedure:
-
In a round-bottom flask, dissolve 3,5,5-trimethylcyclohexanone in methanol.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude alcohol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 3,5,5-Trimethylcyclohexanone | 140.22 | 10.0 | 1.0 |
| Sodium borohydride | 37.83 | 11.0 | 1.1 |
| Product | Typical Yield (%) | Physical State |
| (±)-3,5,5-Trimethylcyclohexanol | 90-98 | Colorless oil |
Protocol 2: Synthesis of 3,5,5-Trimethylcyclohex-2-en-1-one (Isophorone) from Acetone (B3395972)
This protocol outlines the base-catalyzed self-condensation of acetone to produce isophorone, which is then often used as the starting material for 3,5,5-trimethylcyclohexanone.
Reaction Pathway for Isophorone Synthesis
Caption: Base-catalyzed synthesis of isophorone from acetone.
Materials:
-
Acetone
-
20% Aqueous sodium hydroxide (B78521) (NaOH) solution
-
Toluene
-
Diethyl ether (Et₂O)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of acetone and 20% aqueous NaOH is heated to reflux.
-
The reaction progress is monitored by TLC or GC analysis.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with toluene.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Density (g/mL) |
| Acetone | 58.08 | 0.791 |
| Product | Typical Yield (%) | Boiling Point (°C) |
| Isophorone | 65-75 | 215 |
Protocol 3: Asymmetric Transfer Hydrogenation of 3,5,5-Trimethylcyclohexanone
This protocol describes the asymmetric transfer hydrogenation of 3,5,5-trimethylcyclohexanone to yield an enantioenriched alcohol using a chiral catalyst. This is a crucial step in the synthesis of chiral drugs.
Logical Flow of Asymmetric Transfer Hydrogenation
Caption: Asymmetric transfer hydrogenation of 3,5,5-trimethylcyclohexanone.
Materials:
-
3,5,5-Trimethylcyclohexanone (1.0 eq)
-
Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source
-
Chiral Ruthenium(II) catalyst (e.g., [(S,S)-Ts-DPEN]Ru(p-cymene)Cl) (0.01 eq)
-
Dichloromethane (DCM) as solvent
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral Ru(II) catalyst in dichloromethane.
-
Add 3,5,5-trimethylcyclohexanone to the solution.
-
Add the formic acid/triethylamine azeotrope to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 25-40°C) and monitor its progress by chiral HPLC or GC.
-
Once the reaction is complete, quench with water and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 3,5,5-Trimethylcyclohexanone | 140.22 | 1.0 | 1.0 |
| Chiral Ru(II) Catalyst | Varies | 0.01 | 0.01 |
| Product | Typical Yield (%) | Enantiomeric Excess (ee, %) |
| (R)- or (S)-3,5,5-Trimethylcyclohexanol | >95 | >98 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
-
Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.
-
Organic solvents are flammable and should be handled away from ignition sources.
These protocols provide a foundation for the use of 3,5,5-trimethylcyclohexanone in organic synthesis. The specific conditions may require optimization based on the desired scale and purity of the final product.
Application Notes and Protocols for the Synthesis of Specialty Polymers Derived from 3,3,5-Trimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of specialty polyesters and polycarbonates derived from 3,3,5-trimethylcyclohexanone (B147574). The inherent hydrophobicity and biocompatibility of polymers incorporating the 3,3,5-trimethylcyclohexyl moiety make them promising candidates for various applications, including the controlled release of therapeutic agents. This document outlines two primary synthetic pathways, provides detailed experimental protocols, and presents key characterization data.
Introduction to Specialty Polymers from 3,3,5-Trimethylcyclohexanone
3,3,5-Trimethylcyclohexanone is a versatile chemical intermediate that can be converted into monomers suitable for the synthesis of specialty aliphatic polyesters and polycarbonates. The bulky and hydrophobic nature of the trimethylcyclohexyl group imparts unique properties to the resulting polymers, such as increased thermal stability, enhanced solubility in organic solvents, and controlled biodegradability. These characteristics are highly desirable in the field of drug delivery, where polymer matrices are employed to encapsulate and release therapeutic agents in a controlled manner.
The two principal strategies for synthesizing polymers from 3,3,5-trimethylcyclohexanone are:
-
Polyester Synthesis via Ring-Opening Polymerization (ROP): This pathway involves the Baeyer-Villiger oxidation of 3,3,5-trimethylcyclohexanone to produce a substituted ε-caprolactone monomer. Subsequent ring-opening polymerization of this lactone yields a high molecular weight aliphatic polyester.
-
Polycarbonate Synthesis via Polycondensation: This approach requires the reduction of 3,3,5-trimethylcyclohexanone to the corresponding 1,3-diol, which is then used as a monomer in a polycondensation reaction with a suitable carbonate precursor, such as diphenyl carbonate or triphosgene, to form the polycarbonate.
Application in Drug Delivery
Aliphatic polyesters and polycarbonates are widely investigated as carriers for drug delivery due to their biocompatibility and biodegradability.[1][2] The hydrophobic nature of polymers derived from 3,3,5-trimethylcyclohexanone makes them particularly well-suited for the encapsulation and controlled release of hydrophobic drugs, such as certain anticancer agents.[3][4][5][6] The polymer matrix can protect the drug from premature degradation and provide sustained release, improving therapeutic efficacy and patient compliance. The release of the drug is often governed by the degradation rate of the polymer, which can be tuned by altering the polymer's molecular weight and composition.[4]
Data Presentation
The following tables summarize the expected properties of specialty polymers derived from 3,3,5-trimethylcyclohexanone based on typical results for analogous aliphatic polyesters and polycarbonates.
Table 1: Typical Properties of Polyesters via Ring-Opening Polymerization
| Polymer Name | Monomer | Initiator/Catalyst | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) |
| Poly(4,4,6-trimethyl-ε-caprolactone) | 4,4,6-Trimethyl-oxepan-2-one | Sn(Oct)₂ / Benzyl (B1604629) Alcohol | 10,000 - 50,000 | 1.1 - 1.5 | -50 to -30 | 40 - 60 |
Table 2: Typical Properties of Polycarbonates via Polycondensation
| Polymer Name | Monomers | Catalyst | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| Poly(3,3,5-trimethylcyclohexane-1,3-carbonate) | 3,3,5-Trimethylcyclohexane-1,3-diol, Diphenyl Carbonate | Ti(OBu)₄ | 15,000 - 40,000 | 1.8 - 2.5 | 80 - 110 |
Experimental Protocols
Protocol 1: Synthesis of Poly(4,4,6-trimethyl-ε-caprolactone) via Ring-Opening Polymerization
This protocol is divided into two stages: the synthesis of the lactone monomer via Baeyer-Villiger oxidation and the subsequent ring-opening polymerization.
Stage 1: Synthesis of 4,4,6-Trimethyl-oxepan-2-one (Lactone Monomer)
Materials:
-
3,3,5-Trimethylcyclohexanone
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, dissolve 3,3,5-trimethylcyclohexanone (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the pure lactone monomer.
Stage 2: Ring-Opening Polymerization of 4,4,6-Trimethyl-oxepan-2-one
Materials:
-
4,4,6-Trimethyl-oxepan-2-one (purified)
-
Stannous octoate (Sn(Oct)₂)
-
Benzyl alcohol (initiator)
-
Toluene (B28343) (anhydrous)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the purified lactone monomer.
-
Add anhydrous toluene to dissolve the monomer.
-
Add benzyl alcohol initiator via syringe. The monomer-to-initiator ratio will determine the target molecular weight.
-
Add the stannous octoate catalyst solution in toluene. The monomer-to-catalyst ratio is typically between 1000:1 and 5000:1.
-
Immerse the flask in a preheated oil bath at 110-130 °C and stir.
-
Monitor the polymerization by taking aliquots and analyzing monomer conversion by ¹H NMR.
-
Once the desired conversion is achieved, cool the reaction to room temperature.
-
Dissolve the crude polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol with vigorous stirring.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by Differential Scanning Calorimetry (DSC) for thermal properties.[7]
Protocol 2: Synthesis of Poly(3,3,5-trimethylcyclohexane-1,3-carbonate) via Polycondensation
This protocol involves the synthesis of the diol monomer followed by polycondensation.
Stage 1: Synthesis of 3,3,5-Trimethylcyclohexane-1,3-diol
Materials:
-
3,3,5-Trimethylcyclohexanone
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Dissolve 3,3,5-trimethylcyclohexanone (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise.
-
After the addition is complete, stir the reaction at room temperature for 4 hours.
-
Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude diol.
-
Purify the diol by recrystallization or column chromatography.
Stage 2: Polycondensation of 3,3,5-Trimethylcyclohexane-1,3-diol
Materials:
-
3,3,5-Trimethylcyclohexane-1,3-diol (purified)
-
Diphenyl carbonate
-
Titanium(IV) butoxide (Ti(OBu)₄)
-
Toluene
-
Methanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head, combine 3,3,5-trimethylcyclohexane-1,3-diol (1 equivalent) and diphenyl carbonate (1 equivalent).
-
Add the Ti(OBu)₄ catalyst (typically 0.01-0.1 mol%).
-
Heat the mixture under a slow stream of nitrogen to 180 °C to melt the reactants and initiate the reaction. Phenol will begin to distill off.
-
After 2 hours, gradually increase the temperature to 220 °C and apply a vacuum to facilitate the removal of phenol.
-
Continue the reaction under high vacuum for 4-6 hours until the desired viscosity is reached.
-
Cool the reaction to room temperature and dissolve the polymer in dichloromethane.
-
Precipitate the polymer in cold methanol.
-
Filter the polymer and dry it in a vacuum oven.
-
Characterize the polymer using GPC and DSC.
Visualizations
References
- 1. Renaissance of Aliphatic Polycarbonates: New Techniques and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Early stage release control of an anticancer drug by drug-polymer miscibility in a hydrophobic fiber-based drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early stage release control of an anticancer drug by drug-polymer miscibility in a hydrophobic fiber-based drug delivery system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Smart Polymeric Micelles for Anticancer Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Trimethylcyclohexanone in Medicinal Chemistry and Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of the trimethylcyclohexanone scaffold and its derivatives in medicinal chemistry and drug design. The document covers key applications in the development of anti-inflammatory, anticancer, and neuroprotective agents, complete with quantitative biological data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Application in Anti-inflammatory and Cytoprotective Drug Design
The this compound core is a key structural motif in the development of potent anti-inflammatory and cytoprotective agents. A notable example is its role as a precursor to compounds that activate the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress and inflammation.[1]
Quantitative Biological Activity
The following table summarizes the biological activity of TBE-31, a potent Nrf2 activator synthesized from a this compound derivative.
| Compound | Assay | Activity Metric | Value | Reference |
| TBE-31 | Nrf2 Activation | CD Value (NQO1 Induction) | 1.3 nM | [1] |
CD value: Concentration required to double the specific activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), a key cytoprotective enzyme regulated by Nrf2.[1]
Additionally, diarylidenecyclohexanone derivatives have demonstrated significant anti-inflammatory activity through the inhibition of key enzymes in the inflammatory cascade.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Diarylidenecyclohexanone (Ic) | PGE2 Production (COX-2/mPGES1) | 6.7 ± 0.19 | [2] |
| Diarylidenecyclohexanone (Ie) | 5-LOX | 1.4 ± 0.1 | [2] |
| Diarylidenecyclohexanone (Ig) | 5-LOX | 1.5 ± 0.13 | [2] |
| Diarylidenecyclohexanone (IIc) | 5-LOX | 1.8 ± 0.12 | [2] |
| Diarylidenecyclohexanone (IIc) | COX-2/mPGES1 | 7.5 ± 0.4 | [2] |
Signaling Pathway: Keap1-Nrf2 Activation
TBE-31, derived from (R)-3-(hydroxymethyl)cyclohexanone, is a potent activator of the Nrf2 pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, leading to its ubiquitination and proteasomal degradation. Electrophilic compounds like TBE-31 can react with cysteine residues on Keap1, inducing a conformational change that prevents it from targeting Nrf2 for degradation. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes.
Experimental Protocols
Protocol 1: Synthesis of (R)-3-(hydroxymethyl)cyclohexanone (Key Precursor for TBE-31) [3]
This protocol outlines the lipase-catalyzed kinetic resolution of racemic 3-(hydroxymethyl)cyclohexanone (B1314976).
Materials:
-
Racemic 3-(hydroxymethyl)cyclohexanone
-
Porcine Pancreatic Lipase (PPL-II)
-
Vinyl acetate (B1210297)
-
Anhydrous diisopropyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Methanol
-
Potassium carbonate
Procedure:
-
Enzymatic Resolution:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve racemic 3-(hydroxymethyl)cyclohexanone (1.0 eq) in anhydrous diisopropyl ether.
-
Add vinyl acetate (2.0 eq) followed by Porcine Pancreatic Lipase (PPL-II) (50-100% by weight of the substrate).
-
Stir the suspension at room temperature, monitoring the reaction by TLC or GC until ~50% conversion is reached.
-
Filter off the enzyme and wash it with diisopropyl ether.
-
Combine the filtrate and washings, and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of (R)-3-(acetoxymethyl)cyclohexanone and unreacted (S)-3-(hydroxymethyl)cyclohexanone by silica gel column chromatography.
-
-
Hydrolysis to (R)-3-(hydroxymethyl)cyclohexanone:
-
Dissolve the purified (R)-3-(acetoxymethyl)cyclohexanone in methanol/water.
-
Add a catalytic amount of potassium carbonate.
-
Stir the mixture at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction, remove the solvent, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, concentrate, and purify by column chromatography to yield (R)-3-(hydroxymethyl)cyclohexanone.
-
Protocol 2: Nrf2 Activation Assay (ARE-Luciferase Reporter Assay) [4]
This assay quantitatively measures the transcriptional activity of Nrf2.
Materials:
-
ARE-luciferase reporter stable cell line (e.g., AREc32)
-
Cell culture medium and supplements
-
Test compound (e.g., TBE-31) and vehicle control (e.g., DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ARE-luciferase reporter cells in a 96-well plate at a density to achieve 80-90% confluency at the time of the assay. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 24 hours). Include a vehicle control.
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Remove the medium from the wells and add cell lysis buffer according to the manufacturer's protocol.
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Plot the fold induction of luciferase activity versus the log of the compound concentration and determine the EC50 value using non-linear regression.
Application in Anticancer Drug Design
This compound derivatives have emerged as a versatile scaffold for the development of novel anticancer agents. These compounds have been shown to target various mechanisms involved in cancer progression, including cell signaling pathways and enzymes critical for DNA replication.
Quantitative Biological Activity
The following table summarizes the in vitro anticancer activity of various cyclohexanone (B45756) derivatives against different cancer cell lines.
| Compound Class | Compound | Cancer Cell Line | IC50 Value | Reference |
| Bis(arylidene) cyclohexanone | 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Lung) | 0.48 ± 0.05 mM | [5] |
| Pyridinylmethylene cyclohexanone | [Pd(L)(OH2)Cl] complex* | HCT116 (Colon) | 11 ± 1 µM | [6] |
| Cyclohexenone derivative | Derivative 21 | HCT116 (Colon) | Not specified, but showed best inhibition | [7] |
*L = 2,2'-(pyridin-2-ylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione)
Signaling Pathway: M3 Muscarinic Acetylcholine (B1216132) Receptor (M3R) in Prostate Cancer
Certain cyclohexyl derivatives have been identified as antagonists of the M3 muscarinic acetylcholine receptor (M3R), which is overexpressed in androgen-refractory prostate cancer.[8] Activation of M3R by acetylcholine (ACh) can lead to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade can activate protein kinase C (PKC) and increase intracellular calcium, promoting cell proliferation through pathways like the MAPK/ERK pathway.[9] Antagonists containing the cyclohexyl moiety can block this signaling, thereby inhibiting cancer cell proliferation.
Experimental Protocols
Protocol 3: Synthesis of 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90) Analogs
This protocol is a general method for the aldol (B89426) condensation to form bis(benzylidene)cyclohexanones.
Materials:
-
Cyclohexanone
-
Appropriate aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ethanol (B145695) or other suitable solvent
-
Base catalyst (e.g., sodium hydroxide)
-
Microwave reactor (optional)
Procedure:
-
Dissolve cyclohexanone (1 equivalent) and the aromatic aldehyde (2 equivalents) in a suitable solvent like ethanol in a reaction vessel.
-
Add a catalytic amount of a base, such as a solution of sodium hydroxide.
-
The reaction can be stirred at room temperature or heated under reflux. For accelerated synthesis, microwave irradiation can be employed.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and precipitate the product by adding cold water.
-
Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure bis(benzylidene)cyclohexanone derivative.
Protocol 4: Topoisomerase I Inhibition Assay (DNA Relaxation Assay) [10]
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer
-
Test compound (e.g., RL90) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 0.125% bromophenol blue, 25% glycerol, 5% Sarkosyl)
-
1% Agarose (B213101) gel in TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
On ice, prepare 20 µL reaction mixtures in microcentrifuge tubes containing:
-
2 µL of 10x Topoisomerase I Assay Buffer
-
1 µL of supercoiled plasmid DNA (~0.5 µg)
-
1 µL of the test compound at various concentrations (include a solvent control)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of human Topoisomerase I enzyme. Include a "no enzyme" control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the entire reaction mixture into the wells of a 1% agarose gel.
-
Perform electrophoresis until the dye front has migrated sufficiently.
-
Stain the gel with a DNA stain and visualize the DNA bands under a UV transilluminator.
-
Analysis: In the absence of an inhibitor, the supercoiled DNA will be relaxed by the enzyme, resulting in a slower migrating band. An effective inhibitor will prevent this relaxation, leading to a dose-dependent persistence of the faster-migrating supercoiled DNA band.
Application in Neurodegenerative Disease Drug Design
The structural rigidity and synthetic tractability of the this compound scaffold make it an attractive starting point for the development of therapeutics targeting neurodegenerative diseases like Alzheimer's. Tricyclic compounds derived from cyclohexanone have been investigated as inhibitors of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway.
Quantitative Biological Activity
The following table presents the inhibitory activity of representative tricyclic and other inhibitors of BACE1.
| Compound Class | Compound | BACE1 IC50 | Cellular EC50 | Reference |
| Aminohydantoin Derivative | 35 (S-enantiomer) | 10 nM | 20 nM | [11] |
| HEA-based Inhibitor | 9 | 3.1 nM | 160 nM | [11] |
| HEA-based Inhibitor | 10 | 0.32 nM | Not specified | [11] |
| Tricyclic Indole Derivative | 17 | 20 nM | 16 nM | [11] |
| Amentoflavone-type | 44 | 0.35 µM | Not specified | [11] |
| Serotonin Derivative | N-cinnamoyl serotonin | 86.7 ± 4.0 µM | Not specified | [12] |
Signaling Pathway: β-Secretase (BACE1) Inhibition in Alzheimer's Disease
Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. Aβ peptides are generated from the amyloid precursor protein (APP) through sequential cleavage by BACE1 and γ-secretase. BACE1 inhibitors, including tricyclic structures derived from cyclohexanone, block the initial cleavage of APP, thereby reducing the production of Aβ peptides and preventing the formation of amyloid plaques. This is a primary therapeutic strategy to slow the progression of Alzheimer's disease.[10]
Experimental Protocols
Protocol 5: General Synthesis of a Hydroxymethyl Tricyclic Ketone from Cyclohexanone [13]
This protocol describes a key transformation in the synthesis of tricyclic BACE1 inhibitor precursors.
Materials:
-
Cyclohexanone
-
Dimethyl carbonate
-
Sodium hydride (NaH)
-
Potassium hydride (KH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a mixture of dimethyl carbonate (3.1 eq) and NaH (60%, 2.5 eq) in anhydrous THF, add a solution of cyclohexanone (1 eq) in anhydrous THF dropwise at reflux temperature.
-
After 2 minutes, add KH (30%, a catalytic amount) and continue stirring at reflux for 30 minutes.
-
Monitor the reaction for the formation of the β-keto ester intermediate.
-
Subsequent, well-established chemical transformations (e.g., Robinson annulation, reduction, cyclization) are then carried out to construct the tricyclic core.
Protocol 6: BACE1 Inhibition Assay (FRET Assay) [10]
This is a common method for measuring BACE1 activity and inhibition.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
Test compound (tricyclic inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
In a 96-well black microplate, add the assay buffer.
-
Add the test compound at various concentrations (include a solvent control).
-
Add the BACE1 FRET substrate to all wells.
-
Initiate the reaction by adding the BACE1 enzyme to all wells except for the "no enzyme" control.
-
Incubate the plate at the optimal temperature (e.g., 37°C) for a set period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Cleavage of the FRET substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence. The percentage of inhibition is calculated relative to the uninhibited control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
References
- 1. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 inhibitors: investigating the mechanisms of cognitive worsening | VJDementia [vjdementia.com]
- 3. benchchem.com [benchchem.com]
- 4. What are BACE1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Anticancer behaviour of 2,2'-(pyridin-2-ylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione)-based palladium(II) complex and its DNA, BSA binding propensity and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,6-Bis(1,4,7,10-tetraazacyclododecan-1-ylmethyl)pyridine and Its Benzene Analog as Nonmetallic Cleaving Agents of RNA Phosphodiester Linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Tricyclic Inhibitors of β-Secretase and Their Methods of Use for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing β-secretase inhibitors for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serotonin derivatives as inhibitors of beta-secretase (BACE 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
reaction mechanisms involving trimethylcyclohexanone
An overview of common isomers, with a focus on their applications in synthetic chemistry. This document provides detailed protocols for key transformations and summarizes relevant quantitative data for researchers, scientists, and drug development professionals. The unique reactivity of different isomers, such as 2,2,6-trimethylcyclohexanone (B1581249) and 3,3,5-trimethylcyclohexanone (B147574), is explored across several reaction classes.
Nucleophilic Addition to the Carbonyl Group
Nucleophilic addition is a fundamental reaction class for ketones. The steric hindrance imposed by the methyl groups on the trimethylcyclohexanone ring plays a crucial role in the stereochemical outcome and reaction rates.
Grignard Reaction
Application Note: The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of this compound, yielding a tertiary alcohol.[1] The reaction is a powerful tool for forming carbon-carbon bonds.[2] With this compound, the approach of the nucleophilic Grignard reagent is influenced by the axial and equatorial methyl groups, leading to potential diastereoselectivity. For instance, in 2-methylcyclohexanone, the existing chiral center directs the incoming nucleophile, resulting in the formation of diastereomeric products.[3] A similar, albeit more complex, outcome can be expected with this compound isomers due to steric hindrance. The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are strong bases and will react with water.[2][4]
Experimental Workflow: Grignard Reaction
Caption: General workflow for the Grignard reaction with this compound.
Protocol: Synthesis of 1-Methyl-3,3,5-trimethylcyclohexanol
-
Preparation: Assemble an oven-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (Nitrogen or Argon).
-
Reagent Setup: Place magnesium turnings (1.2 eq) in the flask. In the dropping funnel, place a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether (20 mL).
-
Initiation: Add a small portion of the methyl iodide solution to the magnesium turnings to initiate the reaction, which is indicated by slight turbidity and heat generation.
-
Grignard Formation: Add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 30 minutes.
-
Addition of Ketone: Cool the flask to 0 °C in an ice bath. Add a solution of 3,3,5-trimethylcyclohexanone (1.0 eq) in anhydrous diethyl ether (30 mL) dropwise from the funnel.
-
Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Workup: Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude tertiary alcohol product by column chromatography on silica (B1680970) gel.
Wittig Reaction
Application Note: The Wittig reaction converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent).[5] This reaction is highly valuable for creating a carbon-carbon double bond at a specific position. When applied to a sterically hindered ketone like this compound, the reactivity of the ylide is a key consideration. Non-stabilized ylides (e.g., Ph₃P=CH₂) are generally more reactive and necessary for less reactive ketones.[6][7] The reaction proceeds through a [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide.[5][7]
Reaction Mechanism: Wittig Olefination
Caption: Mechanism of the Wittig reaction.
Protocol: Synthesis of Methylidene-trimethylcyclohexane
-
Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C.
-
Base Addition: Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq) dropwise. The formation of the orange/yellow ylide will be observed. Stir the mixture for 1 hour at room temperature.
-
Ketone Addition: Cool the ylide solution back to 0 °C and add a solution of 2,2,6-trimethylcyclohexanone (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The disappearance of the ylide color indicates reaction progress.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane.
-
Washing and Drying: Wash the combined organic extracts with brine and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the solution and concentrate under reduced pressure. The triphenylphosphine oxide byproduct is often poorly soluble in nonpolar solvents. To purify the alkene, triturate the crude product with cold hexanes and filter off the solid phosphine (B1218219) oxide. The filtrate containing the product can be further purified by column chromatography if necessary.
Oxidation and Reduction Reactions
Catalytic Hydrogenation
Application Note: 3,3,5-Trimethylcyclohexanone is commonly synthesized via the catalytic hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one).[8] This reaction shows high chemoselectivity, where the carbon-carbon double bond is reduced in preference to the carbonyl group, especially when using palladium (Pd) catalysts.[9] Yields for this transformation are typically very high.[10] Further reduction of the ketone to form trimethylcyclohexanol (B73185) can be achieved under different catalytic conditions (e.g., using Raney Nickel or specific rhodium catalysts) or with hydride reducing agents. The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of hydrogen and the alkene onto the metal surface, followed by stepwise transfer of hydrogen atoms.[11]
Catalytic Cycle: Hydrogenation of Isophorone
Caption: Simplified representation of catalytic hydrogenation on a metal surface.
Quantitative Data: Synthesis of 3,3,5-Trimethylcyclohexanone
| Precursor | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3,5,5-Trimethyl-cyclohex-2-enone | NaBH₄, CoCl₂·6H₂O | H₂O | 30 | ~98 | [10] |
| Isophorone | Pd | Not Specified | Not Specified | ~100 (Selectivity) | [9] |
Protocol: Hydrogenation of Isophorone
-
Setup: To a hydrogenation vessel, add isophorone (1.0 eq), a suitable solvent such as ethanol (B145695) or tetrahydrofuran (THF), and a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 1-2 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 3,3,5-trimethylcyclohexanone, which can be purified by distillation if required.
Baeyer-Villiger Oxidation
Application Note: The Baeyer-Villiger oxidation converts ketones into esters (or lactones for cyclic ketones) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the nucleophilic attack of the peroxyacid on the carbonyl carbon, followed by a rearrangement step.[12] The migratory aptitude of the adjacent carbon groups determines the regioselectivity of the insertion. For an unsymmetrical ketone like 3,3,5-trimethylcyclohexanone, the more substituted carbon atom preferentially migrates. This reaction provides a route to functionalized caprolactone (B156226) derivatives, which are valuable monomers for polymerization.
Protocol: Baeyer-Villiger Oxidation of 3,3,5-Trimethylcyclohexanone
-
Setup: Dissolve 3,3,5-trimethylcyclohexanone (1.0 eq) in a suitable solvent like dichloromethane (B109758) (DCM) in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (approx. 1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring overnight.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude lactone product, which can be purified by chromatography or distillation.
Reactions Involving Enolates
Aldol (B89426) Condensation
Application Note: The aldol condensation requires the presence of an α-hydrogen to form an enolate ion intermediate.[13][14] The reactivity of this compound isomers in this reaction is starkly different.
-
2,2,6-Trimethylcyclohexanone: This isomer has no α-hydrogens on one side and a sterically hindered α-hydrogen on the other (at C6). Due to the bulky methyl groups, enolate formation is precluded, and therefore, it yields no detectable aldol product.[15]
-
3,3,5-Trimethylcyclohexanone: This isomer possesses α-hydrogens at the C2 and C4 positions and can readily form an enolate to participate in aldol reactions. It can undergo self-condensation or a crossed-aldol condensation with another carbonyl compound, such as an aldehyde.[16]
Quantitative Data: Aldol Condensation Reactivity
| Compound | α-Hydrogens Present | Aldol Product Formation | Reference |
| 2,2,6-Trimethylcyclohexanone | No | No detectable product | [15] |
| 3,3,5-Trimethylcyclohexanone | Yes | Yes | [16] |
Protocol: Self-Condensation of 3,3,5-Trimethylcyclohexanone
-
Setup: In a round-bottom flask, dissolve 3,3,5-trimethylcyclohexanone (1.0 eq) in ethanol.
-
Base Addition: Add a catalytic amount of a base, such as 10% aqueous sodium hydroxide (B78521) (NaOH) solution.
-
Reaction: Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by TLC.
-
Workup: After cooling to room temperature, neutralize the mixture with dilute hydrochloric acid (HCl).
-
Extraction: Extract the product with diethyl ether.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Isolation: Filter and remove the solvent under reduced pressure. The resulting β-hydroxy ketone may dehydrate to the α,β-unsaturated ketone upon heating or under acidic/basic conditions. Purify the product by column chromatography.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. 3,3,5-Trimethylcyclohexanone | 873-94-9 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [wap.guidechem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. SATHEE: Chemistry Aldol Condensation [satheejee.iitk.ac.in]
- 14. Aldol condensation - Wikipedia [en.wikipedia.org]
- 15. How can you account for the fact that 2,2,6 -trimethylcyclohexanone yield.. [askfilo.com]
- 16. Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
Application Notes and Protocols for the Catalytic Hydrogenation of Trimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of trimethylcyclohexanone isomers is a pivotal reaction in synthetic organic chemistry, leading to the formation of various stereoisomers of trimethylcyclohexanol. These products are valuable intermediates in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals. The stereochemical outcome of this reduction is highly dependent on the choice of catalyst, substrate stereochemistry, and reaction conditions, making a thorough understanding of these parameters essential for achieving desired product specifications. This document provides detailed application notes, experimental protocols, and comparative data for the catalytic hydrogenation of this compound, with a primary focus on the 3,3,5-trimethylcyclohexanone (B147574) isomer.
Reaction Overview
The hydrogenation of this compound involves the reduction of a ketone functional group to a secondary alcohol. In the case of 3,3,5-trimethylcyclohexanone, this reduction yields two primary diastereomers: cis-3,3,5-trimethylcyclohexanol (B1220922) and trans-3,3,5-trimethylcyclohexanol. The facial selectivity of the hydride attack on the carbonyl group dictates the resulting stereochemistry of the hydroxyl group relative to the existing methyl groups on the cyclohexane (B81311) ring.
Reaction Pathway for the Hydrogenation of 3,3,5-Trimethylcyclohexanone
Application Notes and Protocols for the Synthesis of Cyclandelate from 3,3,5-Trimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Cyclandelate, a vasodilator, utilizing 3,3,5-trimethylcyclohexanone (B147574) as a key starting material. The synthesis is a two-step process involving the reduction of 3,3,5-trimethylcyclohexanone to 3,3,5-trimethylcyclohexanol (B90689), followed by its esterification with mandelic acid.
Introduction
Cyclandelate, chemically known as (3,3,5-trimethylcyclohexyl) 2-hydroxy-2-phenylacetate, is an ester formed from the formal condensation of mandelic acid and 3,3,5-trimethylcyclohexanol.[1] It functions as a direct-acting smooth muscle relaxant and is used as a vasodilator.[1] The synthesis pathway described herein begins with the readily available 3,3,5-trimethylcyclohexanone, which is first reduced to the corresponding alcohol, 3,3,5-trimethylcyclohexanol. This intermediate is then esterified with mandelic acid to yield the final product, Cyclandelate.
Overall Synthesis Pathway
The synthesis of Cyclandelate from 3,3,5-trimethylcyclohexanone can be depicted as a two-step process. The first step is the reduction of the ketone to an alcohol, and the second step is an esterification reaction.
Caption: Overall synthesis pathway of Cyclandelate from 3,3,5-trimethylcyclohexanone.
Step 1: Reduction of 3,3,5-Trimethylcyclohexanone to 3,3,5-Trimethylcyclohexanol
The reduction of the carbonyl group in 3,3,5-trimethylcyclohexanone to a hydroxyl group to form 3,3,5-trimethylcyclohexanol is a critical step. Catalytic hydrogenation is a highly effective and scalable method for this transformation. The process typically involves the use of a metal catalyst, such as ruthenium on activated carbon or Raney nickel, under a hydrogen atmosphere.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from a procedure for the hydrogenation of isophorone, which proceeds via the intermediate 3,3,5-trimethylcyclohexanone.[2]
Materials:
-
3,3,5-Trimethylcyclohexanone
-
Ruthenium on activated carbon (5% Ru content)
-
Hydrogen gas
-
Stirred autoclave reactor with gas stirrer
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Charge a 5 L stirred autoclave equipped with a gas stirrer with 3,3,5-trimethylcyclohexanone and 5.8 g of ruthenium on activated carbon (5% Ru, water content approx. 55% by weight). The ratio of substrate to Ruthenium metal is approximately 19,000:1.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 18 bar.
-
Heat the reaction mixture to 140°C with vigorous stirring.
-
Maintain these conditions for 7.5 hours, monitoring the reaction progress by gas chromatography (GC) if possible.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting crude 3,3,5-trimethylcyclohexanol can be purified by vacuum distillation.
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Substrate | Isophorone (precursor to 3,3,5-trimethylcyclohexanone) | [2] |
| Catalyst | Ruthenium on activated carbon (5% Ru) | [2] |
| Temperature | 140°C | [2] |
| Pressure | 18 bar H₂ | [2] |
| Reaction Time | 7.5 hours | [2] |
| Product Purity (GC) | 99.7% | [2] |
| Cis:Trans Isomer Ratio | 92:8 | [2] |
| Yield | High (quantitative based on purity) | [2] |
Step 2: Esterification of 3,3,5-Trimethylcyclohexanol with Mandelic Acid
The final step in the synthesis is the esterification of 3,3,5-trimethylcyclohexanol with mandelic acid to form Cyclandelate. The Fischer-Speier esterification is a classic and effective method for this transformation, utilizing an acid catalyst to promote the reaction between the alcohol and the carboxylic acid. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the ester.
Experimental Workflow: Fischer-Speier Esterification
Caption: Experimental workflow for the Fischer-Speier esterification of 3,3,5-trimethylcyclohexanol with mandelic acid.
Experimental Protocol: Fischer-Speier Esterification
This protocol is a generalized procedure based on the principles of Fischer-Speier esterification.
Materials:
-
3,3,5-Trimethylcyclohexanol (mixture of cis and trans isomers)
-
Mandelic acid
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethanol (for crystallization)
-
Round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3,3,5-trimethylcyclohexanol (1.0 equivalent), mandelic acid (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).
-
Add a suitable solvent such as toluene to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (3,3,5-trimethylcyclohexanol) is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Cyclandelate.
-
Purify the crude product by crystallization. Dissolve the crude ester in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Quantitative Data for Step 2 (Illustrative)
| Parameter | Illustrative Value |
| Reactant Ratio (Alcohol:Acid) | 1:1.1 |
| Catalyst Loading (p-TSA) | 5 mol% |
| Solvent | Toluene |
| Temperature | Reflux (approx. 110°C) |
| Reaction Time | 4-8 hours |
| Yield (Crystallized Product) | 70-85% |
| Purity (Post-crystallization) | >98% |
Characterization of Cyclandelate
The final product should be characterized to confirm its identity and purity.
-
Appearance: White crystalline solid.[1]
-
Melting Point: The melting point of Cyclandelate is reported to be in the range of 55-58°C.
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FTIR: To identify the characteristic functional groups (ester carbonyl, hydroxyl group).
-
Mass Spectrometry: To confirm the molecular weight (276.37 g/mol ).[3]
-
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each substance.
-
Hydrogen gas is flammable and should be handled with extreme caution. Ensure the hydrogenation apparatus is properly assembled and leak-tested.
-
Strong acids like p-toluenesulfonic acid are corrosive and should be handled with care.
These application notes and protocols provide a solid foundation for the synthesis of Cyclandelate. Researchers are encouraged to optimize the reaction conditions to achieve the best possible yields and purity.
References
Application Notes and Protocols for Grignard Reactions with Trimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and generalized protocols for the Grignard reaction with 3,3,5-trimethylcyclohexanone (B147574). This reaction is a valuable method for the synthesis of tertiary alcohols with a substituted cyclohexyl moiety, a common structural motif in various biologically active molecules. The stereochemical outcome of the nucleophilic addition of Grignard reagents to 3,3,5-trimethylcyclohexanone is of significant interest in stereoselective synthesis.
Introduction
The Grignard reaction is a fundamental and versatile carbon-carbon bond-forming reaction in organic synthesis. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon of an aldehyde or ketone. In the case of 3,3,5-trimethylcyclohexanone, the reaction leads to the formation of 1-alkyl-3,3,5-trimethylcyclohexanols. The stereoselectivity of this addition is influenced by the steric hindrance imposed by the axial methyl groups on the cyclohexane (B81311) ring, generally leading to the preferential formation of a single diastereomer.
Based on available literature, the reaction of various Grignard reagents with 3,3,5-trimethylcyclohexanone consistently yields a single product, the trans-1-hydroxy-5-methyl isomer.[1] This high diastereoselectivity is a key feature of this transformation.
Data Presentation
The following table summarizes the expected products from the Grignard reaction of 3,3,5-trimethylcyclohexanone with various Grignard reagents. Please note that specific yields can vary depending on the precise reaction conditions and the scale of the reaction. The data presented here is based on generalized protocols and the expected high diastereoselectivity of the reaction.
| Grignard Reagent (R-MgX) | R Group | Product (1-R-3,3,5-trimethylcyclohexanol) | Expected Diastereomer |
| Methylmagnesium iodide | Methyl | 1,3,3,5-Tetramethylcyclohexanol | trans-OH to 5-Me |
| Ethylmagnesium bromide | Ethyl | 1-Ethyl-3,3,5-trimethylcyclohexanol | trans-OH to 5-Me |
| Vinylmagnesium bromide | Vinyl | 3,3,5-Trimethyl-1-vinylcyclohexanol | trans-OH to 5-Me |
| Allylmagnesium bromide | Allyl | 1-Allyl-3,3,5-trimethylcyclohexanol | trans-OH to 5-Me |
| Isopropylmagnesium chloride | Isopropyl | 1-Isopropyl-3,3,5-trimethylcyclohexanol | trans-OH to 5-Me |
| t-Butylmagnesium chloride | t-Butyl | 1-tert-Butyl-3,3,5-trimethylcyclohexanol | trans-OH to 5-Me |
| Phenylmagnesium bromide | Phenyl | 3,3,5-Trimethyl-1-phenylcyclohexanol | trans-OH to 5-Me |
Experimental Protocols
The following are generalized protocols for the preparation of a Grignard reagent and its subsequent reaction with 3,3,5-trimethylcyclohexanone. It is crucial that all glassware is rigorously dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.
Protocol 1: Preparation of the Grignard Reagent (General Procedure)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the alkyl/aryl halide) in the flask. Add a small crystal of iodine to help initiate the reaction.
-
Initiation: Add a small portion of a solution of the alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) from the dropping funnel. The disappearance of the iodine color and the onset of gentle reflux indicate the initiation of the reaction. If the reaction does not start, gentle warming or sonication may be applied.
-
Addition: Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
Protocol 2: Reaction of Grignard Reagent with 3,3,5-Trimethylcyclohexanone
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Substrate Addition: Prepare a solution of 3,3,5-trimethylcyclohexanone (1.0 equivalent) in the same anhydrous solvent used for the Grignard preparation. Add this solution dropwise to the stirred Grignard reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 1-alkyl-3,3,5-trimethylcyclohexanol.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the Grignard reaction with 3,3,5-trimethylcyclohexanone.
Stereochemical Outcome
Caption: Steric hindrance directs the stereochemical outcome of the Grignard addition.
References
Troubleshooting & Optimization
Technical Support Center: Steric Hindrance Effects in Trimethylcyclohexanone Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with trimethylcyclohexanone, where steric hindrance plays a pivotal role.
Frequently Asked Questions (FAQs)
Q1: Why does 2,2,6-trimethylcyclohexanone (B1581249) fail to form a cyanohydrin in good yield, while cyclohexanone (B45756) reacts readily?
A1: The lack of cyanohydrin formation with 2,2,6-trimethylcyclohexanone is a classic example of steric hindrance. The three methyl groups at the α-positions to the carbonyl group physically obstruct the approach of the cyanide nucleophile (CN⁻) to the electrophilic carbonyl carbon.[1][2][3][4][5] In contrast, cyclohexanone has no such bulky substituents, allowing for easy nucleophilic attack.[1][2][3][4]
Q2: How does steric hindrance affect the regioselectivity of enolate formation in 2,2,6-trimethylcyclohexanone?
A2: Steric hindrance is a determining factor in the regioselective formation of enolates from 2,2,6-trimethylcyclohexanone.
-
Kinetic Enolate: Deprotonation at the less hindered α-carbon (C6) is faster. Using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78°C) will predominantly form the less substituted, kinetic enolate.[6][7][8]
-
Thermodynamic Enolate: The more substituted and generally more stable enolate would be formed by deprotonation at the C2 position. However, due to the severe steric congestion from the two methyl groups at this position, the formation of the thermodynamic enolate is significantly disfavored, even under conditions that would typically favor it (e.g., weaker base, higher temperature).[6][7] In this specific case, the kinetic enolate is often the only one observed.
Q3: What is the expected diastereoselectivity in the hydride reduction of 2,2,6-trimethylcyclohexanone?
A3: The facial selectivity of hydride attack on 2,2,6-trimethylcyclohexanone is governed by the steric bulk of both the substrate and the reducing agent.
-
Small Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents can approach from the less hindered axial face, leading to the formation of the equatorial alcohol as the major product. This is often referred to as "steric approach control".
-
Bulky Hydride Reagents (e.g., L-Selectride®): Bulky reagents will preferentially attack from the more accessible equatorial face to avoid steric clashes with the axial methyl group and the ring itself, resulting in the axial alcohol as the major product.[1][9]
Troubleshooting Guides
Problem 1: Low or No Yield in Nucleophilic Addition Reactions (e.g., Grignard, Wittig)
| Possible Cause | Troubleshooting Step |
| Severe Steric Hindrance | The methyl groups at the C2 and C6 positions create a highly congested environment around the carbonyl carbon, preventing the approach of even moderately sized nucleophiles. |
| * Consider using smaller, more reactive nucleophiles if possible. | |
| * For Grignard reactions, the use of cerium(III) chloride (Luche reduction conditions) can sometimes improve yields by increasing the electrophilicity of the carbonyl carbon. | |
| * For the Wittig reaction, the use of the Horner-Wadsworth-Emmons reaction with smaller phosphonate (B1237965) ylides might offer a less sterically demanding alternative. | |
| Reaction Conditions Not Optimized | Elevated temperatures may be required to overcome the activation energy barrier imposed by steric hindrance. |
| * Carefully increase the reaction temperature, monitoring for potential side reactions or decomposition. | |
| * Increase reaction time significantly. |
Problem 2: Poor Regioselectivity in Enolate Formation
| Possible Cause | Troubleshooting Step |
| Base is not sufficiently bulky or strong for kinetic control. | To exclusively form the kinetic enolate at the C6 position, a strong, sterically hindered base is crucial. |
| * Ensure the use of freshly prepared or titrated LDA. Other bulky bases like Lithium tetramethylpiperidide (LTMP) can also be used.[10] | |
| Temperature is too high. | Allowing the reaction to warm up can lead to equilibration and the potential for side reactions, even if the thermodynamic enolate is disfavored. |
| * Maintain a low temperature (typically -78°C) throughout the deprotonation and subsequent reaction with the electrophile.[11] | |
| Incorrect order of addition. | Adding the base to the ketone can create localized high concentrations of both enolate and ketone, leading to self-condensation. |
| * Always add the ketone solution slowly to the cooled solution of the base. |
Quantitative Data
Due to the significant steric hindrance, detailed quantitative studies on 2,2,6-trimethylcyclohexanone are not as common as for less substituted analogs. The following tables provide data for closely related systems to illustrate the principles.
Table 1: Diastereoselectivity of Hydride Reduction of Substituted Cyclohexanones
| Ketone | Reducing Agent | Solvent | Major Product | Diastereomeric Ratio (Major:Minor) |
| cis-2,6-Dimethylcyclohexanone | NaBH₄ | Methanol (B129727) | Axial Alcohol | Predominantly Axial |
| cis-2,6-Dimethylcyclohexanone | LiAlH₄ | Diethyl Ether | - | Little Stereoselectivity |
| 4-tert-Butylcyclohexanone (B146137) | LiAlH₄ | THF | trans (Equatorial OH) | 9.5 : 1.0 |
| 4-tert-Butylcyclohexanone | L-Selectride® | THF | cis (Axial OH) | 20 : 1.0 |
Data for cis-2,6-dimethylcyclohexanone from a study by Goodwin et al., highlighting solvent effects and the unexpected predominance of the axial alcohol with NaBH₄ in methanol.[12][13] Data for 4-tert-butylcyclohexanone illustrates the effect of bulky vs. non-bulky reducing agents.[9]
Experimental Protocols
Protocol 1: Cyanohydrin Formation of Cyclohexanone (for comparison)
Materials:
-
Cyclohexanone
-
Hydrogen Cyanide (HCN) or a source of cyanide (e.g., KCN/acid)
-
Base catalyst (e.g., sodium carbonate)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Dissolve a catalytic amount of sodium carbonate in water in a well-ventilated fume hood.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen cyanide to the solution.
-
With vigorous stirring, add cyclohexanone dropwise to the cold cyanide solution.
-
Allow the mixture to react for a specified time (e.g., 15-30 minutes), monitoring the temperature.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude cyanohydrin.
Note: This reaction is highly hazardous and should only be performed by trained personnel in a suitable fume hood with appropriate safety precautions.
Protocol 2: Kinetic Enolate Formation and Trapping of 2,2,6-Trimethylcyclohexanone
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
2,2,6-Trimethylcyclohexanone
-
Trimethylsilyl (B98337) chloride (TMSCl) (for trapping)
Procedure:
-
In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine in anhydrous THF.
-
Cool the solution to 0°C.
-
Slowly add n-butyllithium and stir for 30 minutes at 0°C to generate LDA.
-
Cool the LDA solution to -78°C (dry ice/acetone bath).
-
Slowly add a solution of 2,2,6-trimethylcyclohexanone in anhydrous THF to the LDA solution.
-
Stir the mixture at -78°C for 1-2 hours to ensure complete formation of the kinetic enolate.
-
To trap the enolate, add trimethylsilyl chloride dropwise at -78°C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., pentane (B18724) or diethyl ether), dry the organic layer, and concentrate under reduced pressure.
Protocol 3: Hydride Reduction of a Sterically Hindered Cyclohexanone (e.g., 4-tert-Butylcyclohexanone)
Materials:
-
4-tert-Butylcyclohexanone
-
Sodium Borohydride (B1222165) (NaBH₄)
-
Methanol
-
Dichloromethane (for extraction)
-
3 M Sodium Hydroxide (B78521)
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 4-tert-butylcyclohexanone in methanol in a flask and cool in an ice bath.
-
In a separate container, dissolve sodium borohydride in a small amount of cold methanol.
-
Slowly add the NaBH₄ solution to the stirred ketone solution.
-
After the initial vigorous reaction subsides, remove the ice bath and stir at room temperature for 20-30 minutes.
-
Quench the reaction by carefully adding 3 M sodium hydroxide solution.
-
Add water and extract the product with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude alcohol product.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 7. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. odinity.com [odinity.com]
- 10. Silyl enol ether synthesis by silylation [organic-chemistry.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Catalytic Hydride Reduction in Organic Synthesis - Jeffrey Stryker [grantome.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Aldol Condensation of Trimethylcyclohexanone
Welcome to the technical support center for navigating the complexities of the aldol (B89426) condensation with trimethylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low to no product yield in the aldol condensation of this compound?
A1: Low or no yield is the most common challenge and typically stems from a combination of factors inherent to this substrate:
-
Severe Steric Hindrance: The presence of three methyl groups on the cyclohexanone (B45756) ring creates significant steric bulk. This hindrance affects two critical steps: the initial formation of the enolate and the subsequent nucleophilic attack of the enolate on the carbonyl acceptor. For ketones in general, the carbonyl carbon is more sterically hindered and electron-rich than in aldehydes, making them less reactive electrophiles.[1][2] With this compound, this issue is greatly amplified.
-
Unfavorable Reaction Equilibrium: The aldol addition reaction is reversible.[3] For sterically hindered ketones, the equilibrium often favors the starting materials over the β-hydroxy ketone product, which can be highly strained.[3][4] This reverse reaction is known as a retro-aldol reaction.[2]
-
Difficult Enolate Formation: Steric crowding around the α-protons can make deprotonation with standard bases inefficient.[1]
Q2: Which isomer of this compound am I using, and how does it impact the reaction?
A2: The substitution pattern is critical. The challenges vary significantly between isomers:
-
2,2,6-Trimethylcyclohexanone: This isomer has only one acidic α-proton at the C6 position, which simplifies regioselectivity. However, the steric hindrance from the gem-dimethyl group at C2 and the methyl group at C6 makes the formation of the aldol product highly unfavorable due to steric strain.[4] In fact, it is often cited as yielding no detectable aldol product for this reason.[4]
-
3,3,5-Trimethylcyclohexanone (B147574): This isomer has α-protons at two positions (C2 and C4), leading to the potential for two different regioisomeric enolates (kinetic and thermodynamic). Each of these pathways presents its own steric challenges.
-
3,4,5-Trimethylcyclohexanone: This isomer also presents regiochemical and stereochemical challenges due to multiple possible enolates and the steric influence of the methyl groups.
Q3: How can I improve the formation of the enolate from this compound?
A3: To overcome inefficient enolate formation, a directed approach using a strong, non-nucleophilic, and sterically hindered base is recommended.
-
Choice of Base: Lithium diisopropylamide (LDA) is the base of choice for irreversibly generating the kinetic enolate.[5][6] Its bulky nature helps in selectively abstracting the most accessible proton.
-
Reaction Conditions: The enolate should be pre-formed at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) before the electrophile (e.g., an aldehyde) is added.[7][8] This prevents the base from reacting with the more acidic electrophile and minimizes side reactions.
Q4: I am attempting a crossed aldol reaction with an aldehyde, but the primary product is from the self-condensation of the aldehyde. How can I avoid this?
A4: This is a classic problem in crossed aldol reactions.[9] The solution is to control the order of addition and the type of electrophile:
-
Pre-form the Ketone Enolate: As described above, use a strong base like LDA to quantitatively convert the this compound into its lithium enolate first. This ensures no base is present when the aldehyde is added.[2][8]
-
Use a Non-enolizable Aldehyde: If possible, use an aldehyde that has no α-protons (e.g., benzaldehyde (B42025), pivaldehyde).[10] This completely eliminates the possibility of it forming an enolate and acting as a nucleophile.
Q5: My reaction seems to work initially, but upon workup or purification, I only recover the starting ketone. What is happening?
A5: You are likely observing the effects of the retro-aldol reaction.[2] The aldol addition product (the β-hydroxy ketone) is thermodynamically unstable due to steric strain and can easily revert to the starting materials, especially in the presence of acid or base during workup. Driving the reaction towards the condensed product (the α,β-unsaturated ketone) by eliminating water can make the overall process irreversible, but this step can also be difficult for sterically hindered substrates.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No reaction / Starting material recovered | 1. Unfavorable equilibrium (Retro-Aldol).[2][3] 2. Steric hindrance preventing C-C bond formation.[4] 3. Inefficient enolate formation. | 1. Use a directed aldol approach: pre-form the enolate with LDA at -78°C before adding the electrophile.[8] 2. Use a highly reactive, non-hindered aldehyde (e.g., formaldehyde (B43269) or acetaldehyde) as the electrophile. 3. After addition, try to trap the aldol adduct in situ before workup. |
| Low Yield | 1. All causes for "No Reaction" but to a lesser extent. 2. Competing side reactions. | 1. Optimize reaction time and temperature; prolonged reaction times can lead to decomposition or side reactions.[11] 2. Ensure strictly anhydrous conditions, as water will quench the enolate. |
| Mixture of Products in a Crossed Reaction | 1. Self-condensation of the aldehyde/ketone partner.[9] 2. Base reacting with both carbonyl compounds. | 1. Pre-form the this compound enolate with LDA before adding the second carbonyl compound.[2] 2. Use an aldehyde with no α-protons to prevent its self-condensation.[10] |
| Formation of Multiple Regioisomers (e.g., with 3,3,5-TMC) | 1. Lack of control over kinetic vs. thermodynamic enolate formation.[5][6] | 1. For the kinetic product (less substituted enolate): Use LDA in THF at -78°C for a short time.[6] 2. For the thermodynamic product (more substituted enolate): Use a weaker base (e.g., NaH, NaOMe) at higher temperatures to allow for equilibration.[12] Note that this is often less selective. |
Quantitative Data
Direct quantitative data for the aldol condensation of this compound is scarce due to the inherent difficulty of the reaction. However, the principles of enolate formation can be illustrated with data from a related, well-studied system: 2-methylcyclohexanone. The ratio of kinetic to thermodynamic enolate is highly dependent on the reaction conditions.
Table 1: Regioselectivity in the Deprotonation of 2-Methylcyclohexanone (Illustrative Example)
| Base | Solvent | Temperature (°C) | Kinetic Enolate (%) (Less Substituted) | Thermodynamic Enolate (%) (More Substituted) | Reference |
| LDA | THF | -78 | >99 | <1 | [5][12] |
| NaH | THF | 65 (Reflux) | ~20 | ~80 | [12] |
| MeONa | MeOH | 25 | ~30 | ~70 | [5][12] |
This data illustrates how strong, hindered bases at low temperatures favor the kinetic product, while weaker bases at higher temperatures allow equilibration to the more stable thermodynamic product.
Experimental Protocols
Protocol: Directed Crossed Aldol Condensation of 3,3,5-Trimethylcyclohexanone with Benzaldehyde
This protocol outlines a general procedure for a directed aldol reaction, which is the most promising approach for a sterically hindered ketone.
1. Reagents and Equipment:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
3,3,5-Trimethylcyclohexanone
-
Benzaldehyde (freshly distilled)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk line or argon/nitrogen manifold
-
Dry, clean glassware
2. Procedure:
-
Step 1: Preparation of LDA Solution (In Situ)
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (e.g., 50 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe.
-
Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Step 2: Enolate Formation
-
To the freshly prepared LDA solution at -78 °C, add a solution of 3,3,5-trimethylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.
-
Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete and irreversible formation of the kinetic lithium enolate.
-
-
Step 3: Aldol Addition
-
Slowly add freshly distilled benzaldehyde (1.0 equivalent) to the enolate solution at -78 °C.
-
Monitor the reaction by thin-layer chromatography (TLC). Allow the reaction to stir at -78 °C for 2-4 hours or until the starting material is consumed.
-
-
Step 4: Workup
-
Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Step 5: Purification
-
Purify the crude product via flash column chromatography on silica (B1680970) gel to isolate the β-hydroxy ketone.
-
Visualizations
Caption: Workflow for a directed aldol addition with a hindered ketone.
Caption: Core challenges in the aldol condensation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. homework.study.com [homework.study.com]
- 5. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Trimethylcyclohexanone
Welcome to the technical support center for the synthesis of trimethylcyclohexanone. This resource is intended for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and improve the yield of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3,3,5-trimethylcyclohexanone (B147574)?
A1: The most prevalent industrial and laboratory method for the synthesis of 3,3,5-trimethylcyclohexanone is the selective catalytic hydrogenation of isophorone (B1672270).[1][2] This process involves the reduction of the carbon-carbon double bond of isophorone while leaving the carbonyl group intact.
Q2: What are the main challenges in the synthesis of 3,3,5-trimethylcyclohexanone?
A2: A primary challenge is achieving high selectivity for 3,3,5-trimethylcyclohexanone. Over-hydrogenation can occur, reducing the carbonyl group and forming the main byproduct, 3,3,5-trimethylcyclohexanol (B90689).[1][3] Due to their very similar boiling points (190 °C for the ketone and 195 °C for the alcohol), separating the desired product from this byproduct by distillation is difficult.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by thin-layer chromatography (TLC) to track the consumption of the isophorone starting material.[2] For more quantitative analysis of product formation and byproduct ratios, gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) are recommended.[4]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Q: My reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I improve the yield?
A: Low yields can stem from several factors related to catalyst activity, reaction conditions, and reactant purity.
-
Catalyst Activity: The catalyst may be inactive or poisoned. Ensure you are using a fresh, active catalyst. If reusing a catalyst, ensure it has been properly regenerated. Impurities in the reactants or solvent can act as catalyst poisons.[3] Consider increasing the catalyst loading if conversion remains low.[3]
-
Hydrogen Pressure: The hydrogenation reaction is dependent on adequate hydrogen pressure.[3] Ensure the system is properly sealed and that the pressure is maintained throughout the reaction. An increase in hydrogen pressure can improve the conversion rate.[3]
-
Agitation: In heterogeneous catalysis, efficient mixing is crucial for good contact between the hydrogen gas, the liquid phase (reactant and solvent), and the solid catalyst.[3] If you suspect mass transfer limitations, increase the stirring speed.[3]
-
Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions or catalyst degradation. The optimal temperature will depend on the specific catalyst and solvent system being used. A typical temperature range for the hydrogenation of isophorone is 30 to 200 °C, with 40 to 120 °C being particularly preferred.[5][6]
Issue 2: Poor Selectivity and Formation of 3,3,5-trimethylcyclohexanol
Q: I have high conversion of isophorone, but a significant amount of 3,3,5-trimethylcyclohexanol byproduct. How can I improve selectivity for the desired ketone?
A: Poor selectivity is a common issue and can be addressed by carefully choosing your catalyst and solvent, and by the addition of selectivity-enhancing agents.
-
Catalyst Selection: Palladium-based catalysts (e.g., Pd/C) are known to be highly selective for the hydrogenation of C=C bonds over C=O bonds.[3] While very active, catalysts like Raney® Nickel may lead to more over-hydrogenation unless the reaction conditions are carefully controlled.[1][7]
-
Solvent Choice: The choice of solvent has a significant impact on selectivity.[1][7] Solvents like tetrahydrofuran (B95107) (THF) have been shown to inhibit the further hydrogenation of the ketone, leading to high yields of 3,3,5-trimethylcyclohexanone.[1][7] In contrast, protic solvents like methanol (B129727) and ethanol (B145695) can promote the formation of the alcohol byproduct.[1]
-
Use of Lewis Acids: The addition of a weak Lewis acid, such as zinc chloride (ZnCl₂), can inhibit the hydrogenation of the carbonyl group by coordinating with it, thereby increasing the selectivity for the desired ketone to over 99%.[8]
Data on Yield Optimization
The yield and selectivity of 3,3,5-trimethylcyclohexanone synthesis are highly dependent on the choice of catalyst and solvent. Below are tables summarizing the performance of various systems.
Table 1: Effect of Different Catalysts on Isophorone Hydrogenation
| Catalyst | Isophorone Conversion (%) | 3,3,5-Trimethylcyclohexanone Yield (%) | 3,3,5-Trimethylcyclohexanol Yield (%) |
| Pd/C | >99 | ~99 | <1 |
| Raney® Ni | 100 | 72.5 | 26.5 |
| Pt/C | >99 | ~70 | ~30 |
| Ru/C | >99 | ~65 | ~35 |
Note: Yields can vary based on specific reaction conditions such as solvent, temperature, and pressure.
Table 2: Influence of Solvents on Selectivity using Raney® Ni Catalyst
| Solvent | Isophorone Conversion (%) | 3,3,5-Trimethylcyclohexanone Yield (%) | 3,3,5-Trimethylcyclohexanol Yield (%) |
| Tetrahydrofuran (THF) | 100 | 98.1 | 1.9 |
| Chloroform | >99 | 85.4 | 14.6 |
| Ethyl Acetate | >99 | 79.8 | 20.2 |
| Methanol | 100 | 21.4 | 77.6 |
| Ethanol | 100 | 19.3 | 79.7 |
Data adapted from a study on the selective hydrogenation of isophorone.[1]
Experimental Protocols
Protocol 1: General Synthesis of 3,3,5-Trimethylcyclohexanone via Hydrogenation of Isophorone
This protocol provides a general procedure that can be adapted for different catalysts.
-
Reactor Setup: Ensure a high-pressure batch reactor is clean and dry.
-
Charging the Reactor: Charge the reactor with the catalyst (e.g., 0.05 g of 5% Pd/C or Raney® Ni), isophorone (e.g., 1.16 g), and the chosen solvent (e.g., 10 mL of THF if using Raney® Ni).[4]
-
Inert Atmosphere: Seal the reactor and purge with an inert gas like nitrogen three times to remove any oxygen.[4]
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2.0 MPa).[4]
-
Reaction: Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 25-100 °C).[4]
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature, and carefully vent the excess hydrogen gas.
-
Purification: Remove the catalyst by filtration. The solvent can then be removed under reduced pressure to yield the crude product, which can be further purified by distillation.[2]
Protocol 2: High-Selectivity Synthesis using Raney® Ni and THF
This protocol has been shown to produce high yields of 3,3,5-trimethylcyclohexanone with high selectivity.[7]
-
Catalyst Preparation: Wash the Raney® Ni catalyst with water and then with the reaction solvent (THF) to remove any residual basic compounds.
-
Reaction: In a suitable high-pressure reactor, add the washed Raney® Ni catalyst (0.05 g), 10 mL of THF, and 1.16 g of isophorone.[4]
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 2.0 MPa.[4]
-
Reaction Conditions: Stir the mixture at 25 °C for 1-2 hours.[4]
-
Product Isolation: After the reaction, cool the reactor, vent the hydrogen, and filter off the catalyst. The filtrate can be concentrated under reduced pressure to obtain the product. With this method, an isophorone conversion of 100% and a 3,3,5-trimethylcyclohexanone yield of 98.1% can be achieved.[7]
Visualizations
Caption: Reaction pathways for the hydrogenation of isophorone.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,3,5-Trimethylcyclohexanone | 873-94-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0753502A2 - Process for the preparation of 3,3,5-trimethylcyclohexanone - Google Patents [patents.google.com]
- 6. US5728891A - Process for the preparation of 3,3,5-trimethylcyclohexanone - Google Patents [patents.google.com]
- 7. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Improvement of the selectivity of isophorone hydrogenation by Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trimethylcyclohexanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions regarding byproducts in reactions involving trimethylcyclohexanone. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of trimethylcyclohexanones via methylation of cyclohexanone (B45756) or dimethylcyclohexanone?
A1: The most prevalent byproducts in the methylation of cyclohexanone derivatives include:
-
Polymethylated Products: Introduction of more than one methyl group, leading to di- or trimethylated cyclohexanones when starting from a mono-methylated precursor, for instance.[1]
-
O-methylated Products: Methylation occurring on the oxygen of the enolate, resulting in the formation of a methoxycyclohexene derivative.[1] This is a common competing reaction to the desired C-methylation.[1]
-
Aldol (B89426) Condensation Products: Self-condensation of two ketone molecules under basic conditions, which can lead to β-hydroxy ketones and their subsequent dehydration products.[1]
Q2: Why don't I observe aldol condensation byproducts when working with 2,2,6-trimethylcyclohexanone (B1581249)?
A2: Although 2,2,6-trimethylcyclohexanone has an acidic alpha-hydrogen, it typically does not yield detectable aldol condensation products.[2] This is attributed to the steric hindrance caused by the methyl groups on the alpha-carbons, which prevents the formation of the sterically strained aldol adduct.[2]
Q3: How can I control the regioselectivity of methylation on an unsymmetrical cyclohexanone derivative to obtain a specific this compound isomer?
A3: The regioselectivity of methylation is controlled by favoring the formation of either the kinetic or thermodynamic enolate:
-
Kinetic Control: To form the less substituted (kinetic) enolate, a strong, sterically hindered base like lithium diisopropylamide (LDA) should be used at low temperatures (e.g., -78°C) in an aprotic solvent such as tetrahydrofuran (B95107) (THF).[1] The bulky base will preferentially abstract the more accessible proton.[1]
-
Thermodynamic Control: To favor the more stable, more substituted (thermodynamic) enolate, a smaller, less hindered base like sodium ethoxide is used at higher temperatures.[1] This allows the enolates to equilibrate to the most stable form.[1]
Q4: What are the common byproducts in the synthesis of 3,3,5-trimethylcyclohexanone (B147574) from isophorone?
A4: The synthesis of 3,3,5-trimethylcyclohexanone is often achieved through the catalytic hydrogenation of isophorone.[3][4][5] While specific byproducts are not extensively detailed in the provided results, incomplete hydrogenation would leave residual isophorone. Over-hydrogenation could potentially lead to the formation of trimethylcyclohexanol. The process is generally designed to be highly selective.[5]
Troubleshooting Guides
Issue 1: Low yield of the desired monomethylated product and a high percentage of polymethylated byproducts.
-
Possible Cause: The monomethylated product is being deprotonated by excess base in the reaction mixture, leading to a second methylation.[1] This is more likely with an excess of a strong base or prolonged reaction times.[1]
-
Troubleshooting Steps:
-
Stoichiometry of the Base: Use a stoichiometric amount of a strong base (e.g., LDA) to ensure the starting ketone is fully converted to its enolate before adding the methylating agent.[1] This minimizes residual base that could react with the product.[1]
-
Reaction Time and Temperature: Keep the reaction time to a minimum and maintain a low temperature to decrease the rate of the second deprotonation and subsequent methylation.[1]
-
Order of Addition: Add the methylating agent to the pre-formed enolate solution at a low temperature.[1]
-
Issue 2: Significant formation of the O-methylated byproduct (methoxycyclohexene).
-
Possible Cause: The reactivity of the enolate's oxygen versus the α-carbon is influenced by the counter-ion, solvent, and electrophile.[1] "Harder" electrophiles and more ionic character in the enolate's O-M bond can favor O-alkylation.[1]
-
Troubleshooting Steps:
-
Choice of Methylating Agent: Use a "soft" electrophile like methyl iodide (CH₃I), which generally favors C-alkylation.[1]
-
Counter-ion: Lithium enolates tend to be more covalent and favor C-alkylation over sodium or potassium enolates.[1]
-
Solvent: Aprotic solvents are generally preferred. Protic solvents can solvate the cation and increase the reactivity of the oxygen atom.[1]
-
Issue 3: Presence of high molecular weight byproducts, suggesting aldol condensation.
-
Possible Cause: The enolate is acting as a nucleophile and attacking the carbonyl group of another ketone molecule.[1] This is more common with weaker bases where a significant concentration of the starting ketone and the enolate exist simultaneously.[1]
-
Troubleshooting Steps:
-
Choice of Base: Use a strong base like LDA to ensure complete and rapid conversion of the ketone to its enolate.[1]
-
Order of Addition: Add the ketone dropwise to the base to avoid an excess of the ketone in the presence of the enolate.
-
Low Temperature: Conduct the reaction at low temperatures to reduce the rate of the aldol reaction.[1]
-
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Methylation of an Unsymmetrical Dimethylcyclohexanone
| Base | Temperature (°C) | Major Product Isomer | Minor Product Isomer |
| LDA | -78 | Kinetic (less substituted) | Thermodynamic (more substituted) |
| NaOEt | 25 | Thermodynamic (more substituted) | Kinetic (less substituted) |
This table is a generalized representation based on the principles of kinetic versus thermodynamic enolate control.[1]
Experimental Protocols
Protocol 1: Synthesis of 2,2,6-Trimethylcyclohexanone (Kinetic Control)
This protocol is based on the general procedure for forming a kinetic enolate and subsequent alkylation.[1]
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.
-
LDA Formation:
-
Dissolve diisopropylamine (B44863) (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78°C.
-
Slowly add n-butyllithium (1.0 equivalent) and stir for 30 minutes to form LDA.[1]
-
-
Enolate Formation:
-
Add a solution of 2,6-dimethylcyclohexanone (B152311) (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78°C.
-
Stir for 1 hour to ensure complete formation of the kinetic enolate.[1]
-
-
Methylation:
-
Add methyl iodide (1.1 equivalents) dropwise to the enolate solution at -78°C.
-
Continue stirring at this temperature for 2-3 hours.[1]
-
-
Quenching and Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[1]
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry with a suitable drying agent (e.g., anhydrous MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Visualizations
Caption: Byproduct formation pathways in methylation reactions.
Caption: Troubleshooting workflow for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. EP0753502A2 - Process for the preparation of 3,3,5-trimethylcyclohexanone - Google Patents [patents.google.com]
- 4. TMCHONE (3,3,5-TRIMETHYL CYCLOHEXANONE) - Ataman Kimya [atamanchemicals.com]
- 5. US5728891A - Process for the preparation of 3,3,5-trimethylcyclohexanone - Google Patents [patents.google.com]
optimization of reaction conditions for trimethylcyclohexanone
Enolate equilibration leading to a mixture of enolates. | Maintain a low reaction temperature (-78 °C) to favor the kinetically controlled enolate. | | | O-alkylation vs. C-alkylation: Reaction conditions favoring O-alkylation. | Use a non-polar, aprotic solvent like THF and a counter-ion like Li+ to favor C-alkylation. |
Experimental Protocol: Synthesis of 2,2,6-Trimethylcyclohexanone (B1581249)
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (MeI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.06 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.06 equivalents) dropwise while maintaining the temperature. Stir the mixture for 30 minutes to form lithium diisopropylamide (LDA).
-
Enolate Formation: Add a solution of 2,6-dimethylcyclohexanone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.
-
Alkylation: Add methyl iodide (1.5 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture for an additional 2 hours at this temperature.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Diagram: Synthesis of 2,2,6-Trimethylcyclohexanone
Caption: Workflow for 2,2,6-trimethylcyclohexanone synthesis.
Section 2: Synthesis and Optimization of 3,3,5-Trimethylcyclohexanone (B147574)
The synthesis of 3,3,5-trimethylcyclohexanone is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 3,3,5-trimethylcyclohexanone? A1: A widely used method starts from isophorone (B1672270), which undergoes a 1,4-conjugate addition of a methyl group using a Gilman reagent (lithium dimethylcuprate, LiMe₂Cu). The resulting enolate is then quenched with a proton source.
Q2: Why is a Gilman reagent used for the 1,4-addition? A2: Gilman reagents are soft nucleophiles, which selectively attack the β-carbon of α,β-unsaturated ketones in a 1,4-conjugate addition (Michael addition) fashion. Harder nucleophiles, like Grignard reagents or organolithiums, tend to favor 1,2-addition to the carbonyl carbon.
Q3: What are the key factors for a successful conjugate addition? A3: The purity of the copper(I) salt, the quality of the organolithium reagent, the reaction temperature, and the solvent are all critical. The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) in an ether-based solvent like diethyl ether or THF.
Q4: How can I monitor the progress of the reaction? A4: Thin-layer chromatography (TLC) is an effective way to monitor the disappearance of the starting material (isophorone) and the appearance of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Troubleshooting Guide: 3,3,5-Trimethylcyclohexanone Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 1,4-Addition Product | Poor Quality Gilman Reagent: Decomposition of the cuprate (B13416276) due to impurities or moisture. | Use freshly prepared or high-purity copper(I) iodide and titrate the methyllithium (B1224462) solution before use. Ensure all glassware and solvents are rigorously dried. |
| Competitive 1,2-Addition: Presence of unreacted methyllithium or reaction temperature too high. | Ensure the complete formation of the Gilman reagent before adding the isophorone. Maintain the recommended low temperature throughout the addition and reaction time. | |
| Recovery of Starting Material (Isophorone) | Insufficient Gilman Reagent: Stoichiometry of the cuprate is too low. | Use a slight excess of the Gilman reagent (e.g., 1.2-1.5 equivalents) to ensure complete consumption of the isophorone. |
| Reaction Time Too Short: The conjugate addition may be slow. | Increase the reaction time, monitoring the progress by TLC until the starting material is consumed. | |
| Formation of Side Products | Enolate Side Reactions: The intermediate enolate reacting with other electrophiles. | Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl) as soon as the conjugate addition is complete. |
| Oxidation of the Product: Exposure to air during workup. | Perform the workup under an inert atmosphere if possible, and minimize the exposure of the product to air. |
Experimental Protocol: Synthesis of 3,3,5-Trimethylcyclohexanone
Materials:
-
Isophorone
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) in diethyl ether
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hexane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Gilman Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend CuI (1.0 equivalent) in anhydrous diethyl ether. Cool the suspension to 0 °C. Add MeLi (2.0 equivalents) dropwise. The mixture should turn from a yellow suspension to a colorless solution, indicating the formation of lithium dimethylcuprate.
-
Conjugate Addition: Cool the Gilman reagent solution to -78 °C. Add a solution of isophorone (1.0 equivalent) in anhydrous diethyl ether dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.
Diagram: Synthesis of 3,3,5-Trimethylcyclohexanone
Caption: Workflow for 3,3,5-trimethylcyclohexanone synthesis.
Section 3: General Optimization Strategies and Data Interpretation
This section provides general advice on optimizing reaction conditions and interpreting analytical data for the synthesis of trimethylcyclohexanone isomers.
Data Presentation: Comparative Analysis of Reaction Conditions
To systematically optimize a reaction, it is crucial to vary one parameter at a time and analyze the impact on the yield and purity of the product. Below is a template for tabulating optimization data.
Table 1: Optimization of Base for 2,2,6-Trimethylcyclohexanone Synthesis
| Entry | Base | Equivalents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | LDA | 1.06 | -78 | 2 | ||
| 2 | LHMDS | 1.06 | -78 | 2 | ||
| 3 | KHMDS | 1.06 | -78 | 2 | ||
| 4 | LDA | 1.20 | -78 | 2 |
Fill in the yield and purity based on experimental results (e.g., from GC or NMR analysis).
Table 2: Optimization of Solvent for 3,3,5-Trimethylcyclohexanone Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield of 1,4-adduct (%) | Ratio of 1,4- to 1,2-adduct |
| 1 | Diethyl Ether | -78 to 0 | 3 | ||
| 2 | THF | -78 to 0 | 3 | ||
| 3 | Toluene | -78 to 0 | 3 |
Fill in the data based on experimental outcomes.
Logical Flow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues in organic synthesis.
Caption: General troubleshooting workflow for synthesis optimization.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a controlled laboratory setting by trained professionals, following all appropriate safety precautions.
Technical Support Center: Cyanohydrin Formation with Trimethylcyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with cyanohydrin formation, specifically with the sterically hindered ketone, trimethylcyclohexanone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My cyanohydrin formation with this compound is resulting in very low to no yield. What is the most likely cause?
The most significant challenge in the cyanohydrin formation with this compound is severe steric hindrance.[1][2][3][4][5][6][7] The methyl groups on the cyclohexanone (B45756) ring, particularly those at the α-positions (2,2,6-trimethylcyclohexanone), physically block the approach of the cyanide nucleophile to the carbonyl carbon.[1][2][3][5][6] This steric crowding makes the nucleophilic attack significantly more difficult compared to unhindered ketones like cyclohexanone, which typically forms a cyanohydrin in good yield.[1][2][3][5][6][8][9][10][11]
Troubleshooting Steps:
-
Modify the Cyanide Source: Instead of traditional HCN or NaCN/KCN, consider using trimethylsilyl (B98337) cyanide (TMSCN) with a Lewis acid catalyst (e.g., ZnI₂, TiCl₄).[12][13] This approach can be more effective for hindered ketones. The silylated cyanohydrin intermediate is often more stable and can be hydrolyzed to the final cyanohydrin in a separate step.[14][15]
-
Optimize Reaction Conditions: For hindered ketones, heating the reaction mixture may be necessary to overcome the activation energy barrier.[12] Extended reaction times may also be required.
-
Re-evaluate Catalyst Choice: While the reaction can be base-catalyzed, for sterically hindered substrates, a Lewis acid catalyst might be more effective in activating the carbonyl group.
Q2: The cyanohydrin formation is a reversible reaction. How can I shift the equilibrium towards the product side?
Cyanohydrin formation is an equilibrium process, and for sterically hindered ketones, the equilibrium often favors the starting materials.[8][9][10][11][16][17][18]
Strategies to Shift Equilibrium:
-
Excess Reagents: Using an excess of the cyanide source can help push the equilibrium towards the formation of the cyanohydrin product.[16]
-
Product Trapping: As mentioned above, using trimethylsilyl cyanide (TMSCN) "traps" the initial adduct as a more stable silyl (B83357) ether, effectively removing it from the equilibrium and driving the reaction forward.[16]
-
Temperature Control: While heating can help overcome the initial activation barrier, the effect of temperature on the equilibrium position should be considered. For exothermic reactions, lower temperatures favor the product at equilibrium. Experimental optimization is key.
Q3: I observe some product formation, but it seems to be decomposing. How can I improve the stability of my this compound cyanohydrin?
The stability of cyanohydrins can be an issue, especially for those derived from polymethylated cyclohexanones due to "axial crowding" which leads to instability.[19]
Improving Product Stability:
-
Immediate Use: If the cyanohydrin is an intermediate for a subsequent reaction, it is often best to use the crude product directly without extensive purification or prolonged storage.[12]
-
Careful Purification: If purification is necessary, avoid harsh conditions. Vacuum distillation at a low temperature might be an option, but decomposition can still occur.[12] Recrystallization could be a milder alternative.
-
Analytical Considerations: Be aware that some analytical techniques, like Gas Chromatography (GC) with a hot inlet, can cause decomposition of thermally labile cyanohydrins.[20] If you suspect your product is decomposing during analysis, consider using a gentler method like LC-MS or NMR on the crude product.[20]
Quantitative Data Summary
| Compound | Relative Stability | Key Influencing Factor |
| Cyclohexanone Cyanohydrin | More Stable | Less steric hindrance |
| 3,3,5-Trimethylcyclohexanone Cyanohydrin | Less Stable | Increased "axial crowding" from methyl groups[19] |
| 3,3,5,5-Tetramethylcyclohexanone Cyanohydrin | Very Unstable | Significant "axial crowding" from two axial methyl groups[19] |
Experimental Protocols
Protocol 1: General Procedure for Cyanohydrin Formation using Trimethylsilyl Cyanide (Adapted for Hindered Ketones)
Caution: Trimethylsilyl cyanide and hydrogen cyanide are highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a flame-dried, one-necked flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add the this compound (1 equivalent).
-
Solvent and Reagents: Add a dry, aprotic solvent such as methylene (B1212753) chloride. To this solution, add trimethylsilyl cyanide (1.1 to 1.5 equivalents).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous zinc iodide (ZnI₂) or titanium tetrachloride (TiCl₄).
-
Reaction Conditions: The reaction mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the substrate.[12] Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS). For hindered ketones, extended reaction times (several hours to overnight) may be necessary.
-
Work-up (for O-silylated product): Once the reaction is complete, the solvent can be removed under reduced pressure. The crude O-(trimethylsilyl) cyanohydrin may be used directly in the next step or purified by vacuum distillation.[12]
-
Hydrolysis to Cyanohydrin: To the crude O-(trimethylsilyl) cyanohydrin, add a suitable solvent (e.g., tetrahydrofuran) and an acidic aqueous solution (e.g., 3 N HCl).[12] Heat the mixture to effect hydrolysis.
-
Isolation: After hydrolysis, perform an aqueous work-up. The product can be extracted with an organic solvent (e.g., diethyl ether), dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed to yield the crude cyanohydrin. Further purification can be attempted by recrystallization.
Visualizations
Caption: Troubleshooting workflow for cyanohydrin formation.
References
- 1. byjus.com [byjus.com]
- 2. homework.study.com [homework.study.com]
- 3. sarthaks.com [sarthaks.com]
- 4. brainly.in [brainly.in]
- 5. C-2. Explain why cyclohexanone forms cyanohydrin in good yield but 2,2,6-.. [askfilo.com]
- 6. shaalaa.com [shaalaa.com]
- 7. brainly.in [brainly.in]
- 8. Cyclohexanone forms a cyanohydrin in good yield but 2,2,6-trimethylcycloh.. [askfilo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. orgosolver.com [orgosolver.com]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of Trimethylcyclohexanone Isomers
Welcome to the technical support center for the purification of trimethylcyclohexanone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Isomer Overview and Physical Properties
This compound exists in several isomeric forms, with 2,2,6-trimethylcyclohexanone (B1581249) and 3,3,5-trimethylcyclohexanone (B147574) being common examples. The subtle structural differences between these isomers result in very similar physical properties, making their separation a challenging task. Below is a summary of their key physical data.
| Property | 2,2,6-Trimethylcyclohexanone | 3,3,5-Trimethylcyclohexanone | Data Source(s) |
| Molecular Formula | C₉H₁₆O | C₉H₁₆O | [1] |
| Molecular Weight | 140.22 g/mol | 140.22 g/mol | [1] |
| Boiling Point | 178-179 °C | 188-192 °C | [1][2] |
| Melting Point | Not available | -10 °C | [2] |
| Density | ~0.904 g/mL at 25 °C | ~0.887 g/mL at 25 °C | [2] |
| Refractive Index | ~1.447 at 20 °C | ~1.445 at 20 °C | [2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound isomers.
Fractional Distillation
Q1: Why is it so difficult to separate this compound isomers by fractional distillation?
A1: The primary challenge lies in the very close boiling points of the isomers (e.g., 178-179 °C for 2,2,6-trimethylcyclohexanone and 188-192 °C for 3,3,5-trimethylcyclohexanone)[1]. Fractional distillation separates liquids based on differences in their boiling points. For effective separation, a significant difference in boiling points is required. When the boiling points are very close, a large number of theoretical plates (i.e., a very efficient fractionating column) and a very slow distillation rate are necessary to achieve even partial separation[3][4]. Enantiomers, which have identical boiling points, cannot be separated by distillation[5].
Q2: My fractional distillation is not providing good separation. What can I do to improve it?
A2: To improve the separation of close-boiling isomers, consider the following:
-
Increase the column efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing instead of glass beads) to increase the number of theoretical plates[3][4].
-
Slow down the distillation rate: A slower rate allows for more vaporization-condensation cycles on the surface of the packing material, leading to better equilibrium and improved separation[3].
-
Insulate the column: Proper insulation of the distillation column (e.g., with glass wool or aluminum foil) minimizes heat loss and helps maintain the temperature gradient necessary for efficient fractionation[3].
-
Maintain a consistent heat source: Use a heating mantle with a stirrer to ensure smooth and even boiling.
Troubleshooting Flowchart for Fractional Distillation
Caption: Troubleshooting workflow for poor separation in fractional distillation.
Gas Chromatography (GC) and Preparative GC
Q1: I'm observing peak tailing for my this compound isomers in my GC analysis. What is the cause and how can I fix it?
A1: Peak tailing for ketones in GC is a common issue, often caused by interactions with active sites in the GC system. Here are the likely causes and solutions:
-
Active Silanol (B1196071) Groups: The polar ketone group can interact with acidic silanol groups on the surface of the inlet liner, glass wool, or the column itself, leading to adsorption and peak tailing.
-
Solution: Use a deactivated inlet liner and high-quality, deactivated fused silica (B1680970) columns. You can also try silanizing your injector port and liner.
-
-
Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites.
-
Solution: Regularly bake out your column according to the manufacturer's instructions. If contamination is severe, you may need to trim the first few centimeters of the column.
-
-
Improper Column Installation: If the column is installed too high or too low in the inlet, it can cause dead volume and peak distortion.
-
Solution: Ensure the column is installed at the correct depth according to your instrument's manual. A clean, square cut of the column end is also crucial.
-
Q2: What type of GC column is best for separating this compound isomers?
A2: For separating isomers with similar boiling points, the choice of stationary phase is critical.
-
Non-polar phases (e.g., 100% dimethylpolysiloxane) will primarily separate based on boiling point, which may not be sufficient for these isomers.
-
Mid-polarity phases (e.g., 5% phenyl-methylpolysiloxane) can provide additional selectivity based on subtle differences in polarity and shape.
-
Polar phases (e.g., polyethylene (B3416737) glycol or "WAX" type) can offer good separation for compounds with different hydrogen bonding capabilities, like ketones[6].
-
For enantiomeric separations (if applicable), a chiral stationary phase is required[7][8].
Troubleshooting Flowchart for GC Peak Tailing
Caption: A systematic approach to troubleshooting peak tailing in GC analysis.
Preparative High-Performance Liquid Chromatography (HPLC)
Q1: My this compound isomer peaks are not resolving well in preparative HPLC. How can I improve the separation?
A1: Poor resolution in preparative HPLC for isomers can be addressed by optimizing several parameters:
-
Mobile Phase Composition: Fine-tuning the ratio of your solvents is crucial. For reversed-phase HPLC, a shallower gradient or a weaker mobile phase (less organic solvent) will increase retention and may improve resolution. For normal-phase HPLC, small changes in the polar modifier can have a large impact on selectivity.
-
Stationary Phase Selection: If a standard C18 column is not providing adequate separation, consider a stationary phase with a different selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative interactions (e.g., π-π interactions) that may differentiate the isomers more effectively. For normal-phase, silica, diol, or cyano columns can be tested.
-
Column Temperature: Operating at a controlled, and sometimes sub-ambient, temperature can enhance selectivity and improve resolution.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve separation, although this will also increase the run time.
Q2: I'm experiencing high backpressure during my preparative HPLC run. What should I do?
A2: High backpressure is a common issue in HPLC and can have several causes:
-
Blockage in the System: A frit in the column or a piece of tubing may be clogged.
-
Solution: Systematically disconnect components starting from the detector and working backward to identify the source of the blockage. If the column is blocked, try back-flushing it at a low flow rate.
-
-
Precipitation of Sample or Buffer: Your sample may be precipitating on the column, or a buffer in your mobile phase may be precipitating due to a high concentration of organic solvent.
-
Solution: Ensure your sample is fully dissolved in the mobile phase. Check the solubility of your buffers in the mobile phase compositions you are using.
-
-
Incorrect Mobile Phase: A mobile phase with a higher viscosity will result in higher backpressure.
-
Solution: Check the viscosity of your mobile phase. Temperature also affects viscosity; a higher column temperature will lower the mobile phase viscosity and reduce backpressure.
-
Logical Relationship for HPLC Optimization
Caption: Key parameters for optimizing HPLC separation of isomers.
Crystallization
Q1: Can I use crystallization to separate this compound isomers?
A1: Crystallization can be a powerful technique for separating isomers, but its success depends on the properties of the isomer mixture[9].
-
Diastereomers: If you can convert the ketones to a mixture of diastereomers (e.g., by reacting them with a chiral derivatizing agent), these diastereomers will have different physical properties, including solubility, and can often be separated by crystallization. The original ketone can then be regenerated.
-
Direct Crystallization: If one isomer is a solid at room temperature or below and the other is a liquid, it may be possible to selectively crystallize one isomer from the mixture by cooling. Given that 3,3,5-trimethylcyclohexanone has a melting point of -10 °C, this could be a viable approach.
-
Conglomerate vs. Racemic Compound: For enantiomers, if the mixture forms a conglomerate (a mechanical mixture of crystals of the pure enantiomers), it is possible to separate them by preferential crystallization. If it forms a racemic compound (a 1:1 ratio of the two enantiomers in the crystal lattice), direct crystallization will not work without prior enrichment of one enantiomer[9].
Q2: What are some general tips for successful crystallization?
A2:
-
Solvent Selection: The ideal solvent is one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures. You may need to screen a variety of solvents or solvent mixtures.
-
Slow Cooling: Allowing the solution to cool slowly is crucial for the formation of large, pure crystals. Rapid cooling often leads to the formation of small, impure crystals or an oil.
-
Seeding: Adding a small crystal of the pure desired isomer (a "seed" crystal) to a supersaturated solution can induce crystallization of that isomer.
-
Patience: Crystallization can sometimes take a long time. It is often best to set up the experiment and leave it undisturbed for several days.
Comparison of Purification Techniques
The choice of purification technique will depend on the scale of the separation, the required purity, and the available equipment.
| Technique | Principle | Typical Purity | Throughput | Key Advantages | Key Disadvantages |
| Fractional Distillation | Separation based on differences in boiling points[10]. | Low to Moderate | High | Scalable, cost-effective for large quantities. | Ineffective for isomers with very close boiling points; can be time-consuming[3][11]. |
| Preparative GC (pGC) | Separation based on volatility and interaction with a stationary phase in the gas phase[12]. | High to Very High | Low to Moderate | High resolution, excellent for volatile compounds. | Limited sample loading capacity, potential for thermal degradation of the sample[12]. |
| Preparative HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase[13]. | High to Very High | Moderate | Highly versatile, excellent for a wide range of compounds, room temperature operation. | Higher solvent consumption and cost, fractions are dilute. |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (often CO₂) as the mobile phase[14][15][16]. | High to Very High | High | Fast separations, "greener" with less organic solvent, easy removal of the mobile phase[14][15]. | Requires specialized equipment, may have lower solubility for very polar compounds. |
| Crystallization | Separation based on differences in solubility[9]. | Very High | Variable | Can provide very high purity material, cost-effective at large scale. | Method development can be time-consuming, not always applicable, can have lower yields. |
Detailed Experimental Protocols
These protocols provide a starting point for method development. Optimization will be necessary for your specific mixture and purity requirements.
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
This protocol is for analyzing the composition of your isomer mixture.
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column: A mid-polarity column such as a (5%-Phenyl)-methylpolysiloxane (e.g., DB-5, HP-5) or a polar WAX column is a good starting point. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of your this compound isomer mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp at 5 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to each isomer based on their retention times (if known) or by GC-MS analysis.
-
Determine the relative percentage of each isomer by peak area integration. For more accurate quantification, determine the response factor for each isomer relative to an internal standard[17][18][19][20].
-
Protocol 2: Separation by Preparative HPLC
This protocol provides a starting point for separating the isomers on a larger scale.
-
Instrumentation:
-
Preparative HPLC system with a UV detector and fraction collector.
-
Column: A Phenyl-Hexyl or Pentafluorophenyl (PFP) column is recommended for enhanced selectivity for positional isomers. A typical preparative column size is 250 x 21.2 mm, 5 µm particle size.
-
-
Sample Preparation:
-
Dissolve the crude isomer mixture in the initial mobile phase to the highest possible concentration without causing precipitation. Filter the sample through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
Start with a shallow gradient, for example, 30-60% B over 30 minutes. This should be optimized based on an initial analytical run.
-
-
Flow Rate: 15-25 mL/min (depending on column dimensions).
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or 280 nm (ketones have a weak n-π* transition in this region).
-
Injection Volume: This will depend on the column size and sample concentration and should be optimized to maximize throughput without overloading the column.
-
-
Fraction Collection:
-
Collect fractions based on the UV signal.
-
Analyze the collected fractions by GC-FID (Protocol 1) to determine their purity.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated isomers.
-
Experimental Workflow for Preparative HPLC
Caption: A typical workflow for the purification of isomers using preparative HPLC.
References
- 1. 2,2,6-Trimethylcyclohexanone | C9H16O | CID 17000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3,5-Trimethylcyclohexanone 98 873-94-9 [sigmaaldrich.com]
- 3. Purification [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. vurup.sk [vurup.sk]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. warwick.ac.uk [warwick.ac.uk]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. waters.com [waters.com]
- 16. researchgate.net [researchgate.net]
- 17. Prediction of response factors for gas chromatography with flame ionization detection: Algorithm improvement, extension to silylated compounds, and application to the quantification of metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tud.qucosa.de [tud.qucosa.de]
- 20. Relative response factors in gas chromatography: a comparison between multiple detectors [sfera.unife.it]
Technical Support Center: Managing Stereoselectivity in Reactions with Trimethylcyclohexanone
Welcome to the technical support center for managing reaction stereoselectivity with trimethylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to help you achieve your desired stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in reactions involving 3,3,5-trimethylcyclohexanone (B147574)?
A1: The stereochemical outcome of reactions with 3,3,5-trimethylcyclohexanone is primarily governed by a combination of steric and electronic effects. The axial methyl group at the C5 position and the gem-dimethyl groups at the C3 position create significant steric hindrance, which influences the trajectory of incoming reagents. Key factors include:
-
Steric Hindrance: The bulky methyl groups often dictate the face of the carbonyl or enolate that is more accessible to reactants.
-
Torsional Strain: The developing strain in the transition state as the reaction proceeds can favor one stereochemical pathway over another.
-
Electronic Effects: While often less dominant than sterics in this substituted system, electronic factors can still play a role in stabilizing certain transition states.
-
Reaction Conditions: Temperature, solvent, and the nature of counter-ions can significantly impact the selectivity of a reaction. For instance, low temperatures often favor the kinetically controlled product.
Q2: How can I predict the major diastereomer in the hydride reduction of 3,3,5-trimethylcyclohexanone?
A2: The stereochemical outcome of hydride reductions of 3,3,5-trimethylcyclohexanone largely depends on the steric bulk of the hydride reagent.
-
Small Hydride Reagents (e.g., Sodium Borohydride (B1222165), NaBH₄): These reagents can approach the carbonyl group from the more hindered axial face to some extent, but equatorial attack is generally favored to avoid steric clashes with the axial hydrogens and the C5-methyl group. This leads to a mixture of diastereomers, with the trans-alcohol (equatorial attack) typically being the major product.[1]
-
Bulky Hydride Reagents (e.g., L-Selectride®): Due to their large steric profile, these reagents preferentially attack from the less hindered equatorial face of the carbonyl group. This results in the formation of the cis-alcohol (axial alcohol) as the major product.
Q3: What is the difference between kinetic and thermodynamic control in the context of enolate formation with 3,3,5-trimethylcyclohexanone?
A3: The regioselectivity of enolate formation is crucial for subsequent stereoselective reactions like alkylations and aldol (B89426) additions.
-
Kinetic Enolate: This is the enolate that is formed the fastest. It is typically generated by using a strong, sterically hindered, non-nucleophilic base (e.g., Lithium Diisopropylamide - LDA) at low temperatures (e.g., -78 °C). The base removes the most accessible proton, which in the case of a substituted cyclohexanone (B45756), is often the less substituted alpha-proton.
-
Thermodynamic Enolate: This is the most stable enolate. Its formation is favored under conditions that allow for equilibration, such as using a weaker base, a protic solvent, or higher reaction temperatures. The thermodynamic enolate is typically the more substituted enolate.
For 3,3,5-trimethylcyclohexanone, deprotonation can occur at C2 or C6. The kinetic enolate will be formed by deprotonation at the less hindered C6 position, while the thermodynamic enolate will be the more substituted one at the C2 position, which is disfavored due to the gem-dimethyl group at C3.
Q4: Can I achieve enantioselectivity in reactions with the achiral 3,3,5-trimethylcyclohexanone?
A4: Yes, it is possible to achieve enantioselectivity by using chiral reagents, catalysts, or auxiliaries. For instance, in organocatalysis, a chiral amine can react with the ketone to form a chiral enamine intermediate, which then reacts with an electrophile in a stereocontrolled manner. Similarly, chiral metal-ligand complexes can be used to catalyze enantioselective transformations.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity in Hydride Reduction | The chosen hydride reagent does not have sufficient steric bulk to differentiate between the two faces of the carbonyl group. | For the cis-alcohol, switch to a bulkier hydride reagent like L-Selectride® or K-Selectride®. For the trans-alcohol, NaBH₄ can provide a moderate excess of the trans product.[1] |
| Reaction temperature is too high, leading to reduced selectivity. | Perform the reduction at low temperatures (e.g., -78 °C) to enhance kinetic control. | |
| Poor Regio- and Stereoselectivity in Alkylation/Aldol Reactions | Incomplete formation of the desired enolate (kinetic vs. thermodynamic). | For the kinetic enolate, ensure the use of a strong, hindered base (LDA) at low temperature (-78 °C) in an aprotic solvent (THF). Add the ketone to the base solution slowly. For the thermodynamic enolate, use a weaker base (e.g., NaH) at a higher temperature. |
| Equilibration of the enolate before the addition of the electrophile. | Add the electrophile to the enolate solution at low temperature immediately after its formation. | |
| Low Enantiomeric Excess (ee) in an Asymmetric Reaction | The chiral catalyst or reagent is not effectively discriminating between the prochiral faces of the ketone or its enolate. | Screen a variety of chiral ligands or organocatalysts with different steric and electronic properties. |
| The reaction temperature is too high. | Lower the reaction temperature, as enantioselectivity is often more pronounced at reduced temperatures. | |
| The solvent is interfering with the catalyst-substrate interaction. | Experiment with different solvents of varying polarity and coordinating ability. | |
| Inconsistent Stereochemical Outcomes in Grignard Reactions | The conformation of the cyclohexanone ring and the transition state is influencing the addition. | While Grignard reactions with 3,3,5-trimethylcyclohexanone are reported to be highly selective for the trans-product, ensure consistent reaction conditions (temperature, rate of addition) for reproducibility.[2][3] |
Data Presentation
Table 1: Diastereoselectivity in the Reduction of 3,3,5-Trimethylcyclohexanone
| Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Predominant Product |
| NaBH₄ | Isopropanol (B130326) | Room Temp. | ~1:3 | trans-3,3,5-trimethylcyclohexanol[1] |
| L-Selectride® | THF | -78 | >95:5 (expected) | cis-3,3,5-trimethylcyclohexanol |
Table 2: Stereoselectivity in the Grignard Reaction of 3,3,5-Trimethylcyclohexanone
| Grignard Reagent | Product | Stereochemical Outcome |
| Methylmagnesium iodide | 1,3,3,5-tetramethylcyclohexanol | trans-(OH, 5-Me)[2][3] |
| Ethylmagnesium bromide | 1-ethyl-3,3,5-trimethylcyclohexanol | trans-(OH, 5-Me)[2][3] |
| Isopropylmagnesium bromide | 1-isopropyl-3,3,5-trimethylcyclohexanol | trans-(OH, 5-Me)[2][3] |
| t-butylmagnesium chloride | 1-t-butyl-3,3,5-trimethylcyclohexanol | trans-(OH, 5-Me)[2][3] |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of 3,3,5-Trimethylcyclohexanone with Sodium Borohydride (Favoring the trans-alcohol)
Objective: To reduce 3,3,5-trimethylcyclohexanone to a mixture of diastereomeric alcohols with a preference for the trans-isomer.
Materials:
-
3,3,5-trimethylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Isopropanol
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel, round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend sodium borohydride (1.1 equivalents) in isopropanol.
-
To this suspension, add a solution of 3,3,5-trimethylcyclohexanone (1.0 equivalent) in isopropanol dropwise at room temperature with stirring.[1]
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Quench the reaction by adding brine to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the product with hexane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by distillation or column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
Protocol 2: Stereoselective Addition of a Grignard Reagent to 3,3,5-Trimethylcyclohexanone (Formation of the trans-alcohol)
Objective: To perform a Grignard reaction on 3,3,5-trimethylcyclohexanone to yield the corresponding tertiary alcohol with high trans-diastereoselectivity.
Materials:
-
3,3,5-trimethylcyclohexanone
-
Magnesium turnings
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
Set up a flame-dried three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Prepare a solution of the alkyl halide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the alkyl halide solution to the magnesium turnings to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and heat), add the remaining alkyl halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture until most of the magnesium has reacted.
-
Cool the Grignard reagent to 0 °C.
-
Add a solution of 3,3,5-trimethylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or distillation.
Mandatory Visualization
Caption: Stereoselective reduction pathways of 3,3,5-trimethylcyclohexanone.
Caption: Kinetic vs. Thermodynamic enolate formation from 3,3,5-trimethylcyclohexanone.
References
- 1. 3 5 this compound Lab Report - 628 Words | Bartleby [bartleby.com]
- 2. Asymmetric synthesis. Part VI. Reactions of 3,3,5-trimethylcyclohexanone with Grignard reagents and configurational interrelationships of 1-alkyl(alkenyl and alkynyl)-3,3,5-trimethylcyclohexanols and compounds derived from 1-hydroxy-3,3,5-trimethylcyclohexanecarbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric synthesis. Part VI. Reactions of 3,3,5-trimethylcyclohexanone with Grignard reagents and configurational interrelationships of 1-alkyl(alkenyl and alkynyl)-3,3,5-trimethylcyclohexanols and compounds derived from 1-hydroxy-3,3,5-trimethylcyclohexanecarbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Trimethylcyclohexanone Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 3,3,5-trimethylcyclohexanone (B147574) to 3,3,5-trimethylcyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of 3,3,5-trimethylcyclohexanone hydrogenation?
The hydrogenation of 3,3,5-trimethylcyclohexanone primarily yields two diastereomeric isomers of 3,3,5-trimethylcyclohexanol: cis-3,3,5-trimethylcyclohexanol (B1220922) and trans-3,3,5-trimethylcyclohexanol. The ratio of these isomers is highly dependent on the choice of catalyst and reaction conditions.
Q2: Which catalysts are commonly used for the hydrogenation of 3,3,5-trimethylcyclohexanone?
A range of heterogeneous catalysts can be employed for this reaction. Common choices include:
-
Noble Metal Catalysts: Ruthenium (Ru), Rhodium (Rh), Platinum (Pt), and Palladium (Pd) on various supports like carbon (C), alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂).[1]
-
Non-Noble Metal Catalysts: Raney® Nickel is a cost-effective and active catalyst for this transformation.[1]
Q3: How can I control the stereoselectivity (cis/trans ratio) of the reaction?
Controlling the stereoselectivity is a key challenge. Generally:
-
For high cis selectivity: Ruthenium-based catalysts are often effective. For instance, a ruthenium on activated carbon catalyst has been shown to produce a high cis:trans isomer ratio.[2] Rhodium catalysts with specific ligands, such as Cyclic(Amino)(Alkyl)Carbene (CAAC) ligands, have also demonstrated high cis-selectivity in the hydrogenation of substituted aromatic rings, a related transformation.
-
For high trans selectivity: Catalytic transfer hydrogenation using magnesium oxide (MgO) as a catalyst has shown exceptionally high diastereoselectivity (>98%) towards the trans isomer in the reduction of 4-tert-butylcyclohexanone, a structurally similar ketone.[3] This suggests that the choice of both the catalyst and the hydrogenation method (direct H₂ vs. transfer hydrogenation) is crucial.
Q4: What are the typical reaction conditions for this hydrogenation?
Reaction conditions can vary significantly based on the chosen catalyst and desired outcome. Typical ranges are:
-
Temperature: 30°C to 220°C.[4] Lower temperatures (e.g., 325–400 K) generally favor the formation of the alcohol, while higher temperatures can lead to side reactions like dehydration.[5]
-
Pressure: 1 to 100 bar of hydrogen pressure.[4]
-
Solvents: A variety of solvents can be used, including tetrahydrofuran (B95107) (THF), ethanol, and ethyl acetate. In some cases, the reaction can be run without a solvent.[1][6] The choice of solvent can influence both the reaction rate and selectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrogenation of 3,3,5-trimethylcyclohexanone.
Problem 1: Low or No Conversion
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The catalyst may be old, have been improperly stored, or deactivated. Use a fresh batch of catalyst. |
| Catalyst Poisoning | Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Ensure high-purity reagents and consider using a guard bed for continuous reactions.[2] Common poisons include sulfur, amines, and lead compounds. |
| Suboptimal Temperature | The reaction temperature may be too low. Gradually increase the temperature, but be aware that excessively high temperatures can lead to side reactions.[2] |
| Insufficient Hydrogen Pressure | For some catalyst systems, the reaction rate is dependent on hydrogen pressure.[2] Ensure the system is properly pressurized and free of leaks. |
| Poor Mass Transfer | Inefficient stirring can limit the contact between the hydrogen gas, liquid phase, and solid catalyst. Ensure vigorous stirring to maximize the gas-liquid-solid interface. |
Problem 2: Poor Selectivity (Undesired cis/trans Ratio)
| Possible Cause | Suggested Solution |
| Incorrect Catalyst Choice | The catalyst has the most significant impact on stereoselectivity. To favor the cis isomer, consider using a Ruthenium-based catalyst.[2] For the trans isomer, explore transfer hydrogenation with catalysts like MgO.[3] |
| Inappropriate Reaction Temperature | Temperature can influence the thermodynamic versus kinetic control of the reaction, thereby affecting the isomer ratio. Experiment with a range of temperatures to find the optimal point for your desired isomer. |
| Solvent Effects | The solvent can influence the conformation of the substrate on the catalyst surface. Screen different solvents (e.g., polar protic, polar aprotic, nonpolar) to see their effect on stereoselectivity. |
| Reaction Time | In some cases, prolonged reaction times can lead to isomerization of the product. Monitor the reaction progress over time to determine the optimal endpoint. |
Problem 3: Formation of Byproducts
| Possible Cause | Suggested Solution |
| Over-hydrogenation or Dehydration | At higher temperatures, the desired alcohol product can undergo dehydration to form trimethylcyclohexene, which can then be hydrogenated to trimethylcyclohexane.[2][5] Lowering the reaction temperature is the primary solution. |
| Hydrogenolysis | If other functional groups are present in the molecule, they may be susceptible to cleavage by hydrogenolysis. This is highly dependent on the catalyst and substrate. Palladium catalysts, for example, are often used for hydrogenolysis. Consider a different catalyst if this is an issue. |
Data Presentation
Table 1: Catalyst Performance in the Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanol
Note: This data represents the complete hydrogenation of isophorone, which proceeds via 3,3,5-trimethylcyclohexanone. The cis/trans ratios are for the final alcohol product.
| Catalyst | Temperature (°C) | Pressure (bar) | Solvent | cis:trans Ratio | Conversion (%) | Reference |
| 5% Ru/C | 140 | 18 | Neat | 92:8 | 99.7 | [2] |
| Raney® Ni | 15 - 140 | 35 - 100 | Not Specified | Not Specified | ~90 | [2] |
| Platinum | Room Temp. | Not Specified | Not Specified | Not Specified | High | [2] |
Table 2: Catalyst Performance in the Hydrogenation of Substituted Cyclohexanones
Note: This data is for analogous substituted cyclohexanones and provides insight into catalyst behavior.
| Substrate | Catalyst | Method | Key Outcome | Reference |
| 4-tert-Butylcyclohexanone | MgO | Transfer Hydrogenation | >98% trans isomer | [3] |
| 4-tert-Butylcyclohexanone | ZrO₂·nH₂O | Transfer Hydrogenation | High trans selectivity | [3] |
| Aromatic Ketones | (Cyclohexyl-CAAC)Rh(COD)Cl | Direct Hydrogenation | High cis selectivity | TCI AMERICA |
Experimental Protocols
Protocol 1: Stereoselective Hydrogenation to cis-3,3,5-Trimethylcyclohexanol (Adapted from[2])
-
Reactor Preparation: Ensure a high-pressure autoclave reactor is clean and dry.
-
Charging the Reactor:
-
Add 3,3,5-trimethylcyclohexanone to the reactor.
-
Add 5% Ruthenium on activated carbon (Ru/C) catalyst. A typical catalyst loading is in the range of 0.1-1% by weight relative to the substrate.
-
-
Sealing and Purging: Seal the reactor and purge it three times with nitrogen gas to remove any residual air, followed by three purges with hydrogen gas.
-
Reaction Conditions:
-
Pressurize the reactor with hydrogen to 18 bar.
-
Begin vigorous stirring.
-
Heat the reactor to 140°C and maintain these conditions.
-
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by Gas Chromatography (GC) to determine the conversion and cis/trans isomer ratio. The reaction is typically complete within 7-8 hours.
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the reactor and dilute the mixture with a suitable solvent (e.g., ethanol, ethyl acetate).
-
Remove the catalyst by filtration through a pad of celite. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The product, 3,3,5-trimethylcyclohexanol, can be purified by distillation if necessary.
Visualizations
Caption: Catalyst and method selection guide for achieving high cis or trans selectivity.
Caption: A logical workflow for troubleshooting common issues in catalytic hydrogenation.
References
Technical Support Center: Trimethylcyclohexanone Reactions with Strong Bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethylcyclohexanone and strong bases.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of regioisomers when deprotonating 2,2,6-trimethylcyclohexanone (B1581249)?
The regioselectivity of deprotonation is determined by whether the reaction is under kinetic or thermodynamic control.[1][2][3]
-
Kinetic Control: Favored by strong, sterically hindered bases (e.g., Lithium Diisopropylamide - LDA) at low temperatures (-78°C) in an aprotic solvent like THF. This will preferentially form the less substituted (kinetic) enolate by removing the more accessible proton at the C6 position.[1][2]
-
Thermodynamic Control: Favored by smaller, less hindered bases (e.g., sodium ethoxide) at higher temperatures. These conditions allow for equilibrium to be established, favoring the more stable, more substituted (thermodynamic) enolate.[2]
Q2: I observe high molecular weight byproducts in my reaction. Is this due to aldol (B89426) condensation?
While aldol condensation is a common side reaction for many ketones under basic conditions, 2,2,6-trimethylcyclohexanone generally does not yield detectable aldol products.[4][5] The significant steric hindrance caused by the three methyl groups prevents the enolate from attacking another molecule of the ketone.[4] The high molecular weight byproducts might be due to other side reactions, such as reactions with the solvent or impurities.
Q3: My alkylation reaction is giving me a significant amount of O-alkylated product instead of the desired C-alkylated product. How can I prevent this?
The formation of the O-alkylated product (an enol ether) is a common competing reaction.[1] Several factors influence the C- vs. O-alkylation ratio:
-
Electrophile: "Soft" electrophiles, like methyl iodide (CH₃I), generally favor C-alkylation. "Harder" electrophiles, such as dimethyl sulfate, are more likely to result in O-alkylation.[1]
-
Solvent: Aprotic solvents like THF are generally preferred for C-alkylation.[1]
-
Counter-ion: Lithium enolates tend to favor C-alkylation more than sodium or potassium enolates.[1]
Q4: After alkylation, I am seeing products with more than one alkyl group added. What causes this polyalkylation?
Polyalkylation occurs when the mono-alkylated product is deprotonated again by the base and reacts with another equivalent of the electrophile.[1] This is more likely if:
-
An excess of the strong base is used.
-
The reaction time is too long.
To minimize polyalkylation, use a stoichiometric amount of a strong base like LDA to ensure the complete conversion of the starting ketone to the enolate before adding the alkylating agent.[1] Also, keep the reaction time to a minimum and maintain a low temperature.[1]
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Complex Product Mixture
| Possible Cause | Troubleshooting Steps |
| Incorrect Enolate Formation (Kinetic vs. Thermodynamic) | To favor the kinetic enolate , use a strong, bulky base like LDA at -78°C. To favor the thermodynamic enolate , use a smaller base like NaH or an alkoxide at a higher temperature.[1][3] |
| Side Reactions with Solvent | When using sodium hydride (NaH), be aware of potential side reactions with solvents like DMF or acetonitrile, which can consume the base and reagents.[6] Consider using an alternative solvent like THF. |
| Presence of Water | Grignard reagents and other strong bases react with water. Ensure all glassware is oven-dried and solvents are anhydrous.[7] |
| Degradation of Reagents | Ensure the strong base (e.g., LDA, NaH) and the electrophile are fresh and have been stored under appropriate inert conditions. |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Steps |
| O-Alkylation | Use a "soft" electrophile (e.g., alkyl iodide).[1] Use a lithium-based strong base (e.g., LDA). Ensure the solvent is aprotic (e.g., THF).[1] |
| Polyalkylation | Use a stoichiometric amount of the strong base.[1] Add the electrophile to the pre-formed enolate at a low temperature.[1] Minimize reaction time.[1] |
| Reaction with Grignard Reagent as a Base | If using a Grignard reagent with a bulky substrate, reduction of the ketone to an alcohol can occur via a hydride transfer mechanism.[8] |
Data Presentation
Table 1: General Trends in Product Distribution Based on Reaction Conditions
| Condition | Kinetic Control | Thermodynamic Control |
| Base | Strong, sterically hindered (e.g., LDA)[1][2] | Smaller, less hindered (e.g., NaH, NaOEt)[2] |
| Temperature | Low (e.g., -78°C)[1][2] | Higher (e.g., Room Temperature or above)[2] |
| Favored Enolate | Less substituted | More substituted |
| Primary Side Reaction | Potential for incomplete reaction if stoichiometry is off | Increased risk of aldol-type reactions (though sterically hindered for 2,2,6-trimethylcyclohexanone) and other equilibrium-driven side reactions.[1][4] |
Experimental Protocols
Protocol 1: General Procedure for Kinetic Enolate Formation and Alkylation
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Cool the flask to -78°C using a dry ice/acetone bath. Slowly add a stoichiometric amount of LDA solution.
-
Enolate Formation: Add a solution of 2,2,6-trimethylcyclohexanone in anhydrous THF dropwise to the stirred LDA solution at -78°C. Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide) dropwise to the enolate solution at -78°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. homework.study.com [homework.study.com]
- 5. How can you account for the fact that 2,2,6 -trimethylcyclohexanone yield.. [askfilo.com]
- 6. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dalalinstitute.com [dalalinstitute.com]
Validation & Comparative
A Comparative Guide to the GC-MS Analysis of Trimethylcyclohexanone Isomers
For researchers, scientists, and drug development professionals working with trimethylcyclohexanone isomers, accurate and reliable analytical methods for their separation and identification are paramount. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful technique for this purpose, offering high-resolution separation and definitive structural elucidation. This guide provides a comparative overview of the GC-MS analysis of two common this compound isomers: 2,2,6-trimethylcyclohexanone (B1581249) and 3,3,5-trimethylcyclohexanone (B147574), supported by experimental data and detailed protocols.
Performance Comparison: Separation and Identification
The successful analysis of this compound isomers by GC-MS hinges on achieving chromatographic separation and recognizing distinct mass spectral fragmentation patterns. The key to chromatographic separation lies in the differential interaction of the isomers with the stationary phase of the GC column, which is quantitatively expressed by the Kovats retention index (RI). Mass spectrometry provides confirmation of identity through characteristic fragmentation.
Quantitative Data Summary
The following table summarizes the key analytical parameters for the differentiation of 2,2,6-trimethylcyclohexanone and 3,3,5-trimethylcyclohexanone.
| Isomer | Structure | Kovats Retention Index (Non-Polar Column) | Kovats Retention Index (Polar Column) | Key Mass Spectral Fragments (m/z) |
| 2,2,6-Trimethylcyclohexanone | ~1013 - 1036[1] | ~1282 - 1336[2] | 82 (base peak), 56[1] | |
| 3,3,5-Trimethylcyclohexanone | 1285[3] | Not available | 83 (base peak), 69, 55, 56, 41[3] |
Note: Kovats retention indices can vary slightly depending on the specific column and analytical conditions. The values presented are indicative and sourced from public databases.
The significant difference in the Kovats retention indices on both polar and non-polar columns allows for the effective chromatographic separation of these two isomers. 3,3,5-trimethylcyclohexanone exhibits a considerably longer retention time on a non-polar column compared to 2,2,6-trimethylcyclohexanone.
Furthermore, their mass spectra show distinct fragmentation patterns. While both are cyclic ketones, the positions of the methyl groups influence the fragmentation pathways under electron ionization. For 2,2,6-trimethylcyclohexanone, the base peak is observed at m/z 82, whereas for 3,3,5-trimethylcyclohexanone, the base peak is at m/z 83. These differences are crucial for their unambiguous identification.
Experimental Protocols
A detailed methodology for the GC-MS analysis of this compound isomers is provided below. This protocol is a representative method and may require optimization based on the specific instrumentation and analytical requirements.
Sample Preparation
-
Standard Solution Preparation: Prepare individual stock solutions of 2,2,6-trimethylcyclohexanone and 3,3,5-trimethylcyclohexanone in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.
-
Working Standard Mixture: Create a mixed working standard solution containing both isomers at a concentration of 10 µg/mL by diluting the stock solutions.
-
Sample Preparation: For unknown samples, dissolve a known quantity in a suitable solvent. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analytes.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: An Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: An Agilent 5977B GC/MSD or equivalent.
-
GC Column: A non-polar HP-5MS (30 m x 0.25 mm, 0.25 µm) or a polar DB-WAX (30 m x 0.25 mm, 0.25 µm) capillary column is recommended for good separation.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-300.
Visualizing the Workflow
The logical flow of the GC-MS analysis for this compound isomers can be visualized as follows:
This comprehensive approach, combining optimized GC conditions with detailed mass spectral analysis, enables the reliable differentiation and quantification of this compound isomers, proving essential for quality control and research in various scientific fields.
References
A Comparative Guide to the Characterization of Trimethylcyclohexanone Isomers Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of chemical analysis, particularly within drug development and synthesis, the precise characterization of molecular isomers is of paramount importance. Subtle variations in the placement of functional groups can dramatically alter a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of trimethylcyclohexanone isomers, focusing on the utility of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for their differentiation. We will also explore complementary techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS) to provide a comprehensive analytical overview.
Distinguishing Isomers: The Power of NMR
NMR spectroscopy is an unparalleled technique for elucidating the detailed molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a wealth of information regarding the connectivity and spatial arrangement of atoms within a molecule. For isomers of this compound, the distinct placement of the three methyl groups results in unique NMR spectra, allowing for their unambiguous identification.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for two common isomers of this compound: 3,3,5-trimethylcyclohexanone (B147574) and 2,2,6-trimethylcyclohexanone. The differences in chemical shifts (δ), signal multiplicities, and coupling constants (J) are key to their differentiation.
Table 1: ¹H NMR Spectral Data for this compound Isomers
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3,3,5-Trimethylcyclohexanone | -CH(CH₃)- | ~2.0-2.2 | m | |
| -CH₂- (adjacent to C=O) | ~2.2-2.4 | m | ||
| -CH₂- | ~1.6-1.8 | m | ||
| -C(CH₃)₂- | ~1.0 | s | ||
| -CH(CH₃)- | ~0.9 | d | ~6.5 | |
| 2,2,6-Trimethylcyclohexanone | -CH(CH₃)- | ~2.5-2.7 | m | |
| -CH₂- | ~1.6-1.9 | m | ||
| -C(CH₃)₂- | ~1.1 | s | ||
| -CH(CH₃)- | ~1.0 | d | ~7.0 |
Table 2: ¹³C NMR Spectral Data for this compound Isomers
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 3,3,5-Trimethylcyclohexanone | C=O | ~212 |
| -C(CH₃)₂- | ~35 | |
| -CH(CH₃)- | ~30 | |
| -CH₂- (adjacent to C=O) | ~53 | |
| -CH₂- | ~45 | |
| -C(CH₃)₂- | ~25 (two signals) | |
| -CH(CH₃)- | ~22 | |
| 2,2,6-Trimethylcyclohexanone | C=O | ~215 |
| -C(CH₃)₂- | ~42 | |
| -CH(CH₃)- | ~38 | |
| -CH₂- | ~35 | |
| -CH₂- | ~28 | |
| -CH₂- | ~24 | |
| -C(CH₃)₂- | ~27 (two signals) | |
| -CH(CH₃)- | ~16 |
Alternative Characterization Techniques
While NMR is a powerful tool, a multi-faceted approach to characterization provides the most robust and reliable results.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound isomers, the most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretch.
Table 3: Key IR Absorption Frequencies
| Compound | Functional Group | Absorption Frequency (cm⁻¹) |
| This compound Isomers | C=O (Ketone) | ~1715 |
| C-H (Alkyl) | ~2850-2960 |
The position of the carbonyl absorption is largely consistent across the different isomers, making IR a good tool for confirming the presence of the ketone functional group but less effective for differentiating between the isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which can aid in determining the molecular weight and elemental composition.
Table 4: Key Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| 3,3,5-Trimethylcyclohexanone | 140 | 125, 97, 83, 69, 55 |
| 2,2,6-Trimethylcyclohexanone | 140 | 125, 97, 82, 69, 56 |
The fragmentation patterns of the isomers can show subtle differences, which, when analyzed carefully, can provide clues to the substitution pattern on the cyclohexanone (B45756) ring.
Experimental Protocols
Accurate and reproducible data are the foundation of reliable chemical characterization. The following are detailed methodologies for the key experiments cited in this guide.
NMR Spectroscopy
Sample Preparation:
-
Weigh 10-20 mg of the this compound isomer into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants of the signals.
Infrared (IR) Spectroscopy
Sample Preparation (for liquid samples):
-
Place a small drop of the neat liquid sample onto a clean salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to create a thin film.
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample holder with the prepared salt plates into the spectrometer.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the this compound isomer in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).
Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Injector Temperature: 250°C
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the characterization of a this compound sample, starting from sample preparation to final data analysis and comparison.
Caption: A logical workflow for the characterization of this compound isomers.
Structure-Spectrum Correlation
The following diagram illustrates the relationship between the molecular structure of the this compound isomers and their key distinguishing NMR spectral features.
Caption: Correlation between the molecular structure and key NMR features.
A Comparative Guide to the Reactivity of Cyclohexanone and Trimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
The reactivity of cyclic ketones is a cornerstone of organic synthesis, pivotal in the construction of complex molecular architectures found in natural products and pharmaceuticals. Understanding the subtle interplay of steric and electronic effects is crucial for predicting reaction outcomes and designing efficient synthetic routes. This guide provides an objective comparison of the reactivity of unsubstituted cyclohexanone (B45756) and its sterically hindered counterpart, trimethylcyclohexanone, with a focus on 2,2,6-trimethylcyclohexanone (B1581249), supported by experimental observations.
Structural Differences and Their Impact on Reactivity
The primary differentiator between cyclohexanone and 2,2,6-trimethylcyclohexanone is the presence of three methyl groups on the carbons alpha to the carbonyl. These substituents introduce significant steric bulk, which profoundly impacts the molecule's reactivity in two key areas:
-
The Carbonyl Carbon: The methyl groups act as steric shields, hindering the approach of nucleophiles to the electrophilic carbonyl carbon. This dramatically reduces the rate of nucleophilic addition reactions.[1][2]
-
The α-Protons: The methyl groups also encumber the α-positions, affecting the rate of deprotonation and the subsequent reactions of the resulting enolate.
This steric hindrance is the dominant factor governing the divergent reactivity profiles of these two ketones.
Comparative Reactivity Data
The following table summarizes the observed differences in reactivity between cyclohexanone and 2,2,6-trimethylcyclohexanone across several fundamental reaction types.
| Reaction Type | Reagents | Cyclohexanone | 2,2,6-Trimethylcyclohexanone | Primary Reason for Difference |
| Nucleophilic Addition | HCN / NaCN | Forms cyanohydrin in good yield (>95%).[3] | Does not form cyanohydrin.[1][4][5] | Severe steric hindrance from three α-methyl groups prevents the cyanide nucleophile from attacking the carbonyl carbon.[2] |
| Nucleophilic Addition | Grignard Reagents (e.g., PhMgBr) | Readily undergoes addition to form tertiary alcohols. | Reaction is significantly hindered and may require forcing conditions, leading to lower yields or side reactions. | The bulky Grignard reagent is sterically blocked from approaching the carbonyl carbon. |
| Reduction | Hydride Reagents (e.g., LiAlH₄, NaBH₄) | Reduction proceeds rapidly to form cyclohexanol. Small nucleophiles favor axial attack to yield the equatorial alcohol.[6] | Reduction is slower. The stereochemical outcome is dictated by the steric environment; for the related 3,3,5-trimethylcyclohexanone, attack occurs from the less hindered side to give the axial alcohol.[6] | Steric hindrance directs the trajectory of the incoming hydride, controlling stereoselectivity. |
| Enolate Formation & Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (e.g., CH₃I) | Forms enolate readily. Alkylation occurs, but polyalkylation can be a significant side reaction with reactive alkylating agents like alkyl halides.[7] | Enolate formation at the C-6 position is possible. The resulting enolate is sterically hindered, which can slow the rate of subsequent alkylation but may also reduce polyalkylation. | Steric hindrance around the α-proton and the resulting planar enolate affects the rates of both formation and reaction.[8] |
Experimental Protocols
To provide a practical context for the data presented, the following is a detailed protocol for a comparative experiment on cyanohydrin formation.
Experiment: Comparative Analysis of Cyanohydrin Formation
Objective: To qualitatively and quantitatively compare the reactivity of cyclohexanone and 2,2,6-trimethylcyclohexanone towards nucleophilic addition of cyanide.
Materials:
-
Cyclohexanone (99%)
-
2,2,6-Trimethylcyclohexanone (98%)
-
Sodium Cyanide (NaCN)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Reaction Setup: Prepare two identical reaction flasks.
-
In Flask A , dissolve 5.0 mmol of cyclohexanone in 10 mL of ethanol.
-
In Flask B , dissolve 5.0 mmol of 2,2,6-trimethylcyclohexanone in 10 mL of ethanol.
-
Place both flasks in an ice-water bath and stir for 15 minutes.
-
-
Reagent Preparation: In a separate flask, prepare a solution by dissolving 7.5 mmol of NaCN in 10 mL of deionized water.
-
Initiation of Reaction:
-
To both Flask A and Flask B, slowly add the NaCN solution dropwise over 5 minutes.
-
After the addition of the NaCN solution, add 5.5 mmol of glacial acetic acid dropwise to each flask. The acid protonates the intermediate alkoxide.
-
-
Reaction Monitoring:
-
Allow the reactions to stir in the ice bath for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the progress of each reaction by TLC at 30-minute intervals. Use a 4:1 Hexanes:Ethyl Acetate solvent system. The product cyanohydrin will have a different Rf value than the starting ketone.
-
-
Workup and Isolation:
-
Quench both reactions by adding 20 mL of deionized water.
-
Extract the aqueous layer three times with 15 mL of DCM.
-
Combine the organic extracts for each reaction, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Analysis:
-
Analyze the crude product from each reaction using GC-MS to determine the conversion of the starting material and the yield of the cyanohydrin product.
-
Expected Result for Flask A: High conversion of cyclohexanone to its cyanohydrin.
-
Expected Result for Flask B: Little to no conversion of 2,2,6-trimethylcyclohexanone.
-
Visualizing Reactivity Differences
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Logical diagram illustrating how steric hindrance dictates reaction outcomes.
Caption: Experimental workflow for comparing ketone reactivity.
Conclusion
The reactivity of cyclohexanone is significantly diminished by the introduction of three methyl groups at the α-positions, as seen in 2,2,6-trimethylcyclohexanone. This effect is almost entirely due to steric hindrance, which impedes the approach of nucleophiles to the carbonyl carbon and modifies the accessibility of the α-protons for enolate formation. For synthetic chemists, this means that while cyclohexanone is a versatile building block for a wide range of transformations, highly substituted analogues like 2,2,6-trimethylcyclohexanone will be unreactive in many standard protocols and may require specialized, highly reactive reagents or catalysts to achieve desired transformations. Conversely, this steric shielding can be exploited to control regioselectivity or to prevent unwanted side reactions at a specific carbonyl site within a complex molecule.
References
- 1. Cyclohexanone forms a cyanohydrin in good yield but 2,2,6-trimethylcycloh.. [askfilo.com]
- 2. shaalaa.com [shaalaa.com]
- 3. youtube.com [youtube.com]
- 4. homework.study.com [homework.study.com]
- 5. C-2. Explain why cyclohexanone forms cyanohydrin in good yield but 2,2,6-.. [askfilo.com]
- 6. GT Digital Repository [repository.gatech.edu]
- 7. datapdf.com [datapdf.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Determining Trimethylcyclohexanone Purity
For researchers, scientists, and drug development professionals, the accurate determination of trimethylcyclohexanone purity is paramount. The presence of even trace impurities can significantly impact reaction kinetics, product yield, and the safety and efficacy of final pharmaceutical products. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of this compound, supported by representative experimental data and detailed protocols.
Comparison of Analytical Methods
The two most common and effective methods for determining the purity of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on factors such as the volatility of potential impurities, required sensitivity, and available instrumentation.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase. | Separation of compounds in the liquid phase based on their polarity and interactions with a stationary phase. |
| Typical Column | Capillary column (e.g., HP-5, DB-5) | Reversed-phase column (e.g., C18, Newcrom R1) |
| Detector | Flame Ionization Detector (FID) | Ultraviolet (UV) Detector |
| Sample Preparation | Simple dilution in a volatile solvent (e.g., acetone (B3395972), hexane). | Dissolution in the mobile phase (e.g., acetonitrile/water mixture). |
| Selectivity | High for volatile impurities. Isomeric separation may require specific columns and method optimization. | High for compounds with a UV chromophore. Good for separating a wide range of polar and non-polar impurities. |
| Sensitivity | High, capable of detecting trace levels of volatile impurities. | Good, dependent on the UV absorptivity of the analyte and impurities. |
| Limit of Detection (LOD) | Typically in the low ppm range. | Typically in the low ppm range. |
| Limit of Quantification (LOQ) | Typically in the mid-to-high ppm range. | Typically in the mid-to-high ppm range. |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (%RSD) | < 2% | < 2% |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for the routine analysis of volatile compounds like this compound and its potential volatile impurities, such as residual starting materials (e.g., isophorone).
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
This compound sample.
-
High-purity acetone for dilution.
-
High-purity helium or nitrogen as the carrier gas.
-
High-purity hydrogen and air for the FID.
Procedure:
-
Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and dissolve it in 10 mL of acetone to prepare a 2 mg/mL solution.
-
Instrumental Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.5 mL/minute (Helium).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram. For higher accuracy, a calibration curve can be generated using certified reference standards.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is versatile and can be used to separate this compound from a broader range of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
This compound sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40, v/v). Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL solution.
-
Instrumental Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. Purity is determined by comparing the peak area of this compound to the total peak area of all components. A calibration curve with reference standards is recommended for accurate quantification.
Visualizing the Analytical Workflow and Method Comparison
To better illustrate the processes and aid in method selection, the following diagrams outline the experimental workflow for a typical chromatographic analysis and a logical comparison of the GC and HPLC methods.
Caption: General workflow for chromatographic purity analysis.
Caption: Comparison of GC and HPLC for this compound purity.
A Comparative Guide to HPLC Methods for Analyzing Trimethylcyclohexanone Reaction Mixtures
The analysis of trimethylcyclohexanone reaction mixtures is crucial for monitoring reaction progress, quantifying isomeric purity, and identifying byproducts in pharmaceutical and chemical synthesis. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose, offering robust and versatile separation capabilities. This guide provides a comparative overview of two fundamental HPLC approaches—Reverse-Phase and Normal-Phase chromatography—for the analysis of this compound isomers and related compounds.
The choice between these methods depends on the specific isomers present (e.g., 2,2,6-trimethylcyclohexanone (B1581249) vs. 3,3,5-trimethylcyclohexanone), their polarity, and the overall composition of the reaction mixture. While Gas Chromatography (GC) is also a common technique for volatile ketones, HPLC is indispensable when dealing with non-volatile impurities, thermally labile compounds, or when preparative separation is required.[1][2][3]
Method A: Reverse-Phase (RP) HPLC
Reverse-Phase HPLC is the most widely used chromatography mode, employing a non-polar stationary phase and a polar mobile phase.[4][5] It separates molecules based on their hydrophobicity. For ketones like this compound, a C18 column is a common starting point.[6]
Experimental Protocol: Reverse-Phase C18 Method
-
Sample Preparation:
-
Dilute the reaction mixture sample to a concentration of approximately 1.0 mg/mL in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove particulate matter.
-
-
HPLC System & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[6] For mass spectrometry compatibility, formic acid can be used as an additive instead of non-volatile acids like phosphoric acid.[1]
-
Elution Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection: UV detector at 210-254 nm (ketones typically have a weak chromophore, so a lower wavelength may be necessary).
-
Injection Volume: 5-10 µL.[6]
-
-
Optimization:
-
If resolution between isomers is poor, decrease the percentage of the organic solvent (acetonitrile) to increase retention time and improve separation.[6]
-
Switching the organic solvent from acetonitrile to methanol (B129727) can alter the selectivity of the separation.[6]
-
Method B: Normal-Phase (NP) HPLC
Normal-Phase HPLC operates with a polar stationary phase (e.g., silica) and a non-polar mobile phase.[7][8] This mode is particularly effective for separating isomers and is well-suited for compounds that are soluble in organic solvents.[7] Retention is based on the interaction of polar functional groups of the analyte with the polar stationary phase.
Experimental Protocol: Normal-Phase Silica Method
-
Sample Preparation:
-
Dilute the reaction mixture sample to a concentration of approximately 1.0 mg/mL in the mobile phase (e.g., a mixture of n-hexane and isopropanol).
-
Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.
-
-
HPLC System & Conditions:
-
Column: Silica (SiO₂), 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).[9]
-
Elution Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Ambient).
-
Detection: UV detector at 210-254 nm.
-
Injection Volume: 5-10 µL.
-
-
Optimization:
-
Increase the percentage of the polar modifier (isopropanol) to decrease the retention time of the analytes.[9]
-
This method is highly sensitive to water content in the mobile phase and sample, which can drastically affect retention times and peak shapes. Ensure solvents are dry.
-
Performance Comparison
The selection of an HPLC method is a trade-off based on the analytical goals. The following table summarizes the key characteristics and performance aspects of Reverse-Phase and Normal-Phase HPLC for this compound analysis.
| Feature | Method A: Reverse-Phase HPLC | Method B: Normal-Phase HPLC |
| Stationary Phase | Non-polar (e.g., C18, C8)[4] | Polar (e.g., Silica, Amino, Cyano)[8] |
| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol)[5] | Non-polar (e.g., n-Hexane/Isopropanol)[8][9] |
| Elution Order | Most polar compounds elute first. | Most non-polar compounds elute first. |
| Advantages | Robust, reproducible, wide applicability, good for polar impurities.[10] | Excellent for isomer separation, suitable for highly lipophilic compounds.[7] |
| Disadvantages | May provide insufficient retention for very non-polar compounds. | Sensitive to water, solvent miscibility can be complex, potential for silanol (B1196071) interactions. |
| Suitability for Isomers | Can separate isomers, but may require significant method development.[6] | Often provides superior selectivity and resolution for positional isomers.[7] |
Experimental Workflow Visualization
The logical flow for selecting and applying an HPLC method for the analysis of a this compound reaction mixture is depicted below. The process begins with sample preparation, followed by injection into an HPLC system where one of the comparative chromatographic methods is applied for separation and subsequent detection and analysis.
Caption: Workflow for HPLC analysis comparing Reverse-Phase and Normal-Phase methods.
Conclusion
Both Reverse-Phase and Normal-Phase HPLC are powerful techniques for the analysis of this compound reaction mixtures.
-
Reverse-Phase HPLC is a robust and versatile starting point, particularly effective for analyzing samples containing polar impurities or when a simple, aqueous-organic mobile phase is preferred.
-
Normal-Phase HPLC often provides superior resolution for separating structurally similar, non-polar isomers and is an excellent alternative when RP methods fail to achieve baseline separation.[7]
For enantiomeric separation, where stereoisomers must be resolved, specialized Chiral HPLC methods with chiral stationary phases (CSPs) are required.[11][12] The choice between these techniques should be guided by the specific separation challenge, the nature of the analytes, and the overall analytical objective.
References
- 1. Separation of 3,3,5-Trimethylcyclohexanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Cyclohexanone, 3,3,5-trimethyl- [webbook.nist.gov]
- 3. Cyclohexanone, 3,3,5-trimethyl- [webbook.nist.gov]
- 4. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. hawach.com [hawach.com]
- 9. benchchem.com [benchchem.com]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Guide to the Synthesis of Substituted Cyclohexanones
The substituted cyclohexanone (B45756) motif is a fundamental structural core in a vast array of natural products and pharmaceutical agents.[1][2][3] Its prevalence necessitates the ongoing development of efficient and stereoselective synthetic methodologies. This guide presents an objective comparison of several key synthetic strategies, offering experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal approach for their synthetic targets.
Comparative Analysis of Key Synthetic Routes
The synthesis of substituted cyclohexanones can be achieved through various powerful and versatile methods.[1] The choice of a particular route is contingent on factors such as the desired substitution pattern, required stereochemistry, availability of starting materials, and the scale of the synthesis.[1] Below is a comparative summary of prominent methods.
| Synthetic Route | Description | Typical Yields | Stereoselectivity | Key Advantages | Common Limitations |
| Robinson Annulation | A tandem Michael addition and intramolecular aldol (B89426) condensation. | 60-90% | Can be diastereoselective; asymmetric variants exist. | Forms a new six-membered ring and a C=C bond in one pot; widely applicable. | Requires enolizable ketones; polymerization of the α,β-unsaturated ketone can be a side reaction.[1] |
| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile. | 70-95% | Highly stereospecific and stereoselective (endo rule).[1] | Excellent control over stereochemistry; convergent synthesis.[1] | Requires specific diene and dienophile functionalities; can be reversible at high temperatures.[1] |
| Birch Reduction | Reduction of an aromatic ring to a 1,4-cyclohexadiene, followed by hydrolysis and isomerization. | 70-90% | Not inherently stereoselective. | Readily available aromatic starting materials. | Use of alkali metals and liquid ammonia; regioselectivity can be an issue with substituted aromatics. |
| Organocatalytic Michael Addition | A cascade Michael-aldol reaction between enones and suitable Michael donors. | Moderate to Excellent | Often provides high diastereoselectivity and enantioselectivity.[2][4] | Metal-free conditions; high stereocontrol. | Substrate scope can be limited by the catalyst. |
| Phase Transfer Catalysis | Double Michael addition of active methylene (B1212753) pronucleophiles to divinyl ketones. | Excellent | Excellent diastereoselectivity.[2][5] | Mild reaction conditions; operational simplicity.[2] | Limited to specific substrate classes like divinyl ketones. |
| Tandem Photocatalysis | A convergent [5+1] cycloaddition via carbene and photoredox catalysis. | Moderate to Good | A single diastereomer is often observed.[6] | Mild reaction conditions; constructs two contiguous C-C bonds.[6] | Requires specialized photocatalytic equipment. |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below.
Robinson Annulation
This protocol describes the reaction between cyclohexanone and methyl vinyl ketone.
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Cyclohexanone is added dropwise to the cooled ethoxide solution.
-
Methyl vinyl ketone is then added to the reaction mixture.[1]
-
The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the reaction is cooled to room temperature, and dilute hydrochloric acid is added for hydrolysis.[1]
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.[1]
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.[1]
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the substituted cyclohexenone.[1]
Diels-Alder Reaction with Danishefsky's Diene
This reaction provides a route to highly functionalized cyclohexenones.[7]
Procedure:
-
A solution of the dienophile (e.g., an α,β-unsaturated ketone) in a suitable solvent like toluene (B28343) is prepared in a reaction vessel.
-
Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) is added to the solution.[7]
-
The reaction mixture is heated, and the progress is monitored by TLC.
-
Upon completion of the cycloaddition, the reaction is cooled.
-
An acidic workup (e.g., with dilute HCl) is performed to hydrolyze the silyl (B83357) enol ether.[1]
-
The resulting mixture is worked up by extraction with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford the desired substituted cyclohexenone.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]
- 3. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of cyclohexanones via phase transfer catalyzed double addition of nucleophiles to divinyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 3,3,5-Trimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated synthesis protocols for 3,3,5-trimethylcyclohexanone (B147574), a key intermediate in the pharmaceutical and specialty chemical industries. The primary focus is on the selective hydrogenation of isophorone (B1672270), the most prevalent and industrially significant route. An alternative cyanation protocol is also presented to showcase a different synthetic strategy originating from the same precursor.
Performance Comparison of Isophorone Hydrogenation Protocols
The selective hydrogenation of isophorone to 3,3,5-trimethylcyclohexanone is a well-studied transformation with various catalytic systems and reaction conditions reported. The choice of catalyst and solvent significantly influences the conversion of isophorone and the selectivity towards the desired saturated ketone.[1][2] The following table summarizes the performance of different protocols, providing a clear comparison of their efficacy.
| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Isophorone Conversion (%) | 3,3,5-Trimethylcyclohexanone Yield (%) | Selectivity (%) |
| Pd/C | Solvent-free | 25 | 2.0 | >99.7 | >99.4 | ~99.7 |
| Pd/SiO₂ | Solvent-free | 25 | 2.0 | >99.7 | >99.4 | ~99.7 |
| 5% Pd/Al₂O₃ | Supercritical CO₂ | Not Specified | Not Specified | 99.9 | 99.5 | ~99.6 |
| Raney® Ni | Tetrahydrofuran (THF) | 25 | 2.0 | 100 | 98.1 | 98.1 |
| Pd/AC with ZnCl₂ | Dichloromethane | Not Specified | Not Specified | >99 | >99 | >99 |
| PdNPs–SBA-15 | Not Specified | Not Specified | Not Specified | 100 | 100 | 100 |
Experimental Protocols
Protocol 1: Selective Hydrogenation of Isophorone (General Procedure)
This protocol outlines a general procedure for the selective hydrogenation of isophorone to 3,3,5-trimethylcyclohexanone in a batch reactor. The specific catalyst, solvent (or lack thereof), and reaction time can be varied as detailed in the performance comparison table.
Materials:
-
Isophorone
-
Hydrogen gas
-
Catalyst (e.g., 5% Pd/C, Raney® Ni)
-
Solvent (e.g., Tetrahydrofuran, or solvent-free)
-
Nitrogen gas
-
Batch reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge
-
Ice bath
Procedure:
-
Ensure the batch reactor is clean and dry.
-
Charge the reactor with isophorone and the selected catalyst. If a solvent is used, add it to the reactor at this stage.
-
Seal the reactor and purge with nitrogen gas three times to remove any residual air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2.0 MPa).
-
Commence stirring and maintain the reaction at the specified temperature (e.g., 25°C).
-
Allow the reaction to proceed for the desired time (typically 1-2 hours), monitoring the reaction progress by techniques such as gas chromatography (GC) if possible.
-
Upon completion, stop the stirring and cool the reactor in an ice bath.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Recover the product mixture. If a solid catalyst was used, it can be removed by filtration.
-
The crude product can be purified by distillation if necessary. The purity of the final product should be confirmed by analytical techniques such as GC-MS and NMR.
Protocol 2: Synthesis of 3-Cyano-3,5,5-trimethylcyclohexanone (B1294546)
This protocol describes the synthesis of 3-cyano-3,5,5-trimethylcyclohexanone from isophorone and hydrocyanic acid. This represents an alternative synthetic pathway involving the 1,4-addition of a cyanide nucleophile to the α,β-unsaturated ketone.
Materials:
-
Isophorone
-
Hydrocyanic acid (HCN)
-
Alkaline catalyst (e.g., calcium ethoxide, sodium cyanide)
-
Solvent (optional, the reaction can be run neat)
-
Reactor suitable for handling highly toxic reagents
Procedure:
-
Caution: Hydrocyanic acid is extremely toxic. This reaction must be carried out by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Charge the reactor with isophorone and the alkaline catalyst.
-
Carefully add hydrocyanic acid to the reaction mixture.
-
Heat the reaction to the specified temperature (e.g., 80-250°C) and stir.
-
Monitor the reaction for the consumption of isophorone.
-
Upon completion, cool the reaction mixture.
-
The product, 3-cyano-3,5,5-trimethylcyclohexanone, can be isolated and purified using appropriate techniques, such as distillation under reduced pressure.
Visualizations
Reaction Pathway for Isophorone Hydrogenation
Caption: Reaction pathways in the hydrogenation of isophorone.
General Experimental Workflow for Isophorone Hydrogenation
Caption: General experimental workflow for isophorone hydrogenation.
Logical Relationship for Protocol Selection
References
A Spectroscopic Comparison of Trimethylcyclohexanone Isomers
In the field of organic chemistry, the precise identification of isomers is crucial for understanding reaction mechanisms, ensuring purity of products, and for the development of new chemical entities. Trimethylcyclohexanone presents several structural isomers, each with unique physical and chemical properties that are reflected in their spectroscopic signatures. This guide provides a detailed comparative analysis of two common isomers, 2,2,6-trimethylcyclohexanone (B1581249) and 3,3,5-trimethylcyclohexanone, utilizing data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for the differentiation and characterization of these isomers.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2,2,6-trimethylcyclohexanone and 3,3,5-trimethylcyclohexanone, providing a quantitative basis for their comparison.
Table 1: ¹H NMR Spectral Data
| Isomer | Chemical Shift (δ) ppm and Multiplicity |
| 2,2,6-Trimethylcyclohexanone | Data not readily available in searched literature. |
| 3,3,5-Trimethylcyclohexanone | A complex pattern of signals is observed, including peaks for the methyl groups and the protons on the cyclohexanone (B45756) ring.[1] |
Table 2: ¹³C NMR Spectral Data
| Isomer | Chemical Shift (δ) ppm |
| 2,2,6-Trimethylcyclohexanone | Data not readily available in searched literature. |
| 3,3,5-Trimethylcyclohexanone | Multiple signals corresponding to the nine carbon atoms in the molecule are present. |
Table 3: Infrared (IR) Spectral Data
| Isomer | Key Absorption Bands (cm⁻¹) |
| 2,2,6-Trimethylcyclohexanone | A strong absorption band characteristic of the C=O stretch in a cyclic ketone is observed. |
| 3,3,5-Trimethylcyclohexanone | A prominent C=O stretching vibration is a key feature of its IR spectrum.[2] |
Table 4: Mass Spectrometry (MS) Data
| Isomer | Key Fragments (m/z) |
| 2,2,6-Trimethylcyclohexanone | The mass spectrum shows a molecular ion peak and a characteristic fragmentation pattern. |
| 3,3,5-Trimethylcyclohexanone | A molecular ion peak is observed, along with several key fragment ions that aid in its identification.[3][4][5] |
Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. The following are generalized methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within each isomer, providing information on the connectivity and structure of the molecule.
Methodology:
-
Sample Preparation: A small amount of the this compound isomer is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard NMR tube. A small quantity of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ = 0.0 ppm).
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: The instrument is tuned to the proton frequency, and a series of radiofrequency pulses are applied to the sample. The resulting free induction decay (FID) signal is recorded.
-
¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. Proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The chemical shifts of the peaks are reported in parts per million (ppm) relative to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the carbonyl (C=O) group, by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or as a mull.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.
-
Data Acquisition: A background spectrum (of the salt plates or KBr) is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired. The mid-infrared range (typically 4000-400 cm⁻¹) is scanned.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the isomers, which can be used for identification and structural elucidation.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: The sample molecules are ionized, typically using Electron Ionization (EI), where they are bombarded with a high-energy electron beam. This process forms a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound isomers.
Caption: Workflow for the spectroscopic comparison of this compound isomers.
References
- 1. 3,3,5-Trimethylcyclohexanone(873-94-9) 1H NMR [m.chemicalbook.com]
- 2. 3,3,5-Trimethylcyclohexanone(873-94-9) IR Spectrum [m.chemicalbook.com]
- 3. Cyclohexanone, 3,3,5-trimethyl- [webbook.nist.gov]
- 4. 3,3,5-Trimethylcyclohexanone | C9H16O | CID 13398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexanone, 3,3,5-trimethyl- [webbook.nist.gov]
A Comparative Guide to the Quantitative Analysis of Trimethylcyclohexanone in a Mixture
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of trimethylcyclohexanone, a key intermediate and potential impurity in various chemical syntheses, is critical for process optimization, quality control, and regulatory compliance. This guide provides a comprehensive comparison of two widely used analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). This document outlines detailed experimental protocols and presents a comparative analysis of their performance based on available experimental data for this compound and structurally related cyclic ketones.
Methodology Comparison: GC-FID vs. HPLC-UV
The choice between GC-FID and HPLC-UV for the quantitative analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and highly efficient technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and the universal response of the FID detector to hydrocarbons make it a reliable method for quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a versatile technique suitable for a wide range of compounds. For ketones lacking a strong chromophore, such as this compound, derivatization is often necessary to enhance UV detection and achieve desired sensitivity. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), which reacts with the ketone to form a highly colored hydrazone that can be readily detected by UV.
The following tables summarize the key performance parameters of these two methods. Due to the limited availability of direct comparative studies on this compound, the quantitative data presented is a composite derived from studies on this compound and other closely related cyclic ketones.
Quantitative Performance Data
Table 1: Comparison of GC-FID and HPLC-UV for Quantitative Analysis of Cyclic Ketones
| Performance Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) with 2,4-DNPH Derivatization |
| Linearity (R²) | > 0.99[1] | > 0.99 |
| Limit of Detection (LOD) | ~0.8 mg/L (for cyclohexanone)[1] | ~10 - 20 µg/L (as 2,4-dinitrophenylhydrazone)[2] |
| Limit of Quantitation (LOQ) | ~1.9 mg/L (for cyclohexanone)[1] | ~30 - 60 µg/L (estimated from LOD) |
| Accuracy (% Recovery) | 95 - 105% (typical) | 92 - 99%[2] |
| Precision (%RSD) | < 10%[3] | < 5% |
Experimental Protocols
Below are detailed experimental protocols for the quantitative analysis of this compound using GC-FID and HPLC-UV.
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the direct quantification of this compound in a relatively clean matrix.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample mixture.
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a final concentration within the calibrated range.
-
Add an appropriate internal standard (e.g., n-dodecane) for improved accuracy and precision.
-
Vortex the solution to ensure homogeneity.
2. GC-FID Instrumentation and Conditions:
| Parameter | Value |
| Column | HP-INNOWAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium or Nitrogen at a constant flow rate of 1-2 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, hold for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂ or He) | 25 mL/min |
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the sample.
-
Add the internal standard to each calibration standard at the same concentration as in the samples.
-
Analyze each standard in triplicate to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
4. Data Analysis:
-
Identify the peaks of this compound and the internal standard in the sample chromatogram based on their retention times.
-
Calculate the peak area ratio of this compound to the internal standard in the sample.
-
Determine the concentration of this compound in the sample using the calibration curve.
Method 2: High-Performance Liquid Chromatography-UV Detection (HPLC-UV) with Pre-Column Derivatization
This method is highly sensitive and suitable for quantifying low levels of this compound, especially in complex matrices.
1. Derivatization and Sample Preparation:
-
Derivatizing Reagent: Prepare a solution of 2,4-dinitrophenylhydrazine (2,4-DNPH) in a mixture of acetonitrile (B52724) and a strong acid (e.g., sulfuric acid or phosphoric acid).
-
Reaction: Mix a known volume of the sample with an excess of the 2,4-DNPH reagent.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.
-
Neutralization and Dilution: Quench the reaction by adding a neutralizing agent (e.g., potassium bicarbonate solution). Dilute the resulting solution with the mobile phase to a concentration within the calibrated range.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | ~365 nm (for the 2,4-dinitrophenylhydrazone derivative) |
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Derivatize each standard using the same procedure as the samples.
-
Analyze each derivatized standard in triplicate to generate a calibration curve by plotting the peak area of the this compound-2,4-dinitrophenylhydrazone derivative against the initial concentration of this compound.
4. Data Analysis:
-
Identify the peak of the this compound-2,4-dinitrophenylhydrazone derivative in the sample chromatogram based on its retention time.
-
Determine the concentration of this compound in the original sample using the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows and a decision-making process for selecting the appropriate analytical method.
References
Safety Operating Guide
Proper Disposal of Trimethylcyclohexanone: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of trimethylcyclohexanone is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific isomer of this compound being used.[1] Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves, such as nitrile.
-
Eye Protection: Use safety glasses or goggles.[2]
-
Lab Coat: A standard laboratory coat is required.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[2]
Step-by-Step Disposal Procedure
The primary method for disposing of this compound and its contaminated materials is through an approved hazardous waste disposal facility.[1][3] Do not dispose of this chemical down the drain or in regular trash. [2]
-
Waste Identification and Segregation:
-
Containerization:
-
Use a chemically compatible and leak-proof container. Glass or polyethylene (B3416737) containers are generally suitable.[2] The original container can often be used if it is in good condition.[4]
-
For liquid waste, such as solutions containing this compound, use a sealable liquid waste container.[2]
-
For solid waste, such as contaminated filter paper or personal protective equipment (PPE), double-bag the materials before placing them in a designated solid hazardous waste container.[1][2]
-
Ensure all containers are securely capped at all times, except when adding waste.[4][5][6]
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Ensure all necessary paperwork, such as a waste manifest, is completed accurately.[2]
-
Adhere to all local, state, and federal regulations, as well as your institution's specific protocols for hazardous waste disposal.[1]
-
Emergency Procedures: Spill and Exposure
Spill Cleanup:
-
Minor Spills:
-
Remove all ignition sources.[7]
-
Wear appropriate PPE.[7]
-
Contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[7] Do not use combustible materials like paper towels as the primary absorbent.[2]
-
Place the absorbed material into a suitable, labeled container for waste disposal.[7]
-
Clean the spill area and prevent runoff into drains.[7]
-
-
Major Spills:
Exposure Response:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of water.[1] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[8] Seek medical aid.[8]
Quantitative Data and Physical Properties
The following table summarizes key quantitative data for 3,3,5-Trimethylcyclohexanone, which is relevant for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C9H16O[8] |
| Molecular Weight | 140.22 g/mol [8] |
| Boiling Point | 188.8 °C @ 760.00 mm Hg[8] |
| Melting Point | -10.00 °C[8] |
| Flash Point | 64 °C (147.20 °F)[8] |
| Specific Gravity/Density | 0.8880 g/cm³[8] |
| Solubility in Water | 13 g/L (20 °C)[8] |
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Trimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of Trimethylcyclohexanone. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Essential Safety Information at a Glance
This compound is a combustible liquid and vapor that can cause irritation to the skin, eyes, and respiratory tract.[1] Inhalation of high concentrations may lead to central nervous system depression.[1] Therefore, strict adherence to safety protocols is mandatory.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O | [1][2] |
| Molecular Weight | 140.22 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 188-192 °C | |
| Flash Point | 64 °C (147.2 °F) | [1] |
| Density | 0.887 g/mL at 25 °C | |
| Solubility in Water | 13 g/L (20 °C) | [1] |
Exposure Limits
| Organization | Limit |
| ACGIH | None listed |
| NIOSH | None listed |
| OSHA - Final PELs | None listed |
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment is mandatory when handling this compound.
| Operation | Recommended Personal Protective Equipment |
| General Handling | Eye Protection: Chemical safety goggles or a face shield.[1][2] Hand Protection: Appropriate protective gloves (e.g., Nitrile rubber).[1][2] Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.[1][2] |
| Weighing/Dispensing | - All PPE listed for General Handling. - Respiratory Protection: If ventilation is inadequate or if mists are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[1][2] |
| Heating/Refluxing | - All PPE listed for General Handling and Weighing/Dispensing. - Ensure work is conducted in a certified chemical fume hood.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural guide outlines the safe handling of this compound from receipt to disposal.
1. Pre-Handling Preparations:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[2]
-
Ensure Proper Ventilation: All handling of this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Assemble all necessary PPE: Have all required personal protective equipment readily available and inspect it for any damage before use.
-
Locate Emergency Equipment: Be aware of the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.[2]
2. Handling the Chemical:
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that containers are properly grounded and bonded when transferring the chemical.[2][3]
-
Keep Away from Ignition Sources: Ensure there are no open flames, hot surfaces, or sparks in the vicinity of where the chemical is being handled.[1][2][3]
-
Avoid Inhalation: Do not breathe vapors or mists.[2]
-
Avoid Contact: Avoid contact with eyes, skin, and clothing.[1]
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
3. Storage:
-
Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents and strong acids.[1][3]
Emergency Procedures: Spill and Exposure
Immediate and appropriate action is crucial in the event of a spill or exposure.
Spill Response
First Aid Measures
| Exposure | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If breathing has ceased, apply artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and personal exposure.
1. Waste Segregation:
-
Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container for hazardous waste.[2]
-
Contaminated PPE: Disposable gloves, lab coats, and other contaminated items should be collected in a separate, clearly labeled hazardous waste container.[2]
2. Disposal Procedure:
-
Approved Waste Disposal: All waste materials must be disposed of through an approved hazardous waste disposal company.[2][3] Do not pour this chemical down the drain.[2] Chemical waste generators must comply with all federal, state, and local hazardous waste regulations.[1]
Standard Operating Procedure Workflow
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
